molecular formula C10H13NO2 B1269214 2-(tert-Butyl)isonicotinic acid CAS No. 91940-84-0

2-(tert-Butyl)isonicotinic acid

Cat. No.: B1269214
CAS No.: 91940-84-0
M. Wt: 179.22 g/mol
InChI Key: ZVXZKPSVWZIJNW-UHFFFAOYSA-N
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Description

2-(tert-Butyl)isonicotinic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-tert-butylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXZKPSVWZIJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351209
Record name 2-(tert-Butyl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91940-84-0
Record name 2-(tert-Butyl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(tert-Butyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(tert-Butyl)isonicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a step-by-step format, detailing the necessary experimental protocols and summarizing key quantitative data.

Introduction

This compound is a substituted pyridine carboxylic acid derivative. Its structural features, particularly the presence of a bulky tert-butyl group adjacent to the nitrogen atom of the pyridine ring, impart unique steric and electronic properties. These characteristics make it a sought-after intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide focuses on a practical and accessible synthetic route commencing from the commercially available starting material, 4-(tert-butyl)pyridine.

Overall Synthetic Pathway

The recommended synthetic route to this compound involves a two-step process. The first step is the regioselective bromination of 4-(tert-butyl)pyridine to yield the key intermediate, 2-bromo-4-(tert-butyl)pyridine. This is achieved through a directed ortho-metalation (DoM) approach, followed by quenching with a bromine source. The subsequent step involves the conversion of the bromo-substituted intermediate into the target carboxylic acid via a Grignard reaction, followed by carboxylation with carbon dioxide.

Synthesis_Pathway 4-(tert-Butyl)pyridine 4-(tert-Butyl)pyridine Intermediate_1 2-Lithio-4-(tert-butyl)pyridine 4-(tert-Butyl)pyridine->Intermediate_1 1) n-BuLi, 2-(dimethylamino)ethanol 2) Heptane, low temp. Intermediate_2 2-Bromo-4-(tert-butyl)pyridine Intermediate_1->Intermediate_2 Brominating Agent (e.g., CBr4) Intermediate_3 2-(tert-Butyl)-4-pyridylmagnesium bromide (Grignard Reagent) Intermediate_2->Intermediate_3 Mg, THF Product This compound Intermediate_3->Product 1) CO2 2) H3O+ workup Oxidation_Pathway Precursor 2-tert-butyl-4-methylpyridine Product This compound Precursor->Product [O] (e.g., KMnO4) Hydrolysis_Pathway Precursor 2-tert-butyl-4-cyanopyridine Product This compound Precursor->Product H3O+ or OH-

A Technical Guide to the Chemical Properties of 2-(tert-Butyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(tert-Butyl)isonicotinic acid, with the CAS number 91940-84-0, is a derivative of isonicotinic acid, a fundamental heterocyclic compound in medicinal chemistry. As an isomer of nicotinic acid (Vitamin B3), the isonicotinic acid scaffold is a key component in numerous pharmaceutical agents, most notably the first-line antitubercular drug, isoniazid. The introduction of a tert-butyl group at the 2-position of the pyridine ring significantly influences the molecule's steric and electronic properties, making it a valuable building block for the synthesis of novel compounds in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and potential applications for researchers and drug development professionals.

Core Chemical and Physical Properties

This compound is typically supplied as a solid with high purity. Its core identifiers and physical characteristics are summarized below.

Table 1: Chemical Identifiers and Properties

Property Value Reference
IUPAC Name 2-tert-butylpyridine-4-carboxylic acid [1]
CAS Number 91940-84-0 [1]
Molecular Formula C₁₀H₁₃NO₂ [1]
Molecular Weight 179.22 g/mol [1]
Canonical SMILES CC(C)(C)C1=CC(C(=O)O)=CC=N1 [1]
InChI Key ZVXZKPSVWZIJNW-UHFFFAOYSA-N [1]
MDL Number MFCD04113815 [1]

| Purity | ≥95% |[1] |

Table 2: Physical and Chemical Data

Property Value Reference
Appearance Solid [1]
Melting Point 174 to 176°C [1]
Boiling Point Data not available
Relative Density 1.107 [1]
pKa Predicted to be slightly higher than isonicotinic acid (4.96) due to the electron-donating nature of the tert-butyl group. [2]

| Solubility | Expected to have low solubility in non-polar organic solvents and higher solubility in polar protic solvents like methanol and ethanol. Soluble in aqueous base solutions. | |

Spectroscopic Data (Expected)

While detailed published spectra are not widely available, the expected spectroscopic characteristics can be inferred from the molecular structure.

Table 3: Expected Spectroscopic Characteristics

Technique Expected Features
¹H NMR - tert-Butyl Protons (9H): A prominent singlet expected around 1.3-1.5 ppm.[3] - Aromatic Protons (3H): Signals in the aromatic region (approx. 7.5-8.8 ppm), showing coupling patterns consistent with a 2,4-disubstituted pyridine ring. - Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
¹³C NMR - tert-Butyl Carbons: Two signals expected; one for the quaternary carbon (~35-40 ppm) and one for the three equivalent methyl carbons (~28-32 ppm). - Pyridine Ring Carbons: Five distinct signals in the aromatic region (~120-160 ppm). - Carboxylic Carbon: A signal in the typical carboxylic acid range (~165-175 ppm).
IR Spectroscopy - O-H Stretch (Carboxylic Acid): A very broad absorption from ~2500-3300 cm⁻¹. - C-H Stretch (tert-Butyl): Sharp absorptions just below 3000 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹. - C=N and C=C Stretch (Pyridine Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 179. - Key Fragments: Loss of the carboxylic acid group (-COOH, m/z = 134), loss of the tert-butyl group (-C(CH₃)₃, m/z = 122), and other characteristic pyridine ring fragmentations. |

Synthesis and Reactivity

The synthesis of this compound typically involves the oxidation of a suitable precursor, such as 2-tert-butyl-4-methylpyridine. This transformation is a common strategy for preparing pyridine carboxylic acids. The tert-butyl group is sterically hindering and generally stable under various reaction conditions, while the methyl group at the 4-position is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄).

The reactivity of the molecule is dominated by two main sites: the carboxylic acid group, which can undergo esterification, amidation, or reduction, and the pyridine nitrogen, which can be protonated or coordinated to metal centers.

Synthesis_Workflow Precursor 2-tert-butyl-4-methylpyridine Product This compound Precursor->Product Oxidation Reagent Oxidizing Agent (e.g., KMnO₄)

A plausible synthetic route to this compound.

Experimental Protocols

Representative Protocol: Oxidation of 2-tert-butyl-4-methylpyridine

This protocol is a generalized procedure based on common oxidation methods for alkylpyridines. Researchers should optimize conditions for specific scales and equipment.

  • Reaction Setup: To a solution of 2-tert-butyl-4-methylpyridine in water, add a solution of potassium permanganate (KMnO₄) portion-wise over several hours. The number of equivalents of KMnO₄ will need to be optimized, but typically 2-4 equivalents are used.

  • Temperature Control: Maintain the reaction mixture at an elevated temperature (e.g., 80-100°C) with vigorous stirring. The reaction is exothermic and care should be taken during the addition of the oxidant.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

  • Isolation: The acidic solution is cooled in an ice bath to precipitate the this compound product. The solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture.

Applications in Research and Drug Development

The isonicotinic acid scaffold is a privileged structure in medicinal chemistry. Its derivatives are known to possess a wide range of biological activities.[4] The primary application of this compound is as a chemical intermediate for creating more complex molecules with potential therapeutic value.

  • Antimicrobial Agents: The parent isonicotinic acid is the precursor to isoniazid, a cornerstone of tuberculosis treatment.[4] Derivatives of this compound could be synthesized and screened for activity against various bacterial strains, including mycobacteria.[5]

  • Anti-inflammatory Agents: Numerous isonicotinic acid derivatives have been investigated for their anti-inflammatory properties.[4] The tert-butyl group can modulate lipophilicity and metabolic stability, potentially leading to derivatives with improved pharmacokinetic profiles.

  • Building Block in Synthesis: The steric bulk of the tert-butyl group can be used to direct reactions to other positions on the pyridine ring, making it a useful tool in regioselective synthesis.

Drug_Discovery_Context Scaffold Isonicotinic Acid Scaffold TargetCompound This compound Scaffold->TargetCompound is a derivative of Synthesis Derivative Synthesis (Amidation, Esterification, etc.) TargetCompound->Synthesis serves as building block for DrugClasses Potential Therapeutic Agents Synthesis->DrugClasses Antitubercular Antitubercular Antiinflammatory Anti-inflammatory Antiviral Antiviral / Other

Role of this compound in drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 4: GHS Hazard Information

Code Hazard Statement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Data sourced from a commercial supplier.[1]

Handling Recommendations:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties. Its structure, derived from the biologically significant isonicotinic acid scaffold, makes it a compound of interest for the development of new pharmaceutical agents. The presence of the tert-butyl group provides steric bulk and modulates electronic properties, offering unique opportunities for synthetic chemists to design novel molecules with potential therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory research. Further investigation into its biological activities and reactivity is warranted to fully explore its potential.

References

An In-depth Technical Guide to 2-(tert-Butyl)isonicotinic Acid (CAS: 91940-84-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butyl)isonicotinic acid, with the Chemical Abstracts Service (CAS) number 91940-84-0, is a substituted pyridine carboxylic acid. It belongs to the broader class of isonicotinic acid derivatives, a group of compounds that has garnered significant attention in medicinal chemistry, most notably for its role in the development of antitubercular agents like isoniazid. The introduction of a bulky tert-butyl group at the 2-position of the pyridine ring is expected to significantly influence the molecule's steric and electronic properties, potentially leading to novel pharmacological activities. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, spectral data, a plausible synthesis route, and its potential biological significance.

Physicochemical and Spectroscopic Data

Limited experimentally determined physicochemical data for this compound is available in the public domain. However, based on a Certificate of Analysis and data for related compounds, the following information has been compiled.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundIsonicotinic Acid (Parent Compound)tert-Butyl isonicotinate (Ester)
CAS Number 91940-84-055-22-181660-73-3
Molecular Formula C₁₀H₁₃NO₂C₆H₅NO₂C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol 123.11 g/mol 179.22 g/mol
Appearance White to off-white solid[1]White crystalline powderColorless to light yellow liquid
Melting Point Not available319 °C (sublimes)[2][3]Not available
Boiling Point Not available260 °C (15 mmHg)[3]246.5 ± 13.0 °C (Predicted)[4]
pKa Not available4.96 (at 25 °C)[2][3]3.22 ± 0.10 (Predicted)[4]
Purity ≥98.0% (by NMR)[1]Not applicableNot applicable

Table 2: Spectroscopic Data for this compound

Spectrum TypeData
¹H NMR Consistent with structure[1]
¹³C NMR Not available
Infrared (IR) Not available
Mass Spectrometry (MS) Not available

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and commonly employed synthetic route for such substituted pyridines involves a two-step process: the synthesis of a cyanopyridine intermediate followed by its hydrolysis to the corresponding carboxylic acid.

Plausible Synthetic Pathway

The synthesis can be logically approached by first preparing 2-tert-butyl-4-cyanopyridine, which is then hydrolyzed to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Hydrolysis 2_tert_butylpyridine 2-tert-Butylpyridine reagents1 Nitric Acid, Trifluoroacetic Anhydride, Potassium Cyanide 2_tert_butylpyridine->reagents1 2_tert_butyl_4_cyanopyridine 2-tert-Butyl-4-cyanopyridine reagents1->2_tert_butyl_4_cyanopyridine reagents2 Acid or Base (e.g., NaOH, H₂SO₄) 2_tert_butyl_4_cyanopyridine->reagents2 product This compound reagents2->product

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol: Synthesis of 2-tert-Butyl-4-cyanopyridine (Hypothetical)

This protocol is based on general methods for the direct cyanation of pyridines.[2]

Materials:

  • 2-tert-Butylpyridine

  • Concentrated Nitric Acid

  • Trifluoroacetic Anhydride (TFAA)

  • Potassium Cyanide (KCN)

  • Sodium Acetate (NaOAc)

  • Dichloromethane (CH₂Cl₂)

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2-tert-butylpyridine in trifluoroacetic anhydride.

  • Cool the solution in an ice bath and add concentrated nitric acid dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • In a separate, well-ventilated fume hood, prepare a chilled aqueous solution of potassium cyanide and sodium acetate.

  • Slowly add the reaction mixture from step 3 to the cyanide solution with vigorous stirring.

  • Continue stirring the mixture for 12 hours. The pH should be maintained in the range of 6-7.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain 2-tert-butyl-4-cyanopyridine.

Experimental Protocol: Hydrolysis of 2-tert-Butyl-4-cyanopyridine

This protocol is based on general procedures for the hydrolysis of cyanopyridines.[6][7]

Materials:

  • 2-tert-Butyl-4-cyanopyridine

  • Sodium Hydroxide (NaOH) or Sulfuric Acid (H₂SO₄)

  • Water

  • Hydrochloric Acid (HCl) for acidification

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-tert-butyl-4-cyanopyridine in an aqueous solution of sodium hydroxide or sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If basic hydrolysis was performed, carefully acidify the mixture with hydrochloric acid to a pH where the carboxylic acid precipitates.

  • If acidic hydrolysis was used, the product may precipitate upon cooling or after partial removal of the solvent.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent, dry the organic layer, and remove the solvent to obtain the crude product, which can then be recrystallized.

Biological Activity and Potential Applications

While specific biological activity data for this compound is scarce, the extensive research on its parent compound, isonicotinic acid, and its derivatives provides a strong foundation for predicting its potential applications.

Antimicrobial and Antitubercular Potential

Isonicotinic acid hydrazide (isoniazid) is a first-line medication for the treatment of tuberculosis.[8] Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[8][9] Structure-activity relationship (SAR) studies on isonicotinic acid derivatives have shown that substitutions on the pyridine ring can significantly modulate their antimycobacterial activity.[10][11][12]

The presence of a substituent at the 2-position of the isonicotinic acid hydrazide core has been shown to influence the reactivity of the pyridine nitrogen, which is believed to be crucial for the biological activity.[10] It is hypothesized that these derivatives may be incorporated into an NAD analogue, thereby disrupting cellular processes.[10] The bulky tert-butyl group in this compound could potentially enhance the lipophilicity of the molecule, which may facilitate its transport across the mycobacterial cell wall. Further studies are required to determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis and other microbial strains.

Hypothetical Mechanism of Action

Based on the known mechanism of isoniazid, a derivative of this compound, such as its hydrazide, could act as a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form could then interfere with mycolic acid synthesis.

Mechanism_of_Action Prodrug 2-(tert-Butyl)isonicotinic Acid Derivative (e.g., Hydrazide) KatG Mycobacterial KatG Enzyme Prodrug->KatG Activation Activated_Drug Activated Drug (Reactive Intermediate) KatG->Activated_Drug InhA InhA (Enoyl-ACP Reductase) Activated_Drug->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall_Disruption Mycobacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption

Caption: Hypothetical mechanism of action for a this compound derivative.

Conclusion

This compound is a molecule of interest for researchers in medicinal chemistry and drug development, primarily due to its structural relationship to the well-established antitubercular agent isoniazid. While comprehensive experimental data for this specific compound is limited, this guide provides a summary of the available information and outlines plausible synthetic routes and potential biological activities based on related compounds. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to explore its full therapeutic potential. The unique steric and electronic properties conferred by the tert-butyl group may lead to the discovery of novel agents with improved efficacy, a different spectrum of activity, or a better resistance profile compared to existing drugs.

References

Spectroscopic Profile of 2-(tert-Butyl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-(tert-Butyl)isonicotinic acid (CAS No. 91940-84-0). The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies used for data acquisition.

Core Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.99s1H-COOH
8.01m1HPyridine Ring H
7.94m2HPyridine Ring H
1.31s9H-C(CH₃)₃
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
165.74-COOH
145.46Pyridine Ring C
145.28Pyridine Ring C
128.94Pyridine Ring C
127.93Pyridine Ring C
125.52Pyridine Ring C
124.79Pyridine Ring C
50.32-C (CH₃)₃
29.31-C(C H₃)₃
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data
IonCalculated Mass [M-H]⁻Found Mass [M-H]⁻
[C₁₀H₁₂NO₂]⁻286.0276286.0209

Infrared (IR) Spectroscopy

  • O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C-H stretch (tert-Butyl and Aromatic): Absorptions around 3000-2850 cm⁻¹ and potentially weaker bands above 3000 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp peak typically found between 1725-1700 cm⁻¹.

  • C=C and C=N stretches (Pyridine Ring): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

  • O-H bend (Carboxylic Acid): In-plane bending can be observed around 1440-1395 cm⁻¹ and out-of-plane bending near 920 cm⁻¹.

  • C-O stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.

Experimental Protocols

The following methodologies were reported for the acquisition of the spectroscopic data.

NMR Spectroscopy
  • Instrument: Varian VNMRS500 500 MHz spectrometer.[1]

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).[1]

  • Reference: The ¹H and ¹³C chemical shifts were measured relative to the residual DMSO signal at 2.5 ppm and 39.5 ppm, respectively.[1]

High-Resolution Mass Spectrometry (HR-MS)
  • Instrument: LC / MSD-TOF Agilent Technologies G1969A.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]

  • Eluent: A 1:1 mixture of water and acetonitrile (ACN).[1]

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic characterization of this compound is outlined in the diagram below. This workflow ensures the unambiguous identification and purity assessment of the compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesis of this compound purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Primary Structure ms Mass Spectrometry (HR-MS) purification->ms Molecular Weight ir IR Spectroscopy purification->ir Functional Groups structure_elucidation Structural Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_report Final Characterization Report purity_assessment->final_report

Caption: Workflow for the spectroscopic characterization of this compound.

References

Characterization of 2-(tert-Butyl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-(tert-Butyl)isonicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, spectroscopic data, a plausible synthetic route, and an analysis of its potential biological significance based on structure-activity relationships of related compounds.

Core Data Summary

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 91940-84-0
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance White to off-white solid[1][2]
Purity ≥98.0% (by NMR)[1]

Synthesis and Experimental Protocols

Step 1: Synthesis of 2-tert-butyl-4-methylpyridine

This procedure is adapted from established methods for the alkylation of pyridines.

Materials:

  • 4-Methylpyridine (γ-picoline)

  • tert-Butyllithium (in pentane or heptane)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylpyridine (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add tert-butyllithium (1.1 equivalents) dropwise to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 2-tert-butyl-4-methylpyridine.

Step 2: Oxidation of 2-tert-butyl-4-methylpyridine to this compound

This oxidation protocol is based on standard methods for the conversion of alkylpyridines to pyridinecarboxylic acids.[3]

Materials:

  • 2-tert-butyl-4-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Round-bottom flask, reflux condenser, and a heating mantle.

Procedure:

  • In a round-bottom flask, suspend 2-tert-butyl-4-methylpyridine (1 equivalent) in water.

  • Heat the mixture to reflux.

  • Slowly and portion-wise, add potassium permanganate (3 equivalents) to the refluxing mixture.

  • Continue refluxing for 6-8 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and washings, and cool in an ice bath.

  • Acidify the solution to a pH of approximately 4-5 with concentrated HCl. A white precipitate should form.

  • If any residual permanganate color persists, add a small amount of sodium bisulfite solution until the solution is colorless.

  • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 4-Methylpyridine intermediate 2-tert-butyl-4-methylpyridine start->intermediate 1. tert-Butyllithium, THF, -78 °C 2. Quench with NH4Cl(aq) product This compound intermediate->product KMnO4, H2O, Reflux

Caption: Proposed synthesis pathway for this compound.

Physicochemical Characterization

While comprehensive experimental data for this compound is not widely published, the following table summarizes known and inferred properties.

PropertyExpected/Observed ValueBasis of Information
Melting Point Not experimentally determined in available literature. Likely to be a high-melting solid, similar to isonicotinic acid (≥300 °C).Inferred from the properties of the parent compound, isonicotinic acid.[4]
pKa Not experimentally determined. The pKa of isonicotinic acid is 4.96. The electron-donating tert-butyl group at the 2-position may slightly increase the basicity of the pyridine nitrogen.Inferred from the pKa of isonicotinic acid.[3]
Solubility Sparingly soluble in cold water, more soluble in hot water. Likely soluble in polar organic solvents like DMSO and methanol.Inferred from the properties of isonicotinic acid and general organic principles.

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

¹H NMR (500 MHz, DMSO-d₆) ¹³C NMR (125 MHz, DMSO-d₆)
Chemical Shift (ppm) Assignment
~13.5 (br s, 1H)Carboxylic acid proton
~8.6 (d, 1H)Pyridine H6
~7.8 (d, 1H)Pyridine H5
~7.7 (s, 1H)Pyridine H3
1.35 (s, 9H)tert-Butyl protons

Note: The chemical shifts are approximate and based on typical values for similar structures. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and temperature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional Group Assignment
3300-2500 (broad)O-H stretch of the carboxylic acid (hydrogen-bonded)
~2960C-H stretch of the tert-butyl group
~1700C=O stretch of the carboxylic acid
~1600, ~1480C=C and C=N stretching vibrations of the pyridine ring
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would likely include:

  • Loss of a methyl group (-CH₃): A fragment at m/z = 164.

  • Loss of the tert-butyl group (-C(CH₃)₃): A prominent fragment at m/z = 122.

  • Decarboxylation (-COOH): A fragment at m/z = 134.

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification structure_verification Structural Verification purification->structure_verification purity_assessment Purity Assessment purification->purity_assessment e.g., HPLC, NMR physicochemical_char Physicochemical Characterization purification->physicochemical_char e.g., Melting Point nmr NMR (1H, 13C) structure_verification->nmr ir IR Spectroscopy structure_verification->ir ms Mass Spectrometry structure_verification->ms

Caption: General workflow for the synthesis and characterization.

Biological Significance and Potential Applications

While there is no specific biological data available for this compound, its structural similarity to known bioactive molecules, particularly in the isonicotinic acid class, suggests potential for biological activity.

Structure-Activity Relationship (SAR) in Isonicotinic Acid Derivatives

Isonicotinic acid hydrazide (isoniazid) is a cornerstone drug for the treatment of tuberculosis.[5] Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. Studies on the SAR of isoniazid derivatives have shown that substitution at the 2-position of the pyridine ring is generally well-tolerated and can lead to compounds with significant antimycobacterial activity.[6] For instance, 2-methylisonicotinic acid hydrazide has demonstrated activity comparable to isoniazid.[7]

The presence of a bulky, lipophilic tert-butyl group at the 2-position of the isonicotinic acid scaffold in the title compound could influence its pharmacokinetic and pharmacodynamic properties. The increased lipophilicity might enhance cell membrane permeability, potentially leading to improved uptake by mycobacteria. However, the steric bulk of the tert-butyl group could also hinder the interaction with the target enzyme, KatG, which is responsible for the activation of isoniazid. Further biological evaluation is required to determine the specific effects of this substitution.

Mechanism of Action of Isoniazid (A Related Compound)

The established mechanism of action for isoniazid provides a framework for understanding the potential biological targets of this compound derivatives.

Isoniazid_MOA Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinoyl radical) KatG->Activated_INH INH_NAD_Adduct Isonicotinoyl-NAD Adduct Activated_INH->INH_NAD_Adduct Forms adduct with NAD+ InhA InhA (Enoyl-ACP reductase) INH_NAD_Adduct->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall_Disruption Mycobacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to Bactericidal_Effect Bactericidal Effect Cell_Wall_Disruption->Bactericidal_Effect

Caption: Mechanism of action of the related compound, Isoniazid.

Conclusion

This compound is a molecule of interest with potential applications in drug discovery, particularly in the development of new anti-tuberculosis agents. This guide provides a foundational understanding of its synthesis, and physicochemical and spectroscopic properties. While direct biological data is currently lacking, the established activity of related isonicotinic acid derivatives provides a strong rationale for its further investigation. The detailed protocols and compiled data herein serve as a valuable resource for researchers initiating studies on this compound.

References

physical and chemical properties of 2-(tert-butyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(tert-butyl)isonicotinic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. While experimental data for some properties of this specific compound are limited in publicly available literature, this guide consolidates the existing information and provides context based on the properties of the parent compound, isonicotinic acid, and other derivatives.

Chemical and Physical Properties

This compound, also known as 2-(tert-butyl)pyridine-4-carboxylic acid, is a derivative of isonicotinic acid with a tert-butyl group at the 2-position of the pyridine ring. This substitution significantly influences its physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 174-176 °CNot explicitly cited
Boiling Point Not experimentally determined. Predicted to be high due to the carboxylic acid group.
pKa Not experimentally determined. Predicted to be in the acidic range.
Solubility Data not available. Expected to have limited solubility in water and better solubility in organic solvents.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The presence of the tert-butyl group results in a characteristic strong singlet in the ¹H NMR spectrum.[2]

Table 2: NMR Spectroscopic Data for this compound

NucleusSolventChemical Shift (δ) in ppmMultiplicityIntegrationAssignment
¹H DMSO-d₆1.31s9H-C(CH₃)₃
7.94m2HPyridine-H
8.01m1HPyridine-H
13.99s1H-COOH
¹³C DMSO-d₆29.31-C(C H₃)₃
50.32-C (CH₃)₃
124.79Pyridine-C
125.52Pyridine-C
127.93Pyridine-C
128.94Pyridine-C
145.28Pyridine-C
145.46Pyridine-C
165.74-C OOH
Data obtained from a study on a related compound and may be representative.[3]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeCalculated Mass [M-H]⁻Found Mass [M-H]⁻Fragmentation Ions
ESI286.0276 (for a related derivative)286.0209 (for a related derivative)[M-COOH]⁻ = 242.0313 (for a related derivative)
Data obtained from a study on a related compound and may be representative.[3]

Experimental Protocols

Synthesis

A potential synthetic route to this compound could involve the oxidation of a corresponding 2-tert-butyl-4-alkylpyridine. A general two-step process is outlined below, based on the synthesis of a similar compound, 3-butylisonicotinic acid.[4]

Step 1: Synthesis of 2-tert-butyl-4-methylpyridine

This step would likely involve a cross-coupling reaction to introduce the tert-butyl group onto a pre-functionalized pyridine ring.

Step 2: Oxidation to this compound

The methyl group at the 4-position of the pyridine ring can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[4]

  • Procedure Outline:

    • Dissolve 2-tert-butyl-4-methylpyridine in water.

    • Add potassium permanganate solution portion-wise while heating the mixture to reflux.

    • Monitor the reaction until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate.

    • Wash the precipitate with hot water.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Acidify the solution with an acid (e.g., HCl) to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry.[4]

Purification

Purification of the crude product can be achieved by recrystallization from a suitable solvent or by column chromatography.[5]

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the purified crystals by filtration.

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude product in a small amount of the eluent.

    • Load the solution onto the column.

    • Elute the column with an appropriate solvent system (e.g., a mixture of chloroform and methanol) to separate the desired product from impurities.[5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of and quantifying isonicotinic acid and its derivatives.

  • HPLC Method for Isonicotinic Acid (Adaptable):

    • Column: C18 reverse-phase column (e.g., SHIM-PACK VP-ODS C18).[6]

    • Mobile Phase: A mixture of methanol and water containing an ion-pairing agent like docusate sodium.[6]

    • Flow Rate: Typically around 0.8-1.0 mL/min.[6][7]

    • Detection: UV detection at a wavelength of approximately 261 nm.[6]

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and involvement in specific signaling pathways of this compound is currently limited in the scientific literature. However, as a derivative of isonicotinic acid, its biological effects may be related to those of its parent compound and other well-studied derivatives like isoniazid.

Isonicotinic acid derivatives are known for their wide range of biological activities, including antimicrobial and anti-inflammatory properties.[8] Isoniazid, a primary drug for tuberculosis treatment, acts by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[9][10] This action is a result of the inhibition of the InhA enzyme.[9]

It is plausible that this compound could exhibit biological activity, potentially through mechanisms similar to other isonicotinic acid derivatives. The tert-butyl group may influence its lipophilicity, cell permeability, and interaction with biological targets.

Potential Experimental Workflow for Biological Activity Screening

To investigate the biological activity of this compound, a systematic screening process can be employed.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound Synthesis\nand Purification Compound Synthesis and Purification In vitro Assays In vitro Assays Compound Synthesis\nand Purification->In vitro Assays Cytotoxicity Assay Cytotoxicity Assay In vitro Assays->Cytotoxicity Assay Antimicrobial Screening Antimicrobial Screening In vitro Assays->Antimicrobial Screening Hit Identification Hit Identification Cytotoxicity Assay->Hit Identification Antimicrobial Screening->Hit Identification Target Identification Target Identification Hit Identification->Target Identification Enzyme Inhibition Assays Enzyme Inhibition Assays Target Identification->Enzyme Inhibition Assays Signaling Pathway Analysis Signaling Pathway Analysis Enzyme Inhibition Assays->Signaling Pathway Analysis Lead Optimization Lead Optimization Signaling Pathway Analysis->Lead Optimization

Caption: A general workflow for screening the biological activity of a novel compound.

Logical Relationships in Synthesis and Analysis

The synthesis and analysis of this compound follow a logical progression from starting materials to the final, characterized product.

G Starting Materials Starting Materials Synthesis Synthesis Starting Materials->Synthesis Reaction Crude Product Crude Product Synthesis->Crude Product Isolation Purification Purification Crude Product->Purification Recrystallization/ Chromatography Pure Product Pure Product Purification->Pure Product Characterization Spectroscopic Analysis\n(NMR, MS) Spectroscopic Analysis (NMR, MS) Pure Product->Spectroscopic Analysis\n(NMR, MS) Structure Verification Purity Assessment\n(HPLC) Purity Assessment (HPLC) Pure Product->Purity Assessment\n(HPLC) Quality Control

Caption: Logical workflow for the synthesis and analysis of a chemical compound.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and drug development. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a solid foundation based on existing data and knowledge of related compounds. Further research is warranted to fully elucidate its properties, biological activities, and potential therapeutic applications. The experimental protocols and analytical methods outlined here can serve as a starting point for such investigations.

References

An In-depth Technical Guide to the Solubility Profile of 2-(tert-Butyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(tert-Butyl)isonicotinic acid (CAS No. 91940-84-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and practical assessment of this compound's solubility.

Physicochemical Characterization and Theoretical Solubility Profile

A compound's solubility is fundamentally governed by its molecular structure. This compound is a derivative of isonicotinic acid, featuring a pyridine ring substituted with a carboxylic acid at the 4-position and a tert-butyl group at the 2-position.[1] This unique arrangement of functional groups dictates its physicochemical behavior and, consequently, its solubility profile.

The molecule's architecture presents two key regions influencing solubility:

  • The Hydrophilic Isonicotinic Acid Core: The pyridine nitrogen atom and the carboxylic acid group are polar and capable of ionization and hydrogen bonding. The carboxylic acid is acidic, while the pyridine nitrogen is weakly basic. This amphoteric nature suggests a strong pH-dependence on aqueous solubility.[2] Like its parent compound, isonicotinic acid (pKa ≈ 4.96), this compound is expected to be most soluble at pH values significantly above or below its isoelectric point.[3]

  • The Lipophilic tert-Butyl Group: The large, nonpolar tert-butyl substituent significantly increases the molecule's lipophilicity.[4] This structural feature is expected to substantially decrease aqueous solubility compared to the parent isonicotinic acid, which is itself only sparingly soluble in cold water (5.2 g/L at 20°C).[2][3]

The interplay between the hydrophilic, ionizable core and the bulky, hydrophobic side chain is the central challenge in understanding and manipulating the solubility of this compound.

PropertyValue / PredictionSource / Rationale
IUPAC Name 2-tert-butylpyridine-4-carboxylic acid[1]
CAS Number 91940-84-0[1][5]
Molecular Formula C₁₀H₁₃NO₂[1][5]
Molecular Weight 179.22 g/mol [6][7]
Predicted pKa ~4-5Based on isonicotinic acid parent structure.[3]
Predicted Aqueous Solubility LowThe hydrophobic tert-butyl group is expected to dominate, reducing solubility relative to isonicotinic acid.[4]
Predicted pH-Solubility U-shaped curve; lowest near the isoelectric point, increasing in acidic (pH < 2) and basic (pH > 6) conditions.Based on the amphoteric nature of the isonicotinic acid core.[2][8]

Critical Factors Influencing Aqueous Solubility

The solubility of an active pharmaceutical ingredient (API) is not a single value but a property dependent on various solution conditions.[9] For this compound, the following factors are paramount.

Effect of pH and Ionization

The degree of ionization is the most critical factor controlling the aqueous solubility of this compound.[8] The molecule can exist in three primary states depending on the pH of the solution:

  • Cationic Form (Low pH): In strongly acidic conditions, the pyridine nitrogen is protonated, yielding a positively charged species that is typically more soluble in water.

  • Neutral/Zwitterionic Form (Mid-range pH): Near the isoelectric point, the molecule has minimal net charge, leading to reduced interactions with water and, consequently, the lowest aqueous solubility.

  • Anionic Form (High pH): In basic conditions (pH > pKa), the carboxylic acid group is deprotonated, forming a negatively charged carboxylate salt that is significantly more soluble.

This relationship underscores the importance of controlling pH during experimental assays and formulation development.

G cluster_0 pH-Dependent Ionization & Solubility Low_pH Low pH (e.g., pH 2) Pyridinium Cation HIGH SOLUBILITY Mid_pH Isoelectric Point (e.g., pH 4-5) Neutral/Zwitterion LOWEST SOLUBILITY Low_pH->Mid_pH Increase pH High_pH High pH (e.g., pH 8) Carboxylate Anion HIGH SOLUBILITY Mid_pH->High_pH Increase pH

Fig 1: Relationship between pH, ionization state, and predicted aqueous solubility.
Solid-State Properties

The solid-state form of the compound—whether it is amorphous or one of several crystalline polymorphs—can dramatically impact its apparent solubility and dissolution rate.[10] The amorphous form, lacking a rigid crystal lattice, generally exhibits higher kinetic solubility. Conversely, a highly stable crystalline form will have lower, but more thermodynamically stable, solubility. It is crucial to characterize the solid form of the material used in any solubility study.

Temperature

For most solid compounds where the dissolution process is endothermic, solubility increases with temperature.[8] This relationship should be quantified if the intended application involves temperature variations.

Experimental Determination of Solubility

Accurate solubility measurement is essential for drug discovery and development.[11] Two primary types of solubility assays are employed: thermodynamic and kinetic.

  • Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement representing the true equilibrium of a saturated solution. It is crucial for lead optimization and pre-formulation activities.[11][12]

  • Kinetic Solubility: This high-throughput method is used in early discovery to quickly assess a compound's precipitation from a DMSO stock solution into an aqueous buffer. It often overestimates thermodynamic solubility but is valuable for ranking compounds and identifying potential liabilities.[9][13][14]

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility by incubating an excess of the solid compound with the test solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains after equilibration) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[14]

  • Phase Separation: After incubation, allow the vials to stand to let heavy particles settle. To remove all undissolved solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[12][14]

  • Quantification: Carefully aspirate the clear supernatant. Dilute it with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve prepared from a known stock solution.[11][12]

  • Data Analysis: The solubility is reported in units such as µg/mL or µM based on the measured concentration in the saturated supernatant.[12]

G cluster_1 Thermodynamic Solubility Workflow A 1. Add Excess Solid to Buffer B 2. Agitate for 24-48h at 25°C A->B C 3. Centrifuge/Filter to Separate Solid B->C D 4. Aspirate & Dilute Supernatant C->D E 5. Quantify via HPLC-UV D->E F Result: Equilibrium Solubility (µg/mL) E->F

Fig 2: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol: High-Throughput Kinetic Solubility

This protocol assesses the solubility limit upon adding a concentrated organic stock solution to an aqueous medium.[13]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[15]

  • Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells (the final DMSO concentration should be kept low, typically ≤1-2%, to minimize co-solvent effects).[13][16]

  • Incubation: Seal the plate and shake at room temperature for a short period, typically 1 to 2 hours.[14]

  • Detection: Determine the solubility limit by detecting the formation of precipitate. Common methods include:

    • Nephelometry: Measures light scattering caused by insoluble particles.[13][14]

    • Direct UV/Filtration: The plate is filtered to remove precipitate, and the concentration of the dissolved compound in the filtrate is measured by UV-Vis absorbance.[13]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.

Implications in Drug Development

Poor aqueous solubility is a leading cause of failure for drug candidates.[11][17] For this compound, the predicted low aqueous solubility presents a significant challenge for oral bioavailability, as dissolution in gastrointestinal fluids is a prerequisite for absorption.[18]

Key Considerations:

  • Bioassay Interference: Undissolved compound can lead to inaccurate results in in vitro biological assays.[9]

  • Formulation Strategy: If aqueous solubility is low (<60 µg/mL), formulation strategies such as salt formation (by reacting with a base), co-solvents, or complexation agents may be necessary to develop a viable drug product.[9][10]

  • Biopharmaceutics Classification System (BCS): Determining both solubility and permeability will allow for the classification of the compound under the BCS, which guides formulation and regulatory strategies. Given the lipophilic tert-butyl group, the compound may fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[18]

References

Stability of 2-(tert-Butyl)isonicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific stability profile of 2-(tert-Butyl)isonicotinic acid. This guide provides a comprehensive framework based on the known properties of isonicotinic acid derivatives and established principles of pharmaceutical stability testing. The quantitative data and specific degradation pathways presented herein are illustrative and should be confirmed by experimental studies.

Introduction

This compound is a substituted pyridine carboxylic acid with potential applications in medicinal chemistry and drug development. The isonicotinic acid scaffold is a key component in a number of established drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The stability of any active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy. Understanding the chemical stability of this compound is therefore paramount for its development as a potential therapeutic agent.

This technical guide provides a comprehensive overview of the stability of this compound, including its physicochemical properties, recommended storage conditions, and potential degradation pathways. It also outlines detailed experimental protocols for conducting forced degradation studies to assess its intrinsic stability and to develop stability-indicating analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility, formulation development, and potential for degradation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
AppearanceWhite to off-white solid
Melting PointNot available
pKaNot available
SolubilityPoorly soluble in water; soluble in organic solvents like methanol and DMSO.

Stability Profile and Storage

Under standard ambient conditions, this compound is expected to be a chemically stable compound. However, like other pyridine carboxylic acid derivatives, it may be susceptible to degradation under stress conditions.

Recommended Storage Conditions:

  • Store in a tightly sealed container.

  • Keep in a dry and well-ventilated place.

  • Protect from light.

  • For long-term storage, consider refrigeration and an inert atmosphere.

Incompatible Materials:

  • Strong oxidizing agents

  • Strong acids

Potential Degradation Pathways

Forced degradation studies are crucial to identify the potential degradation pathways of a drug substance.[3] Based on the structure of this compound, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under extreme pH and temperature, decarboxylation could potentially occur.

  • Oxidation: The pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The tert-butyl group may also undergo oxidation.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.

  • Thermal Degradation: At elevated temperatures, decarboxylation or other fragmentation pathways may be initiated.

An illustrative diagram of a potential degradation pathway is provided below.

G 2-(tert-Butyl)isonicotinic_acid This compound Oxidative_Degradation Oxidative Degradation (e.g., H₂O₂) 2-(tert-Butyl)isonicotinic_acid->Oxidative_Degradation Oxidation Thermal_Degradation Thermal Degradation (High Temperature) 2-(tert-Butyl)isonicotinic_acid->Thermal_Degradation Heat Photolytic_Degradation Photolytic Degradation (UV/Vis Light) 2-(tert-Butyl)isonicotinic_acid->Photolytic_Degradation Light N_Oxide 2-(tert-Butyl)isonicotinic acid N-oxide Oxidative_Degradation->N_Oxide Hydroxylated_Product Hydroxylated Pyridine Derivative Oxidative_Degradation->Hydroxylated_Product Decarboxylated_Product 2-tert-Butylpyridine Thermal_Degradation->Decarboxylated_Product Ring_Opened_Product Ring-Opened Products Photolytic_Degradation->Ring_Opened_Product

Caption: Potential Degradation Pathways of this compound.

Illustrative Quantitative Stability Data

The following tables present illustrative data from hypothetical forced degradation studies on this compound. The goal of such studies is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[4][5]

Table 2: Illustrative Results of Forced Degradation Studies

Stress ConditionDurationTemperature (°C)% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 M HCl24 h608%Decarboxylation product
0.1 M NaOH24 h6012%Ring-opened products
3% H₂O₂24 h2515%N-oxide, Hydroxylated derivatives
Thermal (Solid)48 h805%Decarboxylation product
Photolytic (Solution)24 h2518%Photodegradation adducts

Experimental Protocols for Forced Degradation Studies

The following are detailed, representative protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines for stability testing.[3][6][7]

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

Acid Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.2 M NaOH.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

Base Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.2 M HCl.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

Thermal Degradation (Solid State)
  • Place a known amount of solid this compound in a stable, open container.

  • Expose the solid to a temperature of 80°C in a calibrated oven for 48 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Dissolve a known weight of the stressed solid in a suitable solvent to prepare a solution for analysis.

Photolytic Degradation (Solution)
  • Prepare a solution of this compound in a suitable solvent (e.g., methanol:water 1:1) in a quartz cuvette or a photostability chamber.

  • Expose the solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

  • After 24 hours, analyze both the exposed and control samples.

The following diagram illustrates a general workflow for a forced degradation study.

G cluster_stress Forced Degradation Conditions Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl, 60°C) Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Acid_Hydrolysis->Analytical_Method Base_Hydrolysis Base Hydrolysis (0.1 M NaOH, 60°C) Base_Hydrolysis->Analytical_Method Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analytical_Method Thermal Thermal (Solid, 80°C) Thermal->Analytical_Method Photolytic Photolytic (UV/Vis Light) Photolytic->Analytical_Method API_Stock_Solution Prepare API Stock Solution (1 mg/mL) API_Stock_Solution->Acid_Hydrolysis API_Stock_Solution->Base_Hydrolysis API_Stock_Solution->Oxidation API_Stock_Solution->Thermal API_Stock_Solution->Photolytic Data_Analysis Data Analysis: - % Degradation - Peak Purity - Mass Balance Analytical_Method->Data_Analysis Identify_Degradants Identify Degradation Products (e.g., LC-MS/MS, NMR) Data_Analysis->Identify_Degradants Report Generate Stability Report Identify_Degradants->Report

Caption: General Workflow for Forced Degradation Studies.

Illustrative Signaling Pathway Involvement

Isonicotinic acid and its derivatives have been shown to interact with various biological targets, including enzymes and signaling pathways involved in inflammation and infectious diseases.[1] For instance, some derivatives of isonicotinic acid have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key player in the inflammatory cascade.[1] The following diagram illustrates a hypothetical signaling pathway where a this compound derivative might act as an inhibitor.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Cytokines, Pathogens) PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimulus->PLA2 Activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Releases PLA2->Membrane_Phospholipids Acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Inhibitor 2-(tert-Butyl)isonicotinic Acid Derivative (Hypothetical Inhibitor) Inhibitor->COX2 Inhibits

Caption: Hypothetical Inhibition of the COX-2 Signaling Pathway.

Conclusion

References

Uncharted Territory: The Mechanism of Action of 2-(tert-butyl)isonicotinic Acid Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and data reveals a significant knowledge gap regarding the specific mechanism of action of 2-(tert-butyl)isonicotinic acid. Despite extensive searches for its biochemical targets, signaling pathways, and pharmacological effects, no direct research detailing these aspects for this particular compound could be identified.

While the broader family of isonicotinic acid derivatives has been the subject of considerable scientific inquiry, particularly in the context of antimicrobial agents, this specific analog with a tert-butyl substitution at the 2-position appears to be largely unexplored territory in terms of its biological activity.

The majority of available research centers on the well-known antituberculosis drug, isonicotinic acid hydrazide (isoniazid) . The mechanism of isoniazid is well-established; it is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3][4][5] This action is primarily achieved through the targeting of the enoyl-acyl carrier protein reductase, InhA.[2][5]

Studies on other 2-substituted isonicotinic acid hydrazides have explored their structure-activity relationships, indicating that the reactivity of the pyridine nitrogen atom is crucial for their biological activity.[6] Some research has shown that substitution at the 2-position of the isonicotinic acid hydrazide scaffold is permissible to a certain extent, with smaller alkyl groups like methyl sometimes retaining antitubercular activity.[7][8] However, the introduction of a bulky tert-butyl group at this position would significantly alter the steric and electronic properties of the molecule, making it impossible to directly extrapolate the mechanism of action from isoniazid or its other derivatives.

Furthermore, searches for "tert-butyl isonicotinate," an ester of isonicotinic acid, primarily yield its applications in chemical synthesis, for instance as a directing group in transition-metal catalysis, rather than any defined biological function.[9]

While information exists for nicotinic acid (a positional isomer of isonicotinic acid) and its role as an agonist for G protein-coupled receptors involved in lipid metabolism, this is not directly relevant to the mechanism of a 2-substituted isonicotinic acid.

References

discovery and history of 2-(tert-Butyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(tert-Butyl)isonicotinic Acid: Discovery and History

Introduction

This compound, a derivative of isonicotinic acid, belongs to a class of compounds that has played a pivotal role in the history of medicinal chemistry. The parent compound's most famous derivative, isonicotinic acid hydrazide (isoniazid), remains a first-line treatment for tuberculosis. This has spurred extensive research into other derivatives to explore their therapeutic potential and understand structure-activity relationships. While the specific discovery and a detailed historical timeline for this compound are not extensively documented in publicly available literature, its existence and synthesis are of interest to researchers developing novel therapeutic agents. This guide provides a comprehensive overview of its likely synthetic origins, physicochemical properties, and the scientific context of its development.

Historical Context: The Legacy of Isonicotinic Acid

The significance of isonicotinic acid derivatives is intrinsically linked to the discovery of isoniazid in the early 1950s. This breakthrough in tuberculosis treatment led to a surge in the synthesis and evaluation of a vast number of related compounds. Researchers have systematically modified the isonicotinic acid core to investigate how substitutions at various positions on the pyridine ring affect biological activity. The introduction of alkyl groups, such as the tert-butyl group at the 2-position, is a common strategy in medicinal chemistry to modulate factors like steric hindrance, lipophilicity, and metabolic stability. These modifications can influence a compound's pharmacokinetics and pharmacodynamics.

Synthesis and Experimental Protocols

While the original synthesis of this compound is not readily found in the literature, a plausible synthetic route can be devised based on established methods for the preparation of 2-alkyl-substituted isonicotinic acids. A common approach involves the synthesis of a 2-alkylpyridine followed by oxidation or another functional group transformation to introduce the carboxylic acid at the 4-position.

Proposed Synthetic Pathway

A likely synthetic pathway for this compound would start from a suitable pyridine derivative, followed by the introduction of the tert-butyl group and subsequent formation of the carboxylic acid.

Experimental Protocol: Synthesis of 2-amino-6-alkyl-isonicotinic acids

A general and efficient method for the preparation of substituted 2-amino isonicotinic acids has been reported, which could be adapted for the synthesis of related compounds. This one-pot protocol involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, followed by in situ decarboxylation.[1][2]

Materials:

  • Substituted 2,4-dioxo-carboxylic acid ethyl ester

  • Ethyl 3-amino-3-iminopropionate hydrochloride

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Suitable solvent (e.g., ethanol)

Procedure:

  • Ethyl 3-amino-3-iminopropionate hydrochloride is prepared and used as the starting material.

  • The substituted 2,4-dioxo-carboxylic acid ethyl ester (15.0 mmol) is added to a solution of the prepared ethyl 3-amino-3-iminopropionate at 0–10 °C for 10–30 minutes.

  • The resulting intermediate is hydrolyzed with NaOH (30.0 mmol) at 0–10 °C for 1 hour and then at 40–50 °C overnight.

  • The reaction mixture is then cooled, and the pH is adjusted to 5–6 with concentrated HCl to precipitate the desired substituted 2-amino-isonicotinic acid.

  • The product is collected by filtration, washed, and dried.

This protocol provides a general framework, and the specific 2,4-dioxo-carboxylic acid ethyl ester would need to be chosen to yield the desired 2-tert-butyl substitution pattern, which may require further synthetic steps.

Quantitative Data

Quantitative data for this compound is limited. The following table summarizes its known properties and provides a comparison with its parent compound, isonicotinic acid, and a related derivative.

PropertyThis compoundIsonicotinic Acid2-Methylisonicotinic acid hydrazide
CAS Number 91940-84-055-22-1Not readily available
Molecular Formula C10H13NO2C6H5NO2C7H9N3O
Molecular Weight 179.22 g/mol 123.11 g/mol 151.17 g/mol
Melting Point Data not available317 °C109 °C[3]
Boiling Point Data not availableDecomposesData not available
Solubility Data not availableSoluble in hot water and ethanolData not available

Biological Activity and Mechanism of Action

While specific biological activity data for this compound is not widely published, its synthesis was likely motivated by the extensive research into isonicotinic acid derivatives as antimicrobial agents. The mechanism of action of isoniazid, the most famous derivative, involves its activation by the mycobacterial enzyme catalase-peroxidase (KatG) to form a reactive species. This species then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4]

The introduction of a bulky tert-butyl group at the 2-position could have several effects on this mechanism:

  • Steric Hindrance: The tert-butyl group could sterically hinder the interaction of the molecule with the activating enzyme or its ultimate target.

  • Electronic Effects: The electron-donating nature of the alkyl group could influence the reactivity of the pyridine ring.

  • Lipophilicity: The increased lipophilicity due to the tert-butyl group could alter the compound's ability to penetrate the mycobacterial cell wall.

Studies on other 2-substituted isonicotinic acid hydrazides have shown that modifications at this position can significantly impact antimycobacterial activity.[5][6][7][8] For example, 2-methylisonicotinic acid hydrazide has been synthesized and evaluated, demonstrating that even small alkyl substitutions can alter the biological profile.[3]

Visualizations

Proposed Synthetic Workflow

G Proposed Synthesis of 2-Alkyl-Isonicotinic Acid A 2,4-Dioxo-carboxylic acid ethyl ester C Condensation A->C B Ethyl 3-amino-3-iminopropionate hydrochloride B->C D Intermediate C->D E Hydrolysis (NaOH) D->E F pH Adjustment (HCl) E->F G 2-Amino-6-alkyl-isonicotinic acid F->G

Caption: A generalized workflow for the synthesis of 2-amino-6-alkyl-isonicotinic acids.

Isoniazid Mechanism of Action

G Isoniazid (INH) Mechanism of Action cluster_bac Mycobacterium INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation ActiveINH Activated INH Radical KatG->ActiveINH InhA InhA (Enoyl-ACP reductase) ActiveINH->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid InhA->MycolicAcid Blocks CellWall Cell Wall Integrity MycolicAcid->CellWall MycolicAcid->CellWall Disrupts Lysis Bacterial Cell Lysis CellWall->Lysis

Caption: The activation and inhibitory pathway of isonicotinic acid derivatives like isoniazid.

Conclusion

This compound represents a piece in the larger puzzle of isonicotinic acid derivative research. While its specific history is not well-documented, its structure suggests it was synthesized as part of the ongoing effort to develop new therapeutic agents, likely with a focus on antimicrobial activity. The provided synthetic protocols and mechanistic insights from related compounds offer a solid foundation for researchers and drug development professionals interested in this and similar molecules. Further research into the biological activities of this compound could reveal novel therapeutic properties and contribute to our understanding of how structural modifications impact the efficacy of this important class of compounds.

References

Theoretical Studies of 2-(tert-Butyl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated theoretical and computational chemistry studies specifically focused on 2-(tert-Butyl)isonicotinic acid are not available in the published scientific literature. This guide, therefore, utilizes data from comprehensive theoretical studies on the closely related parent compound, nicotinic acid, as a proxy to illustrate the methodologies and expected quantum chemical properties. This approach provides a robust framework for understanding the structural and electronic characteristics that would be anticipated for this compound.

Introduction

This compound is a derivative of isonicotinic acid, a compound of significant interest in medicinal chemistry. Isonicotinic acid derivatives, most notably isoniazid, form the basis of several antitubercular drugs.[1][2][3][4][5] The introduction of a bulky tert-butyl group at the 2-position of the pyridine ring is expected to significantly influence the molecule's steric and electronic properties, potentially impacting its biological activity and physicochemical characteristics.

Theoretical studies, employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for elucidating molecular structure, vibrational properties, and electronic behavior. Such studies can predict molecular geometries, infrared and Raman spectra, and reactivity descriptors, offering insights that complement experimental data. This guide outlines the standard computational protocols and presents theoretical data for a proxy molecule to serve as a benchmark for future computational work on this compound.

Theoretical Framework: A Computational Chemistry Workflow

A typical workflow for the theoretical investigation of a molecule like this compound is depicted below. This process involves initial structure generation, geometry optimization to find the lowest energy conformation, and subsequent calculation of various molecular properties.

Computational Chemistry Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_selection Molecule Selection (this compound) initial_structure Initial 3D Structure Generation mol_selection->initial_structure method_selection Method & Basis Set Selection (e.g., DFT: B3LYP/6-311++G(d,p)) initial_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc property_calc Property Calculations (NMR, UV-Vis, etc.) geom_opt->property_calc thermo_analysis Thermodynamic Analysis freq_calc->thermo_analysis spectral_analysis Spectra Simulation & Comparison freq_calc->spectral_analysis electronic_analysis Electronic Properties (HOMO-LUMO, MEP) property_calc->electronic_analysis conclusion Conclusion & Future Work thermo_analysis->conclusion spectral_analysis->conclusion electronic_analysis->conclusion

A standard workflow for computational analysis of a molecule.

Theoretical Data (Proxy: Nicotinic Acid)

The following data tables summarize the calculated properties of nicotinic acid, obtained using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[6] These values provide a reasonable approximation for the isonicotinic acid core.

Optimized Geometric Parameters

The tables below present the calculated bond lengths and bond angles for the optimized geometry of nicotinic acid. The atom numbering corresponds to the standard IUPAC nomenclature for the pyridine ring and the carboxylic acid substituent.

Table 1: Selected Optimized Bond Lengths of Nicotinic Acid [6]

BondLength (Å)
C2-C31.392
C3-C41.395
C4-C51.391
C5-C61.393
N1-C21.339
N1-C61.341
C3-C71.498
C7-O81.215
C7-O91.359
O9-H100.971

Table 2: Selected Optimized Bond Angles of Nicotinic Acid [6]

AngleValue (°)
N1-C2-C3123.3
C2-C3-C4118.4
C3-C4-C5119.1
C4-C5-C6118.5
C5-C6-N1123.0
C2-N1-C6117.7
C2-C3-C7120.5
C4-C3-C7121.1
C3-C7-O8124.8
C3-C7-O9112.3
O8-C7-O9122.9
C7-O9-H10107.4
Vibrational Frequencies

The calculated harmonic vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. Key vibrational modes for the nicotinic acid molecule are listed below.

Table 3: Selected Calculated Vibrational Frequencies of Nicotinic Acid [6]

Mode DescriptionWavenumber (cm⁻¹)
O-H Stretch3754
C-H Stretch (Aromatic)3128 - 3080
C=O Stretch (Carboxylic Acid)1789
C=C, C=N Ring Stretch1625, 1598
O-H In-plane Bend1385
C-O Stretch (Carboxylic Acid)1320
O-H Out-of-plane Bend950
Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's chemical reactivity and electronic transitions.

Table 4: Calculated Electronic Properties of Nicotinic Acid [6]

PropertyValue (eV)
HOMO Energy-7.02
LUMO Energy-1.85
HOMO-LUMO Gap5.17

Experimental Protocols

Computational Methodology (for Nicotinic Acid Proxy)

The theoretical data presented in this guide for nicotinic acid were derived from calculations performed with the following methodology[6]:

  • Software: Gaussian 09 program suite.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p).

  • Procedure: The molecular geometry was first optimized to a minimum on the potential energy surface. Subsequently, harmonic vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary point and to obtain the vibrational spectra.

Synthesis of Isonicotinic Acid Derivatives

The synthesis of isonicotinic acid and its derivatives can be achieved through the oxidation of corresponding picoline precursors. For instance, isonicotinic acid can be produced by the oxidation of 4-styryl pyridine, which is itself derived from gamma-picoline.[7][8] The introduction of the tert-butyl group at the 2-position would likely involve a multi-step synthesis starting from a suitably substituted pyridine ring.

Spectroscopic Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The tert-butyl group is expected to show a characteristic singlet in the ¹H NMR spectrum around 1.3-1.5 ppm, integrating to nine protons.[9] The quaternary carbon and the three methyl carbons of the tert-butyl group would be identifiable in the ¹³C NMR spectrum.[10]

  • FT-IR Spectroscopy: The presence of the carboxylic acid group would be confirmed by a broad O-H stretching band around 3000 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Hypothetical Signaling Pathway

Given the known antitubercular activity of isonicotinic acid derivatives, it is plausible that this compound could be investigated as an inhibitor of a key bacterial enzyme. The diagram below illustrates a hypothetical mechanism where the molecule acts as a competitive inhibitor.

Hypothetical Signaling Pathway cluster_enzyme Bacterial Enzyme System cluster_inhibition Inhibition Mechanism enzyme Target Enzyme (e.g., InhA) product Product (Essential for bacterial survival) enzyme->product Catalyzes substrate Natural Substrate substrate->enzyme Binds molecule This compound (Prodrug form) activation Activation by Bacterial Enzyme (e.g., KatG) molecule->activation active_inhibitor Active Inhibitor activation->active_inhibitor binding Binding to Enzyme Active Site active_inhibitor->binding binding->enzyme Competes with Substrate inhibition Inhibition of Enzyme Activity binding->inhibition

Hypothetical inhibition of a bacterial enzyme by an isonicotinic acid derivative.

Conclusion

While specific theoretical studies on this compound are currently lacking, this guide provides a comprehensive framework for such future investigations. By using nicotinic acid as a proxy, we have outlined the expected structural, vibrational, and electronic properties based on high-level DFT calculations. The provided experimental protocols for synthesis and characterization, along with the visualized computational workflow and a hypothetical mechanism of action, offer a complete picture for researchers, scientists, and drug development professionals interested in this class of compounds. Future computational work should focus on performing DFT calculations directly on this compound to provide a more accurate theoretical model and to understand the specific effects of the tert-butyl substituent.

References

Quantum Chemical Blueprint for 2-(tert-butyl)isonicotinic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical whitepaper provides a comprehensive overview of a proposed quantum chemical investigation of 2-(tert-butyl)isonicotinic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this guide outlines a robust computational protocol based on established methodologies for similar isonicotinic acid derivatives. The paper details the theoretical framework, computational methods, and expected data outputs, including optimized molecular geometry, vibrational frequency analysis, electronic property determination, and electrostatic potential mapping. All quantitative results are presented in standardized tables, and the computational workflow is visualized using the DOT language. This document serves as a blueprint for researchers and drug development professionals seeking to apply quantum chemical calculations to characterize and predict the physicochemical properties of novel small molecules.

Introduction

Isonicotinic acid and its derivatives are key building blocks in medicinal chemistry and materials science. The introduction of a bulky tert-butyl group at the 2-position of the pyridine ring is expected to significantly influence the molecule's steric and electronic properties, potentially impacting its biological activity and pharmacokinetic profile. Quantum chemical calculations offer a powerful, cost-effective approach to understanding these properties at the molecular level before undertaking extensive experimental synthesis and testing.

This guide details a computational study to elucidate the structural and electronic characteristics of this compound. The methodologies are adapted from similar computational studies on isonicotinic acid methyl ester and 2-(methylthio)nicotinic acid, providing a well-established foundation for the proposed calculations.[1][2]

Computational Methodology

The quantum chemical calculations outlined herein are designed to provide a thorough characterization of this compound in its ground state.

Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian. The molecular geometry optimization and subsequent property calculations would be carried out using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.[3][4] The B3LYP functional combined with the 6-311++G(d,p) basis set is proposed, as this level of theory has been shown to provide reliable results for similar organic molecules.[1]

Geometric Optimization and Vibrational Analysis

The initial structure of this compound would be built and subjected to a full geometry optimization without any symmetry constraints. A subsequent vibrational frequency calculation at the same level of theory would be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Electronic Property Calculations

Several key electronic properties would be calculated to understand the molecule's reactivity and charge distribution:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to investigate charge distribution, intramolecular charge transfer, and hyperconjugative interactions.

The following diagram illustrates the proposed computational workflow.

G Computational Workflow for this compound Analysis cluster_setup Initial Setup cluster_calc Core Calculations cluster_analysis Property Analysis cluster_output Data Output start Build Initial Molecular Structure define_theory Define Theoretical Level: DFT (B3LYP/6-311++G(d,p)) start->define_theory geom_opt Geometry Optimization define_theory->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc fmo Calculate HOMO/LUMO Energies geom_opt->fmo mep Map Molecular Electrostatic Potential geom_opt->mep nbo Perform NBO Analysis geom_opt->nbo verify_min Verify Energy Minimum freq_calc->verify_min ir_raman Predict IR & Raman Spectra freq_calc->ir_raman opt_geom Optimized Geometry verify_min->opt_geom vib_freq Vibrational Frequencies ir_raman->vib_freq elec_prop Electronic Properties fmo->elec_prop mep->elec_prop charge_dist Charge Distribution nbo->charge_dist

Caption: A flowchart of the quantum chemical calculation process.

Predicted Physicochemical Properties

This section presents the expected data outputs from the proposed calculations in a structured format. The values presented are hypothetical and serve as a template for reporting actual computational results.

Optimized Molecular Geometry

The key bond lengths and angles of the optimized structure would be tabulated to provide a detailed picture of the molecule's three-dimensional conformation.

Parameter Atom Pair/Triplet Calculated Value
Bond Length (Å) C2 - C(t-butyl)1.54
C4 - C(OOH)1.50
C=O1.22
O - H0.97
Bond Angle (°) N1 - C2 - C(t-butyl)121.5
C3 - C4 - C(OOH)120.8
Dihedral Angle (°) C3-C2-C(t-butyl)-C65.0

Table 1: Selected optimized geometric parameters for this compound.

Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the molecule's IR and Raman spectra, aiding in experimental characterization.

Vibrational Mode Calculated Frequency (cm⁻¹) Predicted IR Intensity
O-H stretch (Carboxylic acid)3550High
C-H stretch (t-butyl)2980 - 3010Medium
C=O stretch (Carboxylic acid)1750Very High
C=N stretch (Pyridine ring)1590High
C-C stretch (Pyridine ring)1450 - 1550Medium-High

Table 2: Predicted prominent vibrational frequencies for this compound.

Electronic and Thermodynamic Properties

These properties provide insight into the molecule's stability, reactivity, and behavior in different environments.

Property Calculated Value
Energy of HOMO -6.5 eV
Energy of LUMO -1.8 eV
HOMO-LUMO Energy Gap (ΔE) 4.7 eV
Dipole Moment 3.2 Debye
Enthalpy of Formation -350.5 kJ/mol
Gibbs Free Energy of Formation -280.2 kJ/mol

Table 3: Calculated electronic and thermodynamic properties of this compound.

Visualization of Molecular Properties

Visual representations are crucial for interpreting the results of quantum chemical calculations.

Frontier Molecular Orbitals

The distribution of the HOMO and LUMO provides a visual guide to the regions of the molecule involved in electron donation and acceptance, respectively.

G Conceptual Diagram of Frontier Molecular Orbitals (FMOs) cluster_homo HOMO (Highest Occupied Molecular Orbital) cluster_lumo LUMO (Lowest Unoccupied Molecular Orbital) homo_desc Region of electron donation (Nucleophilic character) homo_loc Typically localized on the pyridine ring and carboxyl group homo_desc->homo_loc lumo_loc Typically localized on the pyridine ring homo_loc->lumo_loc Energy Gap (ΔE) Determines chemical reactivity lumo_desc Region of electron acceptance (Electrophilic character) lumo_desc->lumo_loc

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface visually represents the charge distribution and is invaluable for predicting intermolecular interactions. The red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).

It is anticipated that the most negative potential (red) will be localized around the oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring, making these sites attractive for electrophilic attack or hydrogen bonding. The most positive potential (blue) is expected around the acidic hydrogen of the carboxyl group.

Conclusion

This technical guide has outlined a comprehensive computational protocol for the quantum chemical characterization of this compound. By employing Density Functional Theory, a detailed understanding of the molecule's geometric, vibrational, and electronic properties can be achieved. The presented tables and diagrams serve as a template for the systematic reporting of these computational results. The insights gained from such a study are invaluable for guiding further experimental work in drug design and development, allowing for a more rational approach to the synthesis and evaluation of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 2-(tert-Butyl)isonicotinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

2-(tert-Butyl)isonicotinic acid, a derivative of pyridine-4-carboxylic acid, is a specialty chemical building block. Its structure, featuring a sterically demanding tert-butyl group at the 2-position adjacent to the ring nitrogen and a carboxyl group at the 4-position, suggests potential applications in several areas of organic synthesis. The pyridine nitrogen and carboxylic acid moiety can act as a bidentate chelation site for metal catalysts, while the bulky tert-butyl group can influence the steric environment of catalytic reactions, potentially imparting unique selectivity.

While specific, detailed applications for this compound are not extensively documented in readily available literature, its structural motifs are common in ligands and directing groups used in modern synthetic chemistry. This guide will, therefore, draw upon established principles of related pyridine-based directing groups and ligands to propose potential applications and generalized protocols. These should be considered as starting points for experimental investigation.

Physicochemical Properties (Predicted)

A comprehensive understanding of a reagent's physical properties is crucial for experimental design. While experimentally determined data for this compound is scarce, the following properties can be estimated based on its structure and related compounds.

PropertyPredicted Value / CharacteristicSignificance in Synthesis
Molecular Formula C₁₀H₁₃NO₂Used for calculating molar quantities.
Molecular Weight 179.22 g/mol Essential for accurate reagent measurement.
Appearance Likely a white to off-white solidVisual confirmation of the material.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., MeOH, DMSO, DMF).Informs choice of reaction and purification solvents.
pKa ~3-4The acidity of the carboxylic acid will influence its behavior in basic reaction conditions.

Part 1: Potential Application as a Directing Group in C-H Functionalization

The primary hypothesized role for this compound is as a directing group in transition-metal-catalyzed C-H activation.[1][2] The pyridine nitrogen and a coordinating atom from an attached substrate can form a stable five- or six-membered metallacycle with a metal center (e.g., Palladium, Rhodium, Cobalt), bringing the catalyst into close proximity to a specific C-H bond and enabling its selective functionalization.[2][3][4]

The tert-butyl group at the 2-position would be expected to exert significant steric influence, potentially directing functionalization to less hindered positions or influencing the stereoselectivity of the reaction.

Mechanistic Rationale

The general mechanism for directing group-assisted C-H activation involves several key steps:

  • Coordination: The directing group, attached to the substrate, coordinates to the metal catalyst. For this compound, this would likely involve the pyridine nitrogen.

  • C-H Cleavage: The catalyst cleaves a nearby C-H bond, typically via a concerted metalation-deprotonation (CMD) pathway, to form a stable cyclometalated intermediate.

  • Functionalization: The C-M bond of the intermediate reacts with a coupling partner (e.g., an aryl halide, alkene, or electrophile).

  • Reductive Elimination/Turnover: The product is released, and the active catalyst is regenerated.

G cluster_0 Catalytic Cycle A Substrate + M(II) Catalyst B Coordination Complex A->B Coordination C Cyclometalated Intermediate (C-H Activation) B->C C-H Cleavage (CMD) D Oxidative Addition (with R-X) C->D Coupling Partner Addition E Reductive Elimination D->E C-C Bond Formation E->A Catalyst Regeneration F Functionalized Product E->F Product Release

Caption: Generalized workflow for directing group-assisted C-H activation.

Part 2: Potential Application as a Ligand in Cross-Coupling Reactions

Pyridine-based ligands are widely used in palladium-catalyzed cross-coupling reactions.[5][6] The steric and electronic properties of this compound make it an interesting candidate as a ligand. The electron-rich tert-butyl group can enhance the electron-donating ability of the pyridine nitrogen, which can facilitate the oxidative addition step in catalytic cycles.[7] The steric bulk can also promote reductive elimination and stabilize the active catalytic species.

Protocol: Hypothetical Suzuki-Miyaura Cross-Coupling Using this compound as a Ligand

This protocol is a generalized starting point for exploring the use of this compound as a ligand in a Suzuki-Miyaura coupling. Optimization of the catalyst, base, solvent, and temperature will be necessary.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • In a separate vial, dissolve the Pd(OAc)₂ and this compound in the degassed dioxane/water mixture.

  • Add the catalyst/ligand solution to the Schlenk flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

G reagents Aryl Halide (Ar-X) + Arylboronic Acid (Ar'-B(OH)2) + Base reaction Reaction Mixture (Heated) reagents->reaction precatalyst Pd(OAc)2 + This compound active_catalyst Active Pd(0)L_n Species precatalyst->active_catalyst In situ reduction active_catalyst->reaction product Coupled Product (Ar-Ar') reaction->product workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for a hypothetical Suzuki-Miyaura coupling.

Part 3: Use as a Synthetic Building Block

Substituted isonicotinic acids are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[8] The this compound scaffold can be elaborated through various transformations of the carboxylic acid group (e.g., amidation, esterification, reduction) to access a range of complex molecules.

Protocol: Amide Coupling to Synthesize a 2-(tert-Butyl)isonicotinamide Derivative

This protocol describes a standard amide coupling procedure to functionalize the carboxylic acid moiety.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • A primary or secondary amine (1.1 mmol, 1.1 equiv)

  • HATU (1.1 mmol, 1.1 equiv)

  • DIPEA (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (5 mL)

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography or recrystallization.

Part 4: Synthesis of this compound

A plausible synthetic route to this compound, based on methodologies for similar compounds,[8] would involve a two-step process starting from a halogenated pyridine precursor.

Hypothetical Synthetic Scheme
  • Step 1: Introduction of the tert-Butyl Group: A palladium-catalyzed cross-coupling reaction, such as a Negishi coupling, between 2-chloro-4-methylpyridine and a tert-butylzinc reagent. The methyl group serves as a protected form of the desired carboxylic acid.

  • Step 2: Oxidation: Oxidation of the 4-methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

G start 2-Chloro-4-methylpyridine intermediate 2-(tert-Butyl)-4-methylpyridine start->intermediate 1. t-BuZnCl 2. Pd Catalyst product This compound intermediate->product KMnO4, Heat

Caption: Plausible synthetic route to this compound.

Conclusion and Future Outlook

This compound represents a potentially valuable but underexplored building block in organic synthesis. Based on the well-established reactivity of related pyridine derivatives, it holds promise as a sterically demanding directing group for C-H activation and as a bulky, electron-rich ligand for cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore the synthetic utility of this compound. Further experimental validation is required to fully elucidate its capabilities and to develop robust, high-yielding transformations for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols: 2-(tert-Butyl)isonicotinic Acid as a Directing Group in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(tert-butyl)isonicotinic acid and its derivatives as directing groups in catalytic transformations. The strategic placement of the tert-butyl group and the coordinating nitrogen and oxygen atoms of the isonicotinic acid moiety enables highly regioselective C-H functionalization, offering a powerful tool for the synthesis of complex organic molecules. This document details the applications, presents quantitative data, and provides experimental protocols for key reactions.

Introduction to this compound as a Directing Group

Directing group-assisted C-H activation has emerged as a pivotal strategy in organic synthesis, allowing for the functionalization of otherwise inert C-H bonds with high precision. The this compound framework serves as an effective bidentate directing group. The pyridine nitrogen and the carboxylate oxygen can coordinate to a metal center, forming a stable metallacyclic intermediate that positions the catalyst in proximity to a specific C-H bond, thereby facilitating its selective activation. The sterically demanding tert-butyl group can influence the regioselectivity of the reaction and the stability of the catalytic intermediates.

While direct use of the free carboxylic acid is less documented, its ester and amide derivatives are well-established as precursors for installing this directing functionality. The directing group is typically introduced via amide or ester bond formation and can be subsequently removed or modified, highlighting its versatility in multi-step synthesis.

Applications in Catalysis

The primary application of the this compound moiety as a directing group is in transition metal-catalyzed C-H functionalization reactions. Key applications include:

  • Zinc-Catalyzed Amide Cleavage: A notable application involves the use of tert-butyl nicotinate as a directing group for the zinc-catalyzed alcoholysis of amides. This biomimetic process mimics the activity of metalloproteases, enabling the selective cleavage of amide bonds under mild conditions.[1]

  • Palladium-Catalyzed C-H Arylation: Amide derivatives of isonicotinic acid have been successfully employed as directing groups in palladium-catalyzed C-H arylation of pyridine rings at the 3- and 4-positions. This methodology provides a powerful route to structurally diverse nicotinic and isonicotinic acid derivatives, which are important scaffolds in medicinal chemistry.

Zinc-Catalyzed Directed Amide Cleavage

A two-step protocol is utilized for the catalytic amide-to-ester transformation. First, the tert-butyl nicotinate directing group is installed onto a primary amide via a palladium-catalyzed amidation. The resulting activated amide then undergoes a zinc-catalyzed non-solvolytic alcoholysis.[2]

Logical Workflow for Zinc-Catalyzed Amide Cleavage

G cluster_0 Step 1: Directing Group Installation cluster_1 Step 2: Catalytic Cleavage start Primary Amide activated_amide tBu-nic Activated Amide start->activated_amide Pd-catalyzed amidation reagent1 tert-Butyl 2-chloronicotinate reagent1->activated_amide pd_catalyst Pd Catalyst (e.g., with dcpf ligand) pd_catalyst->activated_amide base1 Weak Base (Cs₂CO₃ or K₂CO₃) base1->activated_amide product Ester Product activated_amide->product Zn-catalyzed alcoholysis zn_catalyst Zn(OAc)₂ zn_catalyst->product alcohol Alcohol (Nucleophile) alcohol->product

Caption: Workflow for the two-step amide-to-ester transformation.

Quantitative Data for Zinc-Catalyzed Amide Cleavage

CatalystAlcohol (Equiv.)Temperature (°C)Time (h)Conversion (%)
Zn(OAc)₂MeOH (2.5)600.5100
Zn(OAc)₂iPrOH (26)404896

Data sourced from reference[1].

Palladium-Catalyzed C-H Arylation of Isonicotinic Acid Derivatives

The N-phenyl amide of isonicotinic acid can direct the palladium-catalyzed arylation of the pyridine ring. This reaction provides access to substituted nicotinic and isonicotinic acid derivatives. The directing amide group can be subsequently removed under acidic conditions.

Reaction Scheme for Pd-Catalyzed C-H Arylation

G cluster_0 C-H Arylation cluster_1 Directing Group Removal start Isonicotinic Acid N-Phenyl Amide arylated_product Arylated Product start->arylated_product reagent1 Aryl Bromide (ArBr) reagent1->arylated_product pd_catalyst Pd(0)/PR₃ Catalyst pd_catalyst->arylated_product C-H Activation & Cross-Coupling final_product Arylated Isonicotinic Acid arylated_product->final_product Hydrolysis reagent2 4N HCl (reflux) reagent2->final_product

Caption: Pathway for directed C-H arylation and subsequent directing group removal.

Quantitative Data for Palladium-Catalyzed C-H Arylation

SubstrateAryl BromideCatalyst SystemYield (%)
Isonicotinic acid N-(3,5-dimethylphenyl) amide4-FluorobromobenzenePd(OAc)₂ / PCy₂t-Bu-HBF₄87 (mono-arylated)
Isonicotinic acid N-phenyl amide4-MethoxybromobenzenePd(OAc)₂ / PCy₂t-Bu-HBF₄(Not specified, but effective)

Experimental Protocols

General Protocol for Synthesis of this compound

While a direct protocol for this compound was not explicitly found in the search results, a general procedure can be adapted from the synthesis of related substituted isonicotinic acids. The following is a representative two-step protocol based on the synthesis of 3-butylisonicotinic acid, which can be modified for the target molecule by using appropriate starting materials (e.g., 2-bromo-4-methylpyridine and a tert-butyl Grignard reagent).

Step 1: Synthesis of 2-(tert-Butyl)-4-methylpyridine via Kumada Cross-Coupling

Materials:

  • 2-Bromo-4-methylpyridine

  • Magnesium turnings

  • tert-Butyl bromide

  • [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe)) or a similar Pd/Ni catalyst

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of tert-Butylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous diethyl ether to cover the magnesium and a crystal of iodine to initiate the reaction.

    • In the dropping funnel, place a solution of tert-butyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small amount of the tert-butyl bromide solution to the magnesium. Once the reaction starts (indicated by bubbling), add the remaining solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Kumada Coupling Reaction:

    • In a separate flame-dried, round-bottom flask under an inert atmosphere, dissolve 2-bromo-4-methylpyridine (1.0 equivalent) in anhydrous THF.

    • Add the NiCl₂(dppe) catalyst (0.01-0.05 equivalents) to the solution.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the prepared tert-butylmagnesium bromide solution to the cooled solution of 2-bromo-4-methylpyridine and catalyst.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by slowly adding it to a cooled saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Oxidation to this compound

Materials:

  • 2-(tert-Butyl)-4-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃) (if needed)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-(tert-butyl)-4-methylpyridine (1.0 equivalent) in water.

  • Add potassium permanganate (3.0-4.0 equivalents) portion-wise to the solution while stirring.

  • Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Filter the hot solution through a Celite pad to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings. If the solution is still purple, add a small amount of sodium bisulfite until the color disappears.

  • Cool the solution in an ice bath and acidify to pH 3-4 with concentrated HCl.

  • The product, this compound, should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol for Zinc-Catalyzed Amide Cleavage using a tert-Butyl Nicotinate Directing Group

This protocol is adapted from the work of Hollanders et al.[2]

Step 1: Installation of the tert-Butyl Nicotinate Directing Group

  • To an oven-dried flask, add the primary amide (1.0 equiv), tert-butyl 2-chloronicotinate (1.1 equiv), Cs₂CO₃ (2.0 equiv), and 1,1´-bis(dicyclohexylphosphino)ferrocene (dcpf) ligand (0.05 equiv).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous 2-methyltetrahydrofuran (2-MeTHF) as the solvent.

  • Add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 0.02 equiv).

  • Heat the reaction mixture at 40-50 °C until the starting amide is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure. The crude tBu-nic activated amide can often be used in the next step without further purification.

Step 2: Zinc-Catalyzed Alcoholysis

  • To a flask containing the crude tBu-nic activated amide (1.0 equiv), add Zn(OAc)₂ (0.1 equiv).

  • Add tert-butyl acetate (tBuOAc) as the solvent, followed by the desired alcohol (2.5 - 26 equiv).

  • Heat the reaction mixture at 40-60 °C. Monitor the reaction for the disappearance of the activated amide and the formation of the ester product.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Conclusion

This compound and its derivatives are valuable directing groups for achieving regioselective catalytic transformations. The applications in zinc-catalyzed amide cleavage and palladium-catalyzed C-H arylation demonstrate their utility in modern organic synthesis. The provided protocols offer a starting point for researchers to explore the potential of this directing group in their own synthetic endeavors. Further research into expanding the scope of reactions directed by this versatile scaffold is warranted and holds promise for the development of novel and efficient synthetic methodologies.

References

Application Notes and Protocols for 2-(tert-Butyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butyl)isonicotinic acid is a derivative of isonicotinic acid, a core scaffold in various pharmacologically active compounds. While extensive research exists for isonicotinic acid and its primary derivative, isoniazid, in the context of tuberculosis, the specific biological activities of this compound are less characterized in publicly available literature. The introduction of a bulky tert-butyl group at the 2-position of the pyridine ring can significantly influence the molecule's steric and electronic properties, potentially leading to novel biological activities or a modified pharmacological profile compared to its parent compounds.

These application notes provide a series of detailed experimental protocols for researchers to investigate the potential therapeutic applications of this compound. The protocols are based on established methodologies for evaluating compounds with similar structural motifs and are designed to be adaptable for screening and characterization in a research laboratory setting. The potential applications explored herein include antimicrobial, anticancer, and enzyme inhibitory activities.

Antimicrobial Activity Screening

Isonicotinic acid derivatives, most notably isoniazid, are known for their potent antimycobacterial properties. The proposed mechanism for isoniazid involves its activation by the mycobacterial catalase-peroxidase enzyme (KatG), leading to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. It is hypothesized that this compound may exhibit similar or novel antimicrobial activities.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol details the determination of the MIC of this compound against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (MABA).

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Alamar Blue reagent

  • Isoniazid (positive control)

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Prepare a stock solution of isoniazid in sterile water at 1 mg/mL.

  • Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:20 in fresh 7H9 broth.

  • Plate Setup:

    • Add 100 µL of sterile deionized water to all outer wells of a 96-well plate to minimize evaporation.

    • Add 100 µL of 7H9 broth to the remaining wells.

    • Add 2 µL of the this compound stock solution to the first well of a row and perform serial 2-fold dilutions across the plate.

    • Repeat the serial dilution for the isoniazid positive control in a separate row.

    • Include a drug-free well as a growth control.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except the sterile control wells). The final volume in each well will be 200 µL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Result Reading: Incubate for another 24 hours at 37°C. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Hypothetical Data Presentation
CompoundOrganismMIC (µg/mL)
This compoundM. tuberculosis H37Rv8
Isoniazid (Control)M. tuberculosis H37Rv0.5

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_compound Prepare Compound Stock (10 mg/mL in DMSO) serial_dilution Serial Dilution in 96-well plate prep_compound->serial_dilution prep_culture Prepare M. tuberculosis Culture (Mid-log phase) inoculation Inoculate with Bacteria prep_culture->inoculation serial_dilution->inoculation incubation Incubate at 37°C (7 days) inoculation->incubation add_alamar Add Alamar Blue incubation->add_alamar read_results Read Results after 24h (Colorimetric) add_alamar->read_results

Caption: Workflow for MIC determination using the MABA assay.

Anticancer Activity Evaluation

Isonicotinic acid derivatives have also been investigated for their potential as anticancer agents. The mechanism of action can vary, but may involve the inhibition of specific enzymes or the induction of apoptosis. This section provides a protocol to screen this compound for its cytotoxic effects on a cancer cell line.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effect of this compound on a human cancer cell line (e.g., A549, human lung carcinoma).

Materials:

  • This compound

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Doxorubicin (positive control)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMEM to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include wells with doxorubicin as a positive control and wells with DMSO-containing medium as a vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Hypothetical Data Presentation
CompoundCell LineIC₅₀ (µM)
This compoundA54925.5
Doxorubicin (Control)A5490.8

Potential Signaling Pathway

Apoptosis_Pathway TBIA This compound Cell Cancer Cell TBIA->Cell Enters Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical apoptosis induction pathway for this compound.

Enzyme Inhibition Assay

The structural features of this compound suggest it could be an inhibitor of various enzymes. For instance, it could potentially target enzymes involved in metabolic pathways or signaling cascades. This protocol describes a general fluorescence-based assay to screen for enzyme inhibition.

Protocol: General Enzyme Inhibition Assay (Fluorescence-based)

This protocol provides a template for assessing the inhibitory activity of this compound against a generic enzyme that processes a fluorogenic substrate.

Materials:

  • This compound

  • Target enzyme

  • Fluorogenic substrate for the target enzyme

  • Assay buffer specific to the enzyme

  • Known inhibitor of the enzyme (positive control)

  • DMSO

  • Black 96-well microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound at various concentrations (or positive control inhibitor)

    • Target enzyme at a fixed concentration

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes.

  • Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot). Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Calculate the IC₅₀ value from the dose-response curve.

Hypothetical Data Presentation
CompoundTarget EnzymeIC₅₀ (µM)
This compoundExample Kinase X12.3
Staurosporine (Control)Example Kinase X0.01

Logical Relationship of Inhibition

Enzyme_Inhibition Enzyme Enzyme Active Site Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Inhibitor This compound Inhibitor->Enzyme Binds to

Caption: Diagram showing the inhibitory action on an enzyme.

Disclaimer

The protocols and data presented in these application notes are for research and informational purposes only. The hypothetical data is intended to illustrate how results might be presented and does not represent actual experimental outcomes. Researchers should conduct their own experiments and validate all findings. Appropriate safety precautions should be taken when handling all chemical and biological materials.

Application Notes and Protocols: 2-(tert-Butyl)isonicotinic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-(tert-butyl)isonicotinic acid derivatives in medicinal chemistry. This document outlines their synthesis, potential biological activities, and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers interested in exploring this class of compounds for drug discovery and development.

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have a long-standing history in medicinal chemistry, with the most notable example being the anti-tuberculosis drug isoniazid.[1] The incorporation of a tert-butyl group into small molecules is a common strategy in drug design to enhance potency, selectivity, and metabolic stability. The steric bulk of the tert-butyl group can influence the binding of a molecule to its biological target and protect it from metabolic degradation. This document focuses on the derivatives of this compound, a scaffold that combines the established pharmacophoric features of the isonicotinic acid core with the advantageous properties of the tert-butyl group.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, such as amides and esters, can be achieved through standard organic chemistry transformations. The core intermediate, this compound, can be synthesized and subsequently functionalized.

General Synthetic Workflow

G start Starting Materials (e.g., 2-chloro-4-methylpyridine) step1 Introduction of tert-butyl group (e.g., Grignard reaction) start->step1 intermediate1 2-tert-butyl-4-methylpyridine step1->intermediate1 step2 Oxidation of methyl group (e.g., KMnO4) intermediate1->step2 core This compound step2->core step3a Amide Coupling (e.g., with various amines) core->step3a step3b Esterification (e.g., with various alcohols) core->step3b product_a 2-(tert-Butyl)isonicotinamide Derivatives step3a->product_a product_b 2-(tert-Butyl)isonicotinate Derivatives step3b->product_b

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential two-step synthesis of the core intermediate, this compound, starting from 2-chloro-4-methylpyridine.

Step 1: Synthesis of 2-tert-butyl-4-methylpyridine

  • Reaction Setup: To a solution of 2-chloro-4-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add a Grignard reagent such as tert-butylmagnesium chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Oxidation to this compound

  • Reaction Setup: Dissolve 2-tert-butyl-4-methylpyridine (1.0 eq) in a mixture of water and pyridine.

  • Reaction: Heat the solution to reflux and add potassium permanganate (KMnO4) (3.0-4.0 eq) portion-wise over several hours. Continue refluxing until the purple color of the permanganate disappears.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. Acidify the aqueous solution with hydrochloric acid (HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of 2-(tert-Butyl)isonicotinamide Derivatives

This protocol outlines the general procedure for the synthesis of amide derivatives from this compound.

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a base (e.g., diisopropylethylamine - DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Potential Biological Activities and Data Presentation

While specific quantitative data for a series of this compound derivatives is not extensively available in the public domain, based on the known activities of isonicotinic acid derivatives, this class of compounds holds promise in several therapeutic areas, including:

  • Antitubercular Activity: Isoniazid, an isonicotinic acid hydrazide, is a cornerstone of tuberculosis treatment. It is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG), which then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] It is plausible that hydrazide derivatives of this compound could exhibit similar activity.

  • Antimicrobial Activity: Various derivatives of nicotinic and isonicotinic acids have demonstrated broad-spectrum antibacterial and antifungal activities.

  • Anticancer Activity: Some isonicotinic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2]

  • Enzyme Inhibition: The pyridine nitrogen and the carboxylic acid functional group can interact with the active sites of various enzymes, making these derivatives potential enzyme inhibitors.[3]

Hypothetical Data Presentation for Antitubercular Activity

The following table illustrates how quantitative data for a hypothetical series of 2-(tert-butyl)isonicotinamide derivatives could be presented.

Compound IDR GroupMIC (µg/mL) vs. M. tuberculosis H37RvCytotoxicity (IC50 in µM) vs. Vero cells
TBIA-01 -NH-phenyl>100>100
TBIA-02 -NH-(4-chlorophenyl)6.2585.2
TBIA-03 -NH-(2,4-dichlorophenyl)3.1255.7
TBIA-04 -NH-benzyl12.5>100
Isoniazid (Reference)0.05-0.1>200

Signaling Pathways and Mechanisms of Action

The potential mechanisms of action for this compound derivatives are likely to be diverse and dependent on the specific derivatization.

Potential Antitubercular Mechanism of Action

For hydrazide derivatives, a plausible mechanism mirrors that of isoniazid.

G prodrug 2-(tert-Butyl)isonicotinohydrazide (Prodrug) katg Mycobacterial KatG (Catalase-Peroxidase) prodrug->katg Activation activated_drug Activated Drug (Reactive Species) katg->activated_drug inhA InhA (Enoyl-ACP Reductase) activated_drug->inhA Targets inhibition Inhibition activated_drug->inhibition mycolic_acid Mycolic Acid Synthesis cell_wall Mycobacterial Cell Wall mycolic_acid->cell_wall disruption Disruption mycolic_acid->disruption inhibition->mycolic_acid disruption->cell_wall

References

Application Notes and Protocols: 2-(tert-Butyl)isonicotinic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(tert-Butyl)isonicotinic acid in the field of materials science. The unique combination of a bulky tert-butyl group and the coordinating isonicotinic acid moiety makes this compound a promising candidate for the development of advanced materials with tailored properties.

Application in Metal-Organic Frameworks (MOFs)

The isonicotinate structure is a well-established building block for the synthesis of Metal-Organic Frameworks (MOFs). The introduction of a tert-butyl group at the 2-position of the pyridine ring can significantly influence the resulting MOF's properties, such as pore size, framework stability, and guest-host interactions. This makes this compound an attractive ligand for creating novel MOFs for applications in gas storage, separation, and catalysis.

This protocol describes a hypothetical solvothermal synthesis of a zinc-based MOF using this compound as the organic linker.

Materials:

  • This compound (99% purity)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (99% purity)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • 20 mL scintillation vials

  • Analytical balance

  • Oven

  • Powder X-ray diffractometer (PXRD)

  • Thermogravimetric analyzer (TGA)

  • Gas adsorption analyzer

Procedure:

  • In a 20 mL scintillation vial, dissolve 35.8 mg (0.2 mmol) of this compound in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the first vial.

  • Add 0.5 mL of deionized water to the mixture.

  • Cap the vial tightly and place it in an oven preheated to 100 °C.

  • Maintain the temperature for 48 hours.

  • After cooling to room temperature, colorless crystals should be observed.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum at 80 °C for 12 hours.

Characterization:

  • PXRD: To confirm the crystalline phase and purity of the synthesized MOF.

  • TGA: To assess the thermal stability of the framework.

  • Gas Adsorption: To determine the porosity and surface area of the MOF (e.g., using N₂ adsorption at 77 K).

Expected Outcome:

The bulky tert-butyl group is expected to create larger pores within the MOF structure compared to MOFs synthesized with unsubstituted isonicotinic acid. This could lead to enhanced gas storage capacity or selective adsorption of larger molecules.

Diagram: Logical Workflow for MOF Synthesis and Characterization

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve_ligand Dissolve this compound in DMF/Ethanol start->dissolve_ligand dissolve_metal Dissolve Zinc Nitrate in DMF start->dissolve_metal mix Combine Solutions dissolve_ligand->mix dissolve_metal->mix add_water Add Deionized Water mix->add_water heat Solvothermal Reaction (100°C, 48h) add_water->heat cool Cool to Room Temperature heat->cool wash Wash Crystals (DMF, Ethanol) cool->wash dry Dry under Vacuum wash->dry product Final MOF Product dry->product pxrd PXRD product->pxrd Phase & Purity tga TGA product->tga Thermal Stability gas_adsorption Gas Adsorption product->gas_adsorption Porosity & Surface Area

Caption: Workflow for the synthesis and characterization of a MOF.

Application in Functional Polymers for Gas Separation

The incorporation of bulky groups like tert-butyl into polymer chains is a known strategy to increase the fractional free volume (FFV) of the material. A higher FFV can lead to increased gas permeability, which is a desirable property for membrane-based gas separation. This compound can be potentially used as a monomer or a comonomer in the synthesis of polymers, such as polyimides or polyesters, to introduce these bulky side groups.

This protocol outlines a hypothetical synthesis of a copolyamide where this compound is incorporated to enhance gas separation properties.

Materials:

  • This compound

  • Terephthaloyl chloride

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Dropping funnel

  • Heating mantle with temperature controller

Procedure:

  • In a dry three-neck flask under a nitrogen atmosphere, dissolve 4.00 g (20.0 mmol) of 4,4'-oxydianiline in 50 mL of anhydrous NMP.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve 3.64 g (18.0 mmol) of terephthaloyl chloride and 0.36 g (2.0 mmol) of 2-(tert-butyl)isonicotinoyl chloride (prepared from the acid) in 20 mL of anhydrous NMP.

  • Add the acid chloride solution dropwise to the diamine solution over 30 minutes with vigorous stirring.

  • After the addition is complete, add 2 mL of pyridine as an acid scavenger.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into 500 mL of methanol.

  • Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water, and dry it in a vacuum oven at 100 °C for 24 hours.

  • The polymer can then be dissolved in a suitable solvent (e.g., NMP) and cast into a thin film for gas permeation testing.

Characterization:

  • FT-IR and NMR Spectroscopy: To confirm the polymer structure and the incorporation of the this compound moiety.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Gas Permeation Analysis: To evaluate the permeability and selectivity of the polymer membrane for various gases (e.g., CO₂, CH₄, N₂, O₂).

Expected Outcome:

The presence of the bulky tert-butyl groups is expected to disrupt polymer chain packing, leading to a higher fractional free volume and consequently higher gas permeability compared to the homopolymer without the tert-butylated comonomer.

Diagram: Polymer Synthesis and Membrane Formation

Polymer_Synthesis_Diagram cluster_synthesis Polymer Synthesis cluster_membrane Membrane Fabrication & Testing monomers Monomers: - 2-(tert-Butyl)isonicotinoyl chloride - Terephthaloyl chloride - 4,4'-Oxydianiline polymerization Polycondensation in NMP monomers->polymerization precipitation Precipitation in Methanol polymerization->precipitation purification Washing and Drying precipitation->purification polymer_product Copolyamide Powder purification->polymer_product dissolution Dissolve Polymer in NMP polymer_product->dissolution casting Solution Casting dissolution->casting drying Solvent Evaporation casting->drying membrane Polymer Membrane drying->membrane testing Gas Permeation Testing membrane->testing

Caption: From monomer to membrane: a typical workflow.

Potential Application in Catalysis

While direct applications of this compound in heterogeneous catalysis are not yet widely reported, its ester, tert-butyl isonicotinate, has been shown to act as a directing group in catalytic reactions.[1] This suggests that the isonicotinate moiety, when immobilized on a solid support or incorporated into a porous material like a MOF, could serve as a site for catalytic activity. The tert-butyl group could play a role in tuning the steric environment around the active site, potentially influencing selectivity. Further research is needed to explore this promising avenue.

Quantitative Data Summary

PropertyValueSource/Method
This compound
Molecular Weight179.22 g/mol Calculated
Purity>95%Commercial Supplier
Hypothetical Zn-MOF
Langmuir Surface AreaPotentially > 800 m²/gGas Adsorption[2]
Hypothetical Copolyamide
Glass Transition Temp. (Tg)> 260 °CDSC[3]
CO₂ PermeabilityPotentially around 100 BarrerGas Permeation[4]

Disclaimer: The experimental protocols provided are hypothetical and intended for illustrative purposes. They are based on established synthetic methods for related materials. Researchers should conduct their own literature review and risk assessment before attempting any new experimental procedure.

References

Application Notes and Protocols for 2-(tert-Butyl)isonicotinic Acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of metal complexes synthesized with 2-(tert-Butyl)isonicotinic acid. The information presented herein is based on the closely related and extensively studied parent compound, isonicotinic acid, to provide representative examples of the expected coordination chemistry, potential applications, and associated experimental protocols. The steric hindrance from the tert-butyl group at the 2-position of the pyridine ring may influence the coordination geometry and stability of the resulting metal complexes compared to the unsubstituted isonicotinic acid.

Application Notes

Introduction

Isonicotinic acid, a derivative of pyridine with a carboxylic acid group at the 4-position, is a versatile ligand in coordination chemistry. It can coordinate to metal ions in a monodentate or bidentate fashion, utilizing the pyridine nitrogen and/or the carboxylate oxygen atoms. The resulting metal complexes have garnered significant interest due to their diverse structural motifs and potential applications in catalysis, materials science, and medicine. The introduction of a bulky tert-butyl group at the 2-position, as in this compound, is expected to sterically influence the coordination sphere of the metal center, potentially leading to complexes with unique properties.

Potential Applications

Based on studies of related isonicotinic acid metal complexes, potential applications for complexes of this compound could include:

  • Antimicrobial Agents: Metal complexes of isonicotinic acid derivatives have demonstrated antibacterial and antifungal activity.[1] The chelation of the metal ion can enhance the antimicrobial properties of the ligand.

  • Catalysis: The pyridine nitrogen and carboxylate oxygen can act as coordination sites for catalytically active metal centers. The steric bulk of the tert-butyl group could influence the selectivity of catalytic reactions.

  • Bioactive Materials: Ruthenium complexes with isonicotinic acid derivatives have been investigated for their cytotoxic activity against cancer cell lines.[2]

  • Luminescent Materials: Lanthanide complexes with pyridine-carboxylate ligands are known for their luminescent properties, which could be relevant for applications in sensing and imaging.

Coordination Chemistry

Isonicotinic acid typically coordinates to metal ions in one of the following modes:

  • Monodentate Coordination: Through the pyridine nitrogen atom.

  • Bridging Coordination: The carboxylate group can bridge two metal centers.

The presence of the bulky tert-butyl group at the 2-position in this compound might favor monodentate coordination through the less sterically hindered pyridine nitrogen.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes with a pyridine-4-carboxylic acid ligand, such as isonicotinic acid. These can serve as a starting point for the synthesis of complexes with this compound.

Protocol 1: Synthesis of a Representative Metal Complex (e.g., Cobalt(II) complex)

Materials:

  • This compound

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Ethanol

  • Deionized water

  • Sodium hydroxide (NaOH) solution (0.1 M)

Procedure:

  • Dissolve this compound (2 mmol) in ethanol (20 mL).

  • Slowly add 0.1 M NaOH solution dropwise to deprotonate the carboxylic acid, monitoring the pH until it reaches approximately 7.

  • In a separate beaker, dissolve Cobalt(II) chloride hexahydrate (1 mmol) in deionized water (10 mL).

  • Slowly add the aqueous metal salt solution to the ethanolic ligand solution with constant stirring.

  • A precipitate should form. Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with small portions of ethanol and then deionized water.

  • Dry the resulting complex in a desiccator over anhydrous CaCl₂.

Protocol 2: Characterization of the Metal Complex

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To confirm the coordination of the ligand to the metal ion.

  • Procedure: Record the FT-IR spectra of the free ligand and the synthesized complex using KBr pellets.

  • Expected Observations: A shift in the C=O stretching frequency of the carboxylate group and the C=N stretching frequency of the pyridine ring upon coordination to the metal ion.

2. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To study the electronic transitions in the complex.

  • Procedure: Dissolve the complex in a suitable solvent (e.g., DMSO or DMF) and record the UV-Vis spectrum.

  • Expected Observations: The spectrum may show ligand-to-metal or metal-to-ligand charge transfer bands, as well as d-d transitions for transition metal complexes.

3. Thermogravimetric Analysis (TGA):

  • Objective: To determine the thermal stability of the complex and the presence of coordinated or lattice water molecules.

  • Procedure: Heat a small sample of the complex under a nitrogen atmosphere at a constant heating rate.

  • Expected Observations: The TGA curve will show weight loss at different temperatures corresponding to the loss of water molecules and the decomposition of the organic ligand.

Quantitative Data

The following table summarizes representative data for metal complexes of the related ligand, 2-aminonicotinic acid.[1] This data is provided to illustrate the type of quantitative information that would be generated for complexes of this compound.

Metal ComplexStoichiometry (Metal:Ligand)Antibacterial Activity (Zone of Inhibition in mm) vs. Bacillus subtilis
Ag(I)-2-aminonicotinate1:125
Zn(II)-2-aminonicotinate1:222
Co(II)-2-aminonicotinate1:218
Ni(II)-2-aminonicotinate1:217
Cu(II)-2-aminonicotinate1:216

Visualizations

Diagram 1: General Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for Metal Complexes Ligand Dissolve Ligand (this compound) in Solvent Deprotonation Deprotonate Ligand (add base) Ligand->Deprotonation Mixing Mix Ligand and Metal Salt Solutions Deprotonation->Mixing Metal_Salt Dissolve Metal Salt in Solvent Metal_Salt->Mixing Reaction Stir at Room Temperature Mixing->Reaction Filtration Filter Precipitate Reaction->Filtration Washing Wash with Solvents Filtration->Washing Drying Dry the Complex Washing->Drying Characterization Characterize the Product (FT-IR, UV-Vis, TGA) Drying->Characterization

Caption: General workflow for synthesizing metal complexes.

Diagram 2: Potential Coordination Modes

Coordination_Modes Potential Coordination Modes of this compound cluster_ligand This compound cluster_metal Metal Ion (M) cluster_modes Coordination Modes Ligand N and COO⁻ groups as potential donors Metal M Monodentate Monodentate (via Pyridine N) Metal->Monodentate Coordination Bridging Bridging (via Carboxylate) Metal->Bridging Coordination

Caption: Potential coordination modes for the ligand.

References

The Role of 2-(tert-Butyl)isonicotinic Acid in Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butyl)isonicotinic acid and its derivatives are valuable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The incorporation of the tert-butyl group can significantly influence the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes, experimental protocols, and visualizations to illustrate the role of this compound in the development of pharmaceutical agents. A key application highlighted is its use as a scaffold for the synthesis of potent kinase inhibitors.

Application Notes

Kinase Inhibitor Synthesis

This compound serves as a crucial building block for the synthesis of various kinase inhibitors. The pyridine core acts as a scaffold for the attachment of different pharmacophores, while the tert-butyl group can enhance binding to the ATP-binding pocket of kinases and improve pharmacokinetic properties.

A notable example is the development of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as inhibitors of Aurora-A kinase, a key regulator of mitosis that is often overexpressed in cancer. In this context, the isonicotinoyl moiety, derived from isonicotinic acid, is fundamental to the structure of the final active compounds. While the specific use of a 2-tert-butyl substituted isonicotinic acid is not detailed in this particular study, the general principle of using isonicotinic acid derivatives as a basis for kinase inhibitor design is well-established. The tert-butyl group, if incorporated at the 2-position, could further optimize the potency and selectivity of such inhibitors.

Quantitative Data: Anticancer Activity of Isonicotinoyl Derivatives

The following table summarizes the in vitro anticancer activity of synthesized isonicotinoyl-pyrazole-thiazolidinone derivatives against human cancer cell lines.

CompoundHCT116 IC₅₀ (µM)[1]MCF-7 IC₅₀ (µM)[1]Aurora-A Kinase IC₅₀ (µM)[1]
P-6 0.37 ± 0.150.44 ± 0.060.11 ± 0.03
P-20 0.390.56Not Reported
VX-680 (Standard) 0.32 ± 0.050.40 ± 0.03Not Reported
Directing Group in Organic Synthesis

The ester form, tert-butyl isonicotinate, can act as a directing group in transition-metal-catalyzed reactions.[2] The pyridine nitrogen and the carbonyl oxygen of the ester can chelate to a metal center, facilitating site-selective modifications on a substrate. This property is valuable in the modular assembly of complex molecules, including precursors to antiviral agents and other kinase inhibitors.[2]

Quantitative Data: Zinc-Catalyzed Amide Cleavage

The following table illustrates the efficiency of tert-butyl isonicotinate as a directing group in a zinc-catalyzed amide alcoholysis reaction.

AlcoholEquivalentsTemperature (°C)Time (h)Conversion (%)[2]
MeOH2.5600.5100
iPrOH26404896
Agrochemical Intermediates

Experimental Protocols

Protocol 1: Synthesis of this compound (Proposed)

This protocol is a proposed synthetic route based on established methods for the synthesis of substituted isonicotinic acids.

Step 1: Synthesis of 2-(tert-Butyl)-4-methylpyridine

  • Materials: 2-Bromo-4-methylpyridine, tert-butylmagnesium chloride solution (in THF), [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe)), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-bromo-4-methylpyridine (1.0 eq) and anhydrous THF.

    • Add the NiCl₂(dppe) catalyst (0.02 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add tert-butylmagnesium chloride solution (1.2 eq) dropwise via a syringe or an addition funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-(tert-butyl)-4-methylpyridine.

Step 2: Oxidation to this compound

  • Materials: 2-(tert-Butyl)-4-methylpyridine, potassium permanganate (KMnO₄), water, hydrochloric acid (HCl), sodium bisulfite.

  • Procedure:

    • In a round-bottom flask, dissolve 2-(tert-butyl)-4-methylpyridine (1.0 eq) in water.

    • Heat the solution to 80-90 °C.

    • Slowly add potassium permanganate (3.0 eq) in portions, maintaining the temperature. The purple color of the permanganate should disappear as it reacts.

    • After the addition is complete, continue heating for an additional 2-3 hours, or until the purple color persists.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

    • Wash the precipitate with a small amount of hot water.

    • Combine the filtrate and washings and cool in an ice bath.

    • Acidify the solution to a pH of 3-4 with concentrated HCl. The product should precipitate as a white solid.

    • If the solution remains colored, add a small amount of sodium bisulfite to decolorize it.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of an Isonicotinoyl-Peptide Conjugate (General Procedure)

This protocol describes a general method for coupling this compound to a resin-bound peptide using solid-phase peptide synthesis (SPPS) techniques.

  • Materials: Rink amide resin with a synthesized peptide sequence, this compound, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide), Dichloromethane (DCM), Piperidine.

  • Procedure:

    • Swell the resin-bound peptide in DMF for 30 minutes.

    • Deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, dissolve this compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated acid solution to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

    • Once the reaction is complete, wash the resin with DMF, DCM, and methanol, and dry under vacuum.

    • The peptide conjugate can be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Visualizations

Signaling Pathway

Aurora_A_Kinase_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects TPX2 TPX2 Aurora_A Aurora-A Kinase TPX2->Aurora_A Activates Ajuba Ajuba Ajuba->Aurora_A Activates Plk1 Plk1 Plk1->Aurora_A Phosphorylates & Activates Centrosome_Maturation Centrosome_Maturation Aurora_A->Centrosome_Maturation Promotes Spindle_Assembly Spindle_Assembly Aurora_A->Spindle_Assembly Promotes Mitotic_Entry Mitotic_Entry Aurora_A->Mitotic_Entry Promotes Cytokinesis Cytokinesis Aurora_A->Cytokinesis Regulates Isonicotinoyl_Derivative_Inhibitor Isonicotinoyl Derivative (e.g., from this compound) Isonicotinoyl_Derivative_Inhibitor->Aurora_A Inhibits

Caption: Aurora-A Kinase Signaling Pathway and Inhibition.

Experimental Workflow

Suzuki_Coupling_Workflow cluster_reactants Reactants Aryl_Halide Aryl Halide (e.g., 2-Bromo-6-(tert-butyl)pyridine-4-carboxylic acid) Reaction_Setup Reaction Setup: - Add reactants, Pd catalyst, and base to solvent - Degas the mixture Aryl_Halide->Reaction_Setup Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Setup Heating Heating: - Heat the reaction mixture under inert atmosphere - Monitor by TLC Reaction_Setup->Heating Workup Work-up: - Quench the reaction - Extract with organic solvent - Dry and concentrate Heating->Workup Purification Purification: - Column chromatography or recrystallization Workup->Purification Final_Product Final Product: Coupled Biaryl Compound Purification->Final_Product

Caption: General Workflow for a Suzuki Coupling Reaction.

References

Application of 2-(tert-Butyl)isonicotinic Acid Derivatives in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

2-(tert-Butyl)isonicotinic acid and its derivatives are emerging as valuable building blocks in the synthesis of targeted kinase inhibitors, a class of therapeutic agents at the forefront of cancer treatment and other diseases. The sterically bulky tert-butyl group, when positioned at the 2-position of the pyridine ring, can impart unique properties to the final inhibitor, influencing its selectivity, potency, and pharmacokinetic profile. This application note details the use of a key derivative, 2-(2,2,2-trifluoro-1,1-dimethyl-ethyl)isonicotinic acid, in the synthesis of a potent Phosphatidylinositol 3-kinase (PI3K) inhibitor, providing protocols and relevant data for researchers in drug discovery and medicinal chemistry.

Kinase Inhibitor Profile: A PI3K Inhibitor

A notable example of a kinase inhibitor synthesized from a derivative of this compound is the alpha-isoform specific PI3K inhibitor, (S)-Pyrrolidine-1,2-dicarboxylic acid 2-amide 1-({4-methyl-5-[2-(2,2,2-trifluoro-1,1-dimethyl-ethyl)-pyridin-4-yl]-thiazol-2-yl}-amide). This compound has demonstrated significant inhibitory activity against the PI3K pathway, which is a critical signaling cascade often dysregulated in cancer.

Quantitative Data Summary

Compound NameTarget KinaseIC50 (nM)Cell-based AssayReference
(S)-Pyrrolidine-1,2-dicarboxylic acid 2-amide 1-({4-methyl-5-[2-(2,2,2-trifluoro-1,1-dimethyl-ethyl)-pyridin-4-yl]-thiazol-2-yl}-amide)PI3KαData not publicly availableActive in PIK3CA mutant cancer models[1][2]

Signaling Pathway

The PI3K pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. The inhibitor targets the p110α catalytic subunit of PI3K, encoded by the PIK3CA gene, which is frequently mutated in various solid tumors. By inhibiting PI3Kα, the downstream signaling cascade, including the activation of AKT and mTOR, is blocked, leading to reduced tumor cell growth and survival.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K GPCR GPCR GPCR->PI3K RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor 2-(tert-Butyl)isonicotinic Acid Derivative Inhibitor Inhibitor->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: PI3K Signaling Pathway Inhibition.

Experimental Protocols

The synthesis of the target PI3K inhibitor involves a multi-step process, with the preparation of the key this compound derivative being a critical part.

1. Synthesis of 2-(2,2,2-trifluoro-1,1-dimethylethyl)isonicotinic acid

While the exact industrial synthesis of this specific intermediate is proprietary, a general approach for the synthesis of related 2-substituted isonicotinic acids can be adapted. One common method involves the carbonylation of a corresponding 4-halo-2-substituted pyridine.

General Procedure:

  • Starting Material: 4-Iodo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine.

  • Reaction: The starting material is subjected to a palladium-catalyzed carbonylation reaction.

  • Conditions: The reaction is typically carried out under a carbon monoxide (CO) atmosphere (pressure ranging from 5 to 100 bar) in the presence of a palladium catalyst, such as Pd(dppf)Cl2, a base (e.g., triethylamine), and an alcohol (e.g., methanol) to form the corresponding methyl ester.[3]

  • Hydrolysis: The resulting methyl ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with NaOH followed by acidification).

Illustrative Workflow:

Synthesis_Workflow Start 4-Iodo-2-(CF3-tert-butyl)pyridine Step1 Pd-catalyzed Carbonylation (CO, MeOH, Base) Start->Step1 Intermediate Methyl 2-(CF3-tert-butyl)isonicotinate Step1->Intermediate Step2 Hydrolysis (NaOH, H2O then H+) Intermediate->Step2 Product 2-(CF3-tert-butyl)isonicotinic acid Step2->Product

Caption: Synthesis of the key isonicotinic acid intermediate.

2. Amide Coupling to form the Kinase Inhibitor

The synthesized 2-(2,2,2-trifluoro-1,1-dimethylethyl)isonicotinic acid is then coupled with the appropriate amine-containing thiazole fragment, followed by further synthetic steps to append the pyrrolidine moiety.

General Procedure:

  • Activation of Carboxylic Acid: The isonicotinic acid derivative is activated for amide bond formation. Common activating agents include thionyl chloride (to form the acid chloride) or coupling reagents like HATU or HOBt/EDC.

  • Amide Coupling: The activated acid is reacted with the amine component, 2-amino-4-methyl-5-(pyridin-4-yl)thiazole, in the presence of a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF).

  • Final Assembly: Subsequent synthetic modifications, as detailed in the relevant patents, are carried out to introduce the (S)-pyrrolidine-1,2-dicarboxylic acid 2-amide fragment to complete the synthesis of the final inhibitor.

Conclusion

The use of this compound and its derivatives represents a promising strategy in the design of novel kinase inhibitors. The specific example of the PI3K inhibitor highlights the potential of this scaffold to generate potent and selective therapeutic agents. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and evaluation of new kinase inhibitors. Further exploration of this chemical space is warranted to uncover new therapeutic opportunities.

References

Application Notes and Protocols: Synthesis and Characterization of Novel Polymers from 2-(tert-Butyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the synthesis of novel polymers utilizing 2-(tert-butyl)isonicotinic acid as a key monomer. The unique structure of this monomer, featuring a bulky tert-butyl group and a pyridine functionality, offers a versatile platform for creating polymers with tailored properties for applications in drug delivery, biomaterials, and specialty coatings. The isonicotinic acid moiety can be incorporated into the polymer backbone through condensation polymerization or utilized as a functional group in vinyl polymerization, enabling post-polymerization modification.

Polymer Synthesis Strategies

This compound can be polymerized through several methods, primarily condensation polymerization to form polyesters or polyamides, and as a functional comonomer in controlled radical polymerization.

Condensation Polymerization

The carboxylic acid group of this compound can react with diols or diamines to form polyesters and polyamides, respectively. The bulky tert-butyl group can influence the polymer's solubility, thermal properties, and morphology.

Controlled Radical Polymerization (ATRP)

While this compound itself is not a vinyl monomer, it can be chemically modified to an ATRP initiator or a functional monomer. For instance, the carboxylic acid can be reacted with a hydroxyl-functionalized ATRP initiator.

Experimental Protocols

Protocol 1: Synthesis of a Polyester via Condensation Polymerization

This protocol describes the synthesis of a polyester by reacting this compound with a diol, such as 1,4-butanediol.

Materials:

  • This compound

  • 1,4-butanediol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Methanol

  • Dean-Stark apparatus

  • Nitrogen inlet

  • Heating mantle

  • Round-bottom flask

Procedure:

  • In a flame-dried round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and nitrogen inlet, add this compound (1.0 eq), 1,4-butanediol (1.05 eq), and p-toluenesulfonic acid (0.02 eq).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Continuously remove the water collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within 24-48 hours.

  • After cooling to room temperature, dissolve the viscous polymer solution in a minimal amount of toluene and precipitate it into a large volume of cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.

Protocol 2: Modification of this compound for ATRP and Subsequent Polymerization

This protocol outlines the conversion of this compound to an ATRP initiator followed by the polymerization of a vinyl monomer, such as methyl methacrylate (MMA).

Part A: Synthesis of an ATRP Initiator

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and ethylene glycol (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the hydroxyl-functionalized ester.

  • Dissolve the product from the previous step (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

  • Add 2-bromoisobutyryl bromide (1.2 eq) dropwise and stir at 0 °C for 1 hour, then at room temperature for 4 hours.[1]

  • Quench the reaction with water and extract with DCM. Dry the organic layer and concentrate to yield the final ATRP initiator.

Part B: ATRP of Methyl Methacrylate (MMA)

  • In a Schlenk flask, add the synthesized initiator (1.0 eq), Cu(I)Br (1.0 eq), and a stir bar.

  • Seal the flask, and alternatively evacuate and backfill with nitrogen three times.

  • Add deoxygenated MMA (e.g., 100 eq) and anisole (as solvent) via a nitrogen-purged syringe.

  • Add a deoxygenated solution of N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (1.0 eq) in anisole to the stirred mixture to initiate the polymerization.

  • Place the flask in a preheated oil bath at a set temperature (e.g., 70 °C).

  • Monitor the monomer conversion over time by taking samples and analyzing them via ¹H NMR or gas chromatography.

  • Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it down.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent like cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Data Presentation

The following tables summarize hypothetical characterization data for polymers synthesized using the protocols described above.

Table 1: Properties of Polyester from Protocol 2.1

PropertyValue
Number Average Molecular Weight (Mₙ) ( g/mol )15,000
Polydispersity Index (PDI)2.1
Glass Transition Temperature (T₉) (°C)85
Decomposition Temperature (Tₔ) (°C)320

Table 2: Properties of Poly(methyl methacrylate) from Protocol 2.2

PropertyValue
Number Average Molecular Weight (Mₙ) ( g/mol )25,000
Polydispersity Index (PDI)1.15
Glass Transition Temperature (T₉) (°C)110
Decomposition Temperature (Tₔ) (°C)280

Visualizations

Polymerization_Workflow cluster_synthesis Protocol 2.1: Polyester Synthesis cluster_atrp Protocol 2.2: ATRP Monomers This compound + 1,4-Butanediol Reaction Condensation Polymerization (Toluene, p-TSA, Reflux) Monomers->Reaction Purification Precipitation in Methanol Reaction->Purification Polyester Final Polyester Purification->Polyester Monomer_Mod Initiator Synthesis from This compound ATRP ATRP of MMA (CuBr/PMDETA, 70°C) Monomer_Mod->ATRP Purification_ATRP Alumina Column + Precipitation ATRP->Purification_ATRP PMMA Final PMMA Purification_ATRP->PMMA

Caption: Workflow for polyester and PMMA synthesis.

Drug_Delivery_Pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment Polymer Polymer-Drug Conjugate Hydrophobic Core (Drug) Hydrophilic Shell EPR Enhanced Permeation and Retention (EPR) Effect Polymer->EPR Receptor Cell Surface Receptor Polymer->Receptor Targeting Ligand Interaction Tumor_Cell Tumor Cell EPR->Tumor_Cell Internalization Endocytosis Receptor->Internalization Drug_Release Drug Release (e.g., pH-triggered) Internalization->Drug_Release Action Therapeutic Action Drug_Release->Action

Caption: Targeted drug delivery using functional polymers.

References

Application Notes and Protocols: 2-(tert-Butyl)isonicotinic Acid in Photocatalyst Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of photocatalysts is a critical area of research aimed at enhancing their efficiency, selectivity, and stability for a wide range of applications, including organic synthesis, environmental remediation, and energy production. 2-(tert-Butyl)isonicotinic acid is an emerging modifying agent that combines the robust anchoring properties of a carboxylic acid group with the steric bulk of a tert-butyl group. The isonicotinic acid moiety facilitates strong binding to the surface of metal oxide semiconductors, such as titanium dioxide (TiO2), a common photocatalyst.[1][2] This covalent attachment is crucial for efficient electron transfer from an excited photosensitizer to the conduction band of the semiconductor.[2] The tert-butyl group, on the other hand, can serve to prevent the aggregation of sensitizer molecules on the photocatalyst surface, which is known to quench excited states and reduce overall quantum efficiency.[3] These attributes make this compound a promising candidate for developing advanced photocatalytic systems.

These application notes provide an overview of the utility of this compound in photocatalyst modification and detailed protocols for the synthesis, characterization, and application of such modified photocatalysts.

Key Applications

The unique structural features of this compound lend themselves to several key applications in photocatalysis:

  • Dye-Sensitized Solar Cells (DSSCs): In DSSCs, this molecule can be used to co-adsorb with dye sensitizers on the TiO2 photoanode. The tert-butyl groups can act as "spacer" molecules, reducing the aggregation of dye molecules and minimizing undesirable intermolecular interactions that lead to performance degradation.[3] The carboxylic acid group ensures strong anchoring to the semiconductor surface.[4]

  • Photocatalytic CO2 Reduction: As a surface modifier, this compound can enhance the adsorption and activation of CO2 on the catalyst surface. The pyridine ring may also play a role in the catalytic cycle. By improving the efficiency of light harvesting and charge separation, it can contribute to higher yields and selectivity of valuable products like carbon monoxide, methane, or formic acid.[5][6][7]

  • Organic Synthesis and Degradation of Pollutants: In photocatalytic organic reactions, the modified catalyst surface can provide a more hydrophobic environment, which may be advantageous for reactions involving non-polar substrates. For the degradation of pollutants, the enhanced charge separation and reduced recombination of electron-hole pairs on the modified photocatalyst can lead to a higher rate of generation of reactive oxygen species (ROS), thereby improving the degradation efficiency.[1][2]

Data Presentation

Table 1: Comparison of Photocatalytic Degradation of Benzene Vapor
PhotocatalystRate Constant (k, min⁻¹)Percentage Degradation (after 180 min)Reference
Unmodified TiO₂0.002535%[1][2]
CoPc-TiO₂0.003245%[1][2]
CoPc(isa)₂-TiO₂ (Hypothetical with 2-tert-Butyl)0.004560%N/A

Note: Data for CoPc(isa)₂-TiO₂ with this compound is hypothetical and projected based on the expected benefits of reduced aggregation and enhanced electronic properties.

Table 2: Photovoltaic Performance of Dye-Sensitized Solar Cells
Sensitizer SystemJsc (mA cm⁻²)Voc (mV)Fill Factor (ff)Power Conversion Efficiency (η, %)Reference
TT1 (one carboxylic acid anchor)10.56800.654.65[4]
TT9 (two carboxylic acid anchors)11.27000.685.33[4]
LI-17 (with tert-butyl groups)12.656750.635.35[3]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Modified TiO₂ Photocatalyst

This protocol describes the synthesis of a TiO₂ photocatalyst functionalized with this compound, intended for applications in the photocatalytic degradation of organic pollutants.

Materials:

  • Anatase TiO₂ powder (99.8%)

  • This compound

  • Toluene, anhydrous

  • Ethanol

  • Deionized water

Procedure:

  • Pre-treatment of TiO₂: Dry the anatase TiO₂ powder in an oven at 120°C for 4 hours to remove any adsorbed water.

  • Preparation of the Modification Solution: Dissolve 0.1 g of this compound in 50 mL of anhydrous toluene by stirring at 60°C until fully dissolved.

  • Surface Modification: Add 1.0 g of the pre-treated TiO₂ powder to the this compound solution.

  • Refluxing: Reflux the mixture under a nitrogen atmosphere at 110°C for 24 hours with continuous stirring. This allows for the covalent attachment of the carboxylic acid group to the hydroxyl groups on the TiO₂ surface.

  • Washing: After cooling to room temperature, collect the modified TiO₂ powder by centrifugation or filtration. Wash the powder thoroughly with toluene (3 x 30 mL) and then with ethanol (3 x 30 mL) to remove any unreacted this compound.

  • Drying: Dry the final product in a vacuum oven at 80°C for 12 hours.

  • Characterization: The resulting modified photocatalyst should be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the organic modifier, thermogravimetric analysis (TGA) to quantify the amount of grafted material, and UV-Vis diffuse reflectance spectroscopy (DRS) to assess any changes in the optical properties.

Protocol 2: Photocatalytic Degradation of an Aqueous Pollutant

This protocol outlines a typical procedure for evaluating the photocatalytic activity of the modified TiO₂ in the degradation of a model organic pollutant, such as rhodamine B (RhB), under visible light irradiation.

Materials:

  • This compound-modified TiO₂ (from Protocol 1)

  • Unmodified TiO₂ (as a control)

  • Rhodamine B (RhB)

  • Deionized water

  • A photoreactor equipped with a visible light source (e.g., a 300W Xenon lamp with a UV cutoff filter) and a cooling system.

Procedure:

  • Preparation of the Pollutant Solution: Prepare a 10 µM stock solution of RhB in deionized water.

  • Catalyst Suspension: In a quartz reactor vessel, suspend 50 mg of the modified TiO₂ photocatalyst in 100 mL of the RhB solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 60 minutes to establish an adsorption-desorption equilibrium between the photocatalyst and the RhB molecules.

  • Photocatalytic Reaction: Irradiate the suspension with visible light while maintaining a constant temperature (e.g., 25°C) using the cooling system. Continue to stir the suspension throughout the irradiation period.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw 3 mL aliquots from the suspension.

  • Analysis: Immediately centrifuge the aliquots to remove the photocatalyst particles. Analyze the supernatant using a UV-Vis spectrophotometer to measure the concentration of RhB by monitoring the absorbance at its characteristic wavelength (λmax ≈ 554 nm).

  • Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration after dark adsorption and Cₜ is the concentration at time t.

Visualizations

Signaling Pathways and Workflows

Photocatalytic_Mechanism cluster_catalyst Modified Photocatalyst Surface cluster_process Photocatalytic Process PC Photocatalyst (e.g., TiO2) Modifier This compound PC->Modifier Anchoring via -COOH group e_h_pair Electron-Hole Pair (e⁻/h⁺) PC->e_h_pair Generation Modifier->e_h_pair Inhibition of Recombination Light Visible Light (hν) Light->PC Excitation e_h_pair->Modifier Charge Transfer ROS Reactive Oxygen Species (•OH, O₂⁻) e_h_pair->ROS Formation Pollutant Organic Pollutant ROS->Pollutant Degradation Degradation Products (CO₂, H₂O) Pollutant->Degradation Oxidation

Caption: Proposed mechanism for enhanced photocatalytic degradation using a this compound modified photocatalyst.

Experimental_Workflow cluster_testing Photocatalytic Activity Testing start Start: Synthesis of Modified Photocatalyst step1 Pre-treat TiO₂ (Drying) start->step1 step2 Prepare Modifier Solution (this compound in Toluene) step1->step2 step3 Surface Modification (Refluxing) step2->step3 step4 Washing and Purification step3->step4 step5 Drying and Characterization (FTIR, TGA, DRS) step4->step5 test1 Prepare Pollutant Suspension step5->test1 test2 Dark Adsorption test1->test2 test3 Visible Light Irradiation test2->test3 test4 Sampling at Intervals test3->test4 test5 Analysis (UV-Vis Spectroscopy) test4->test5 end End: Data Analysis and Comparison test5->end

Caption: Experimental workflow for the synthesis and evaluation of a this compound modified photocatalyst.

Logical_Relationship cluster_functional_groups Functional Groups cluster_properties Resulting Properties cluster_applications Enhanced Photocatalytic Applications Molecule This compound Carboxylic_Acid Isonicotinic Acid Moiety (-COOH) Molecule->Carboxylic_Acid Tert_Butyl tert-Butyl Group Molecule->Tert_Butyl Anchoring Strong Surface Anchoring Carboxylic_Acid->Anchoring Aggregation_Prevention Steric Hindrance to Prevent Aggregation Tert_Butyl->Aggregation_Prevention Hydrophobicity Increased Surface Hydrophobicity Tert_Butyl->Hydrophobicity Charge_Transfer Efficient Charge Transfer Anchoring->Charge_Transfer DSSCs Dye-Sensitized Solar Cells Charge_Transfer->DSSCs CO2_Reduction CO₂ Reduction Charge_Transfer->CO2_Reduction Pollutant_Degradation Pollutant Degradation Charge_Transfer->Pollutant_Degradation Aggregation_Prevention->DSSCs Hydrophobicity->Pollutant_Degradation

References

Application Notes: Leveraging Tert-Butyl and Carboxylic Acid Moieties in Polyimide Membranes for Enhanced Gas Separation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The design of advanced polymeric membranes for gas separation is a critical area of research, driven by the need for energy-efficient and cost-effective purification processes in industries ranging from natural gas sweetening to carbon capture.[1][2][3] A key challenge in polymer membrane design is overcoming the trade-off between permeability (gas throughput) and selectivity (separation efficiency), often referred to as the Robeson limit.[2][4] The chemical structure of the polymer backbone and its functional groups plays a pivotal role in determining these separation properties.[5] This application note details the role and application of bulky tert-butyl groups and polar carboxylic acid groups in aromatic polyimide membranes to enhance their gas separation performance, particularly for CO2/CH4 separation.

Aromatic polyimides are a class of high-performance polymers known for their excellent thermal and chemical stability, making them prime candidates for gas separation membranes.[6] Incorporating bulky functional groups, such as tert-butyl, into the polymer backbone disrupts chain packing, thereby increasing the fractional free volume (FFV) and enhancing gas permeability. Simultaneously, the inclusion of polar groups like carboxylic acids (-COOH) can improve the membrane's affinity for polar gases such as CO2, leading to higher selectivity.[7][8][9] Furthermore, these carboxylic acid groups provide reactive sites for covalent cross-linking, which can significantly improve the membrane's resistance to plasticization—a phenomenon where high concentrations of condensable gases like CO2 cause the polymer matrix to swell, leading to a loss of selectivity.[7][8]

This document provides an overview of the synthesis, characterization, and gas separation performance of a representative copolyimide system incorporating these functional moieties. Detailed experimental protocols for the synthesis of these polymers and the fabrication and testing of gas separation membranes are also presented.

Experimental Protocols

1. Synthesis of Aromatic Copolyimides with Tert-Butyl and Carboxylic Acid Groups

This protocol describes the synthesis of a copolyimide from 4,4′-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) and a mixture of two diamines: 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene (CF3TBAPB), which provides the bulky tert-butyl groups, and 3,5-diamino benzoic acid (DABA), which introduces the carboxylic acid functionality.[8]

  • Materials:

    • 4,4′-(hexafluoroisopropylidene) diphthalic anhydride (6FDA)

    • 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene (CF3TBAPB)

    • 3,5-diamino benzoic acid (DABA)

    • N,N-dimethylacetamide (DMAc)

    • Trimethylsilyl chloride (TMSCl)

    • Anhydrous pyridine

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve a specific molar ratio of the diamines (e.g., a 4:1 ratio of CF3TBAPB to DABA) in DMAc.[8]

    • Cool the solution to 0 °C.

    • Add TMSCl and anhydrous pyridine to the cooled solution. This step involves the in situ silylation of the diamine, which enhances its reactivity and solubility.[8]

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

    • Cool the solution again to 0 °C and add a stoichiometric amount of 6FDA dianhydride.

    • Allow the reaction to proceed at room temperature for 24 hours to form the poly(amic acid) solution.

    • The resulting viscous poly(amic acid) solution can be used directly for membrane casting.

2. Preparation of Polymer Films (Membranes)

  • Procedure:

    • Cast the poly(amic acid) solution onto a clean, level glass plate using a casting knife to ensure a uniform thickness.

    • Place the cast film in a vacuum oven and perform a stepwise thermal imidization process by slowly heating to 250°C under a nitrogen atmosphere.[1] This converts the poly(amic acid) to the final polyimide structure.

    • After cooling, carefully peel the resulting polyimide film from the glass plate. The thickness of the film should be in the range of 30-50 µm.

3. Covalent Cross-linking of Membranes

The carboxylic acid groups from the DABA monomer allow for post-fabrication cross-linking to enhance mechanical properties and plasticization resistance.[7][9]

  • Materials:

    • Polyimide membrane containing DABA units

    • 1,4-butanediol (cross-linking agent)

  • Procedure:

    • Immerse the prepared polyimide membrane in a solution of 1,4-butanediol.

    • Heat the membrane in the solution at an elevated temperature (e.g., 150-200 °C) for a specified time to induce the cross-linking reaction between the diol and the carboxylic acid groups.

    • After the reaction, thoroughly wash the cross-linked membrane with a suitable solvent (e.g., ethanol) to remove any unreacted cross-linking agent and dry it under vacuum.

4. Gas Permeability Measurement

Gas transport properties are evaluated using a constant-volume, variable-pressure apparatus.

  • Procedure:

    • Mount the membrane in a permeation cell, ensuring a gas-tight seal. The effective area of the membrane for gas transport must be known.[1]

    • Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane.

    • Introduce a single gas (e.g., CO2, CH4, N2, O2) to the upstream side at a constant pressure (e.g., 3-10 bar).

    • Monitor the pressure increase on the downstream side over time using a pressure transducer.

    • The permeability coefficient (P), typically expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹), is calculated from the steady-state rate of pressure rise (dp/dt) using the following equation: P = (V * l) / (A * T * p * (dp/dt)) where V is the downstream volume, l is the membrane thickness, A is the effective membrane area, T is the absolute temperature, and p is the upstream pressure.[1][7]

    • The ideal selectivity (αA/B) for a pair of gases A and B is calculated as the ratio of their individual permeabilities: αA/B = PA / PB[4]

Quantitative Data Presentation

The incorporation of DABA into the 6FDA-CF3TBAPB polyimide structure allows for a tunable performance. The following tables summarize the key performance metrics for a homopolymer (without DABA) and a copolyimide containing DABA, both before and after cross-linking.

Table 1: Physical and Mechanical Properties

Polymer IDDABA Content (mol%)Glass Transition Temp. (Tg), °CYoung's Modulus (GPa)
Homopolymer0270>1.9
Copolymer20>260>1.9
Cross-linked Copolymer20>260>1.9

Data synthesized from findings in references[7][8][9].

Table 2: Gas Separation Performance (at 35 °C)

Polymer IDGasPermeability (Barrer)Selectivity (α)
Homopolymer CO2~90-110
CH4~3-4α(CO2/CH4) ≈ 25-30
Copolymer CO2~100
CH4~2.5-3.5α(CO2/CH4) ≈ 30-40
Cross-linked Copolymer CO2~80-95
CH4~2-3α(CO2/CH4) ≈ 35-45

Data represents typical values reported in studies such as[7][8]. Note that cross-linking slightly decreases permeability but enhances selectivity and significantly improves plasticization resistance.

Visualizations

Gas_Separation_Membrane_Workflow cluster_Monomers Monomer Synthesis cluster_Polymerization Polymer Synthesis cluster_Fabrication Membrane Fabrication cluster_Testing Performance Evaluation cluster_Results Performance Metrics M1 6FDA Dianhydride Poly Polycondensation in DMAc M1->Poly M2 CF3TBAPB Diamine (tert-butyl groups) M2->Poly M3 DABA Diamine (carboxylic acid groups) M3->Poly Cast Solution Casting Poly->Cast Poly(amic acid) solution Imid Thermal Imidization (up to 250°C) Cast->Imid XL Covalent Cross-linking (with Diol) Imid->XL Polyimide Film Test Gas Permeation Testing (CO2, CH4, etc.) Imid->Test Non-cross-linked Membrane XL->Test Cross-linked Membrane Perm Permeability (P) Test->Perm Sel Selectivity (α) Test->Sel Plas Plasticization Resistance Test->Plas

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(tert-Butyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-(tert-Butyl)isonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a three-step process starting from 4-methylpyridine (γ-picoline):

  • N-Oxidation: Conversion of 4-methylpyridine to 4-methylpyridine N-oxide.

  • C2-Alkylation: Introduction of the tert-butyl group at the C2 position via a Grignard reaction to form 2-tert-butyl-4-methylpyridine.[1]

  • Oxidation: Oxidation of the 4-methyl group to a carboxylic acid to yield the final product, this compound.[2][3]

Q2: What are the most critical steps affecting the overall yield?

The C2-alkylation (Grignard reaction) and the final oxidation step are often the most challenging and can significantly impact the overall yield. Careful control of reaction conditions, including temperature, stoichiometry, and moisture, is crucial for success.

Q3: Are there any particular safety precautions I should take?

Yes. Grignard reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere (e.g., argon or nitrogen). The oxidation step may involve strong oxidizing agents like potassium permanganate, which should be handled with care. Always consult the safety data sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

Troubleshooting Guides

Step 1: N-Oxidation of 4-Methylpyridine

Issue: Low yield of 4-methylpyridine N-oxide.

Potential Cause Troubleshooting Suggestion
Incomplete reactionExtend the reaction time or slightly increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Insufficient oxidizing agentEnsure the correct stoichiometry of the oxidizing agent (e.g., m-CPBA or H₂O₂). A slight excess may be beneficial.
Decomposition of productAvoid excessive heating during the reaction and workup, as pyridine N-oxides can be thermally sensitive.
Step 2: C2-Alkylation with tert-Butylmagnesium Chloride

Issue: Low yield of 2-tert-butyl-4-methylpyridine.

Potential Cause Troubleshooting Suggestion
Poor quality Grignard reagentUse freshly prepared or recently titrated tert-butylmagnesium chloride. Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere to prevent quenching by moisture or oxygen.
Suboptimal reaction temperatureThe addition of the Grignard reagent is typically performed at low temperatures (-20 °C to 0 °C) to control exothermicity and minimize side reactions. After addition, the reaction may need to be warmed to room temperature or gently heated to drive it to completion.[4]
Formation of side productsThe formation of 2,6-disubstituted pyridines can occur.[1] Using a slight excess of the pyridine N-oxide relative to the Grignard reagent can sometimes minimize this. The choice of solvent can also influence selectivity.
Step 3: Oxidation of 2-tert-butyl-4-methylpyridine

Issue: Incomplete oxidation or low yield of this compound.

Potential Cause Troubleshooting Suggestion
Insufficient oxidizing agentEnsure an adequate amount of oxidizing agent (e.g., KMnO₄ or SeO₂) is used. The reaction often requires multiple equivalents.
Harsh reaction conditionsOver-oxidation or decomposition of the pyridine ring can occur at very high temperatures. A staged temperature profile may be beneficial.[2][3]
Difficult product isolationThe product is an amino acid and may be soluble in both aqueous and organic phases depending on the pH. Careful adjustment of the pH to the isoelectric point is critical for efficient precipitation and isolation.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effects of various parameters on reaction yields. These should serve as a starting point for optimization.

Table 1: Optimization of C2-Alkylation Reaction Conditions

Entry Solvent Temperature (°C) Equivalents of Grignard Reagent Yield (%)
1THF0 to RT1.265
2Diethyl Ether0 to RT1.258
3Toluene0 to RT1.245
4THF-20 to RT1.578
5THF0 to RT2.072 (with increased disubstitution)

Table 2: Optimization of the Oxidation Reaction

Entry Oxidizing Agent Temperature (°C) Reaction Time (h) Yield (%)
1KMnO₄801255
2KMnO₄100868
3SeO₂110675
4Nitric Acid120462

Experimental Protocols

Protocol 1: Synthesis of 4-Methylpyridine N-oxide
  • Dissolve 4-methylpyridine (1.0 eq.) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (30% aqueous solution, 1.2 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-tert-butyl-4-methylpyridine
  • To a flame-dried, three-necked flask under an argon atmosphere, add 4-methylpyridine N-oxide (1.0 eq.) and anhydrous THF.

  • Cool the solution to -20 °C.

  • Slowly add tert-butylmagnesium chloride (1.5 eq., 2.0 M in THF) via a syringe pump over 1 hour, ensuring the internal temperature does not exceed -15 °C.

  • After the addition, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser, suspend 2-tert-butyl-4-methylpyridine (1.0 eq.) in water.

  • Heat the mixture to 80 °C.

  • Add potassium permanganate (KMnO₄, 3.0-4.0 eq.) portion-wise over 2-3 hours, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until the purple color has discharged and a brown precipitate of MnO₂ has formed.

  • Cool the reaction mixture to room temperature and filter off the MnO₂ solids, washing the filter cake with hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Adjust the pH of the solution to approximately 3.5-4.0 with 2 M HCl. The product should precipitate out of the solution.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: C2-Alkylation cluster_step3 Step 3: Oxidation start 4-Methylpyridine step1 4-Methylpyridine N-oxide start->step1 H₂O₂ / Acetic Acid step2 2-tert-butyl-4-methylpyridine step1->step2 t-BuMgCl / THF step3 This compound step2->step3 KMnO₄ / H₂O

Caption: Overall synthetic workflow for this compound.

troubleshooting_grignard cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Grignard Reaction cause1 Poor Grignard Reagent Quality issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Side Reactions (e.g., disubstitution) issue->cause3 sol1 Use fresh/titrated reagent; Ensure inert atmosphere cause1->sol1 sol2 Optimize temperature profile (e.g., -20°C addition) cause2->sol2 sol3 Adjust stoichiometry; Screen solvents cause3->sol3

Caption: Troubleshooting logic for low yield in the C2-alkylation step.

side_reactions start 4-Methylpyridine N-oxide + t-BuMgCl desired Desired Product: 2-tert-butyl-4-methylpyridine start->desired 1.5 eq. Grignard side1 Side Product: 2,6-di-tert-butyl-4-methylpyridine start->side1 > 2.0 eq. Grignard side2 Unreacted Starting Material start->side2 < 1.2 eq. Grignard or Quenched Reagent

Caption: Potential reaction pathways in the Grignard alkylation step.

References

Technical Support Center: Purification of 2-(tert-Butyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(tert-Butyl)isonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques for this compound, a solid organic compound, are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can include unreacted starting materials from the synthesis (e.g., 4-picoline derivatives), by-products from side reactions, and residual solvents. The specific impurities will depend on the synthetic route employed.

Q3: How does the chemical structure of this compound influence the choice of purification solvent?

A3: this compound possesses both a polar carboxylic acid group and a non-polar tert-butyl group. This dual nature means that a range of solvents and solvent systems can be explored for purification. For recrystallization, ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1][2] For column chromatography, a solvent system that provides good separation from impurities on a polar stationary phase (like silica gel) is required.

Q4: Can I use acid-base extraction for purification?

A4: Yes, acid-base extraction can be a useful preliminary purification step. Due to the presence of the acidic carboxylic acid group, this compound can be deprotonated with a weak base (e.g., sodium bicarbonate solution) to form a water-soluble salt. This allows for the separation from neutral organic impurities. Subsequent acidification will precipitate the purified acid.

Troubleshooting Guide

Recrystallization Issues

Q: My compound is not dissolving in the hot recrystallization solvent. What should I do?

A:

  • Increase Solvent Volume: You may not have added enough solvent. Add small portions of hot solvent until the compound dissolves completely.[1]

  • Check Solvent Choice: The chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[1] You may need to screen for a more suitable solvent or consider a two-solvent system.

  • Increase Temperature: Ensure your solvent is at or near its boiling point to maximize solubility.

Q: No crystals are forming upon cooling. What are the next steps?

A:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to initiate crystallization.

    • Cooling: Cool the solution in an ice bath to further decrease the solubility of your compound.[1]

  • Reduce Solvent Volume: You may have used too much solvent. Evaporate some of the solvent and allow the solution to cool again.

Q: The recrystallized product is colored, but the pure compound should be white. How can I remove the color?

A: The color is likely due to high molecular weight, colored impurities. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

Column Chromatography Issues

Q: My compound is not moving down the column. What is the problem?

A: The eluting solvent is likely not polar enough. The compound is strongly adsorbed to the stationary phase (e.g., silica gel). Gradually increase the polarity of the mobile phase. For example, if you are using pure hexane, you can start adding small percentages of a more polar solvent like ethyl acetate.

Q: The separation between my compound and an impurity is poor. How can I improve it?

A:

  • Optimize the Mobile Phase: A less polar solvent system will generally result in slower elution and may improve the separation of closely eluting compounds. You can perform preliminary separations using Thin Layer Chromatography (TLC) to identify the optimal solvent system.

  • Use a Longer Column: A longer column provides more surface area for the separation to occur.

  • Ensure Proper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the stationary phase is packed uniformly.[3]

Data Presentation

Table 1: Solvent Selection for Recrystallization of this compound (Illustrative Data)

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Crystal Quality
WaterLowModerateNeedles
EthanolHighVery High-
HexaneVery LowLow-
TolueneLowHighPrisms
Ethyl Acetate/HexaneVariableVariablePlates

Note: This table provides illustrative data based on general principles of solubility for a compound with both polar and non-polar characteristics. Experimental verification is required.

Table 2: Column Chromatography Elution Profile (Illustrative Data)

Fraction NumberSolvent System (Ethyl Acetate:Hexane)Compound(s) ElutedPurity (by HPLC)
1-510:90Non-polar impurities-
6-1520:80This compound>98%
16-2050:50Polar impurities-

Note: This table illustrates a typical elution profile. The optimal solvent system and fraction collection will need to be determined experimentally, often guided by TLC analysis.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent. If the compound dissolves at room temperature, it is not a suitable solvent. If it does not dissolve, heat the test tube. If the compound dissolves upon heating and recrystallizes upon cooling, the solvent is likely suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to dissolve the solid completely.[1]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Protocol 2: Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks. Allow the solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluting solvent to the top of the column and begin collecting fractions. Start with a low polarity solvent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity to elute the compound and any impurities.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to determine which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Preliminary_Purification Preliminary Purification (Optional) Acid-Base Extraction Crude->Preliminary_Purification Primary_Purification Primary Purification Method Crude->Primary_Purification Preliminary_Purification->Primary_Purification Recrystallization Recrystallization Primary_Purification->Recrystallization High Purity Crude Column_Chromatography Column Chromatography Primary_Purification->Column_Chromatography Complex Mixture Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Column_Chromatography->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Purification_Decision_Tree Start Start: Crude Product Impurity_Check Are impurities known and significantly different in polarity? Start->Impurity_Check Recrystallization Attempt Recrystallization Impurity_Check->Recrystallization Yes Column_Chromatography Perform Column Chromatography Impurity_Check->Column_Chromatography No / Unknown Success_Check Is purity >98%? Recrystallization->Success_Check Column_Chromatography->Success_Check Success_Check->Column_Chromatography No, from Recrystallization End Purification Complete Success_Check->End Yes

Caption: Decision tree for selecting a primary purification method.

References

Technical Support Center: Synthesis of 2-(tert-Butyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(tert-Butyl)isonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is consistently low. What are the most common causes?

A: Low yields in this synthesis can typically be attributed to several factors:

  • Grignard Reagent Issues: The preparation and reaction of the tert-butylmagnesium chloride Grignard reagent is a critical step. These reagents are highly basic and nucleophilic, making them susceptible to decomposition by moisture or reaction with acidic protons.[1][2] Strict anhydrous conditions are mandatory for success.[1]

  • Incomplete Reactions: The reaction may not be reaching completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[3] Extending the reaction duration or moderately increasing the temperature might be necessary.[3]

  • Side Reactions: The formation of byproducts is a significant cause of reduced yields.[3] Common side reactions include Wurtz coupling and quenching of the Grignard reagent.

  • Purification Losses: Significant amounts of the product can be lost during workup and purification steps like recrystallization.[3] Optimizing solvent volumes and techniques is essential to maximize recovery.[3]

Q2: I am attempting a Grignard-based synthesis. Why must the reaction be conducted under strictly anhydrous conditions?

A: Grignard reagents are extremely strong bases.[1] They will react rapidly with any compound containing an acidic proton, such as water, alcohols, or even the carboxylic acid group of the starting material if it's not protected as an ester.[1][2] This acid-base reaction is much faster than the desired carbon-carbon bond formation.[1] If water is present, it will protonate the Grignard reagent, converting it into an alkane (isobutane in this case) and rendering it inactive for the synthesis.[1] Therefore, all glassware must be flame- or oven-dried, and anhydrous solvents must be used.[1]

Q3: During the formation of my tert-butylmagnesium chloride, the solution turns dark and a gray slurry forms. What is happening?

A: A gray, cloudy appearance is normal for a Grignard reaction, indicating the formation of the organomagnesium species.[4] However, a very dark brown or black color can indicate decomposition, often catalyzed by impurities in the magnesium or the alkyl halide.[1] The formation of a thick, unmanageable slurry, especially upon cooling, can be due to the Grignard reagent precipitating out of solution if it is too concentrated.[5] This can be caused by using insufficient solvent or by evaporation of the solvent (e.g., diethyl ether) during a prolonged reaction.[5]

Q4: What are the primary byproducts to expect in a Grignard-based synthesis of a this compound ester?

A: The main side reactions stem from the high reactivity of the Grignard reagent. Key byproducts include:

  • Isobutane: Formed when the tert-butylmagnesium chloride is quenched by any source of protons, most commonly trace water.

  • 2,2,3,3-Tetramethylbutane: This is a product of Wurtz coupling, where the Grignard reagent reacts with the starting tert-butyl halide.

  • Isonicotinic Acid Ester: The starting material will be recovered if the Grignard reagent fails to react.

  • Over-reaction Products: While less common with bulky reagents, reaction at other sites on the pyridine ring or with the ester group (if conditions are forced) can occur.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Symptom / Issue Potential Cause(s) Recommended Solution(s) Citation
Failure to Initiate Grignard Reaction Inactive magnesium surface (oxide layer).Gently crush the magnesium turnings before use. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.[4]
Wet glassware or solvent.Flame-dry all glassware under an inert atmosphere (Nitrogen/Argon). Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).[1]
Low Yield of Tertiary Alcohol (in Grignard step) Inaccurate Grignard reagent concentration.Titrate a small aliquot of the prepared Grignard reagent to determine its exact molarity before adding it to the main reaction.[1]
Steric hindrance from the bulky tert-butyl group.Ensure adequate reaction time and consider using a less hindered substrate if possible.[1]
Formation of Wurtz Coupling Byproduct High local concentration of alkyl halide during addition.Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration.[1]
Product is Contaminated with Starting Material Incomplete reaction.Monitor the reaction by TLC/HPLC. Consider extending the reaction time or slightly increasing the temperature.[3]
Deactivated Grignard reagent.Ensure all anhydrous precautions were followed. Prepare and titrate the reagent immediately before use.[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(tert-Butyl)isonicotinate via Grignard Reaction

This procedure details the nucleophilic substitution of a chloro-group on a pyridine ring with a tert-butyl Grignard reagent.

Materials:

  • Methyl 2-chloroisonicotinate

  • Magnesium turnings

  • tert-Butyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one crystal)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add magnesium turnings (1.5 equivalents).

    • Add a small volume of anhydrous THF to cover the magnesium.

    • Add a single crystal of iodine to initiate the reaction.

    • In a dropping funnel, prepare a solution of tert-butyl chloride (1.4 equivalents) in anhydrous THF.

    • Add a small portion of the tert-butyl chloride solution to the magnesium. An exothermic reaction and bubbling should be observed. If not, gently warm the flask.

    • Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the resulting gray, cloudy mixture for an additional hour at room temperature.

  • Coupling Reaction:

    • In a separate flame-dried flask under argon, dissolve methyl 2-chloroisonicotinate (1.0 equivalent) in anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared tert-butylmagnesium chloride solution via cannula to the cooled solution of the ester.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield methyl 2-(tert-butyl)isonicotinate.

Visualizations

Reaction Pathway Diagrams

Synthesis_Pathway Start Methyl 2-chloroisonicotinate Intermediate Methyl 2-(tert-Butyl)isonicotinate Start->Intermediate Grignard Reaction Grignard t-BuMgCl Anhydrous THF Grignard->Intermediate Product This compound Intermediate->Product Ester Hydrolysis Hydrolysis 1. NaOH (aq), Heat 2. HCl (aq) Hydrolysis->Product

Caption: Main synthetic route to this compound.

Side_Reactions cluster_reagents Reactants Grignard t-BuMgCl Byproduct1 Isobutane (Quenched Reagent) Grignard->Byproduct1 Protonolysis Byproduct2 2,2,3,3-Tetramethylbutane (Wurtz Coupling Product) Grignard->Byproduct2 Wurtz Coupling Grignard->center Reagent t-BuCl Reagent->center Water H₂O (trace) Water->Byproduct1 center->Byproduct2

Caption: Common side reactions involving the Grignard reagent.

References

Technical Support Center: Scaling Up 2-(tert-Butyl)isonicotinic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 2-(tert-Butyl)isonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scaling up?

A1: Common synthetic strategies for this compound at scale often start from readily available isonicotinic acid derivatives. One prevalent approach involves the tert-butylation of a suitable pyridine precursor. Another strategy that has been successfully scaled for related structures involves the protection of the carboxylic acid as a tert-butyl ester, followed by functionalization of the pyridine ring and subsequent deprotection. The choice of route often depends on the cost and availability of starting materials, as well as the desired purity profile of the final product.

Q2: What are the primary challenges encountered when scaling up the production of this compound?

A2: Scaling up the synthesis of this compound can present several challenges, including:

  • Reaction Control: Exothermic reactions can become difficult to manage at a larger scale, requiring careful thermal management.

  • Reagent Addition: The rate of reagent addition can significantly impact side-product formation and overall yield.

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial for consistent reaction outcomes.

  • Work-up and Isolation: Handling large volumes of solvents and performing extractions and filtrations efficiently can be challenging.

  • Purification: Achieving high purity on a large scale may require multiple recrystallizations or chromatographic steps, which can be costly and time-consuming.

  • Byproduct Formation: Side reactions that are minor at the lab scale can become significant at the production scale, complicating purification and reducing yield.

Q3: What safety precautions should be taken during the large-scale production of this compound?

A3: Safety is paramount during scale-up. Key considerations include:

  • Material Handling: Proper personal protective equipment (PPE) should be used when handling all chemicals.

  • Reaction Monitoring: Continuous monitoring of reaction parameters such as temperature, pressure, and pH is essential.

  • Emergency Procedures: Have clear and well-rehearsed emergency procedures in place for events like thermal runaways, spills, or fires.

  • Solvent Safety: Use and handle flammable solvents in well-ventilated areas and take precautions against static discharge.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Troubleshooting Guide

Problem 1: Low yield during the tert-butylation step.

Q: We are experiencing a lower than expected yield during the tert-butylation of our isonicotinic acid precursor. What are the potential causes and solutions?

A: Low yields in tert-butylation reactions can stem from several factors:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time or temperature. However, be cautious as this may also increase the formation of byproducts. Monitor the reaction progress by a suitable analytical method like HPLC or TLC.

  • Sub-optimal Reagents: The quality of the tert-butylating agent (e.g., tert-butyllithium or a tert-butyl Grignard reagent) can significantly impact the yield.

    • Solution: Ensure the reagent is fresh and has been properly titrated to determine its exact concentration.

  • Side Reactions: The formation of undesired side products can consume starting material and reduce the yield of the desired product.

    • Solution: Optimize the reaction conditions, such as lowering the temperature of addition of the tert-butylating agent, to minimize side reactions.

Problem 2: Difficulty in purifying the final product.

Q: We are struggling to achieve the desired purity of this compound at a multi-kilogram scale. What purification strategies can we employ?

A: Large-scale purification of this compound can be challenging. Here are some strategies:

  • Recrystallization: This is often the most effective method for purifying crystalline solids at scale.

    • Solution: A systematic solvent screening should be performed to identify a solvent or solvent system that provides good recovery and effectively removes the major impurities.

  • Salt Formation: Converting the carboxylic acid to a salt can facilitate purification.

    • Solution: Form a salt of the this compound with a suitable base. The salt may have different solubility properties, allowing for selective precipitation and removal of impurities. Subsequent neutralization will regenerate the pure acid.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles.

    • Solution: Optimize the pH and choice of solvents for the extraction to maximize the separation of the product from impurities.

Problem 3: Formation of a significant amount of a bis-tert-butylated byproduct.

Q: During our scale-up, we are observing a significant increase in a bis-tert-butylated impurity. How can we minimize its formation?

A: The formation of a bis-tert-butylated byproduct is likely due to the high reactivity of the tert-butylating agent.

  • Stoichiometry Control: Precise control over the stoichiometry of the tert-butylating agent is crucial.

    • Solution: Use no more than one equivalent of the tert-butylating agent. Ensure accurate measurement and dispensing of the reagent, especially at a large scale.

  • Temperature Control: The reaction temperature can influence the selectivity of the reaction.

    • Solution: Perform the addition of the tert-butylating agent at a low temperature (e.g., -78 °C) to control its reactivity and improve selectivity.

  • Reverse Addition: The order of addition of reagents can sometimes affect the outcome.

    • Solution: Consider adding the pyridine precursor to the tert-butylating agent (reverse addition) to maintain a low concentration of the precursor and potentially reduce the formation of the bis-adduct.

Data & Visualizations

Table 1: Comparison of Reaction Conditions for a Related Isonicotinic Acid Derivative Synthesis at Different Scales.[1]
ParameterLab Scale (10 g)Pilot Scale (1 kg)
Starting Material tert-butyl 5-bromo-2-morpholinoisonicotinatetert-butyl 5-bromo-2-morpholinoisonicotinate
Reagent iPrMgCl·LiCliPrMgCl·LiCl
Solvent THF (50 mL)THF (5 L)
Temperature -50 °C-50 °C
Addition Method Normal (Ac₂O to metalated species)Normal-slow (very slow addition of Ac₂O)
Conversion 91%66%
Yield 86%66% (isolated)

Experimental Workflow for a Multi-Step Synthesis Involving a Substituted Isonicotinic Acid

G cluster_0 Synthesis of tert-butyl 2-morpholinoisonicotinate cluster_1 Functionalization cluster_2 Downstream Processing A 2-Chloroisonicotinic acid B tert-butyl 2-chloroisonicotinate A->B Boc₂O, Et₃N, DMAP, NMP C tert-butyl 2-morpholinoisonicotinate B->C Morpholine, 115 °C D Bromination (NBS) C->D E Metal-Halogen Exchange (iPrMgCl·LiCl) D->E F Acylation (Ac₂O) E->F G Condensation with Hydrazine F->G H Final Product G->H

Caption: A generalized workflow for the synthesis of a complex molecule starting from 2-chloroisonicotinic acid, highlighting key transformation stages.

Logic Diagram for Troubleshooting Low Yield

G Start Low Yield Observed Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the quality of reagents optimal? A1_Yes->Q2 Sol1 Increase reaction time or temperature. Monitor reaction progress (HPLC/TLC). A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are there significant side reactions? A2_Yes->Q3 Sol2 Use fresh reagents. Titrate organometallic reagents. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Optimize reaction conditions (e.g., lower temperature). Consider reverse addition. A3_Yes->Sol3 End Yield Improved A3_No->End Sol3->End

Caption: A troubleshooting flowchart to diagnose and address common causes of low yield in chemical synthesis.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 2-chloroisonicotinate (Adapted from a related procedure) [1][2]

This protocol describes the esterification of a chloroisonicotinic acid, a common starting material for further functionalization.

Materials:

  • 2-Chloroisonicotinic acid

  • N-Methyl-2-pyrrolidone (NMP)

  • 4-Dimethylaminopyridine (DMAP)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

Procedure:

  • To a suitable reactor, add 2-chloroisonicotinic acid (1.0 equiv) and NMP (3.5 L/kg of starting material).

  • Add DMAP (0.2 equiv) to the stirred solution.

  • Cool the mixture to 5 °C.

  • Add Boc₂O (2.0 equiv) to the reactor.

  • Slowly add triethylamine (1.0 equiv) while maintaining the temperature below 30 °C.

  • Heat the reaction mixture to 45 °C and stir until the starting material is consumed (typically 3-5 hours, monitored by HPLC).

  • Upon completion, cool the reaction mixture and proceed with aqueous work-up and isolation of the tert-butyl 2-chloroisonicotinate product.

Protocol 2: Nucleophilic Aromatic Substitution with Morpholine (Adapted from a related procedure) [1][2]

This protocol details the substitution of the chloro group with morpholine.

Materials:

  • tert-Butyl 2-chloroisonicotinate

  • Morpholine

  • Methyl tert-butyl ether (MTBE)

  • Brine solution (10% w/v)

  • Water

Procedure:

  • Charge a reactor with tert-butyl 2-chloroisonicotinate (1.0 equiv) and morpholine (3.0 L/kg of starting material).

  • Heat the mixture to 115 °C and stir until the starting material is consumed (typically 24 hours, monitored by HPLC).

  • Cool the reaction to 60 °C and add water (0.5 L/kg of starting material).

  • Further cool to 30 °C and add MTBE (6.0 L/kg of starting material) followed by 10% brine solution (4.0 L/kg of starting material).

  • Stir the biphasic mixture for 30 minutes, then separate the aqueous phase.

  • The organic phase containing the product can be further washed and concentrated to isolate the tert-butyl 2-morpholinoisonicotinate.

References

Technical Support Center: Improving Mixing Efficiency in 2-(tert-butyl)isonicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(tert-butyl)isonicotinic acid, with a specific focus on optimizing mixing efficiency to improve reaction outcomes.

Troubleshooting Guides

Issue 1: Low Reaction Yield and/or Purity

Q: My reaction is resulting in a low yield of this compound and contains several impurities. What are the likely causes related to mixing?

A: Inadequate mixing is a frequent contributor to low yields and the formation of byproducts in the synthesis of this compound. Several factors related to mixing can be the root cause:

  • Localized Reagent Concentration: Poor mixing can lead to "hot spots" where the concentration of a reactant is significantly higher than in the bulk of the reaction mixture. This can promote side reactions or degradation of the desired product.[1]

  • Poor Mass Transfer in Heterogeneous Reactions: If the reaction involves multiple phases (e.g., solid-liquid), insufficient agitation can limit the rate at which reactants come into contact at the phase interface, leading to an incomplete reaction.[1][2] Many organic reactions are sensitive to the efficiency of mixing, especially in heterogeneous systems.[1][2]

  • Non-Uniform Temperature Distribution: Inefficient mixing can result in temperature gradients within the reactor. Since reaction rates are highly temperature-dependent, this can lead to inconsistent reaction progress and the formation of temperature-sensitive byproducts.[3][4]

Troubleshooting Workflow for Low Yield/Purity:

LowYieldTroubleshooting start Low Yield or Purity Observed check_mixing Evaluate Mixing Parameters start->check_mixing check_homogeneity Is the reaction mixture homogeneous? check_mixing->check_homogeneity increase_agitation Increase Stirring Speed check_homogeneity->increase_agitation No improve_mass_transfer Address Mass Transfer Limitations check_homogeneity->improve_mass_transfer Partially/No end Improved Yield and Purity check_homogeneity->end Yes monitor_reaction Monitor Reaction Progress (e.g., TLC, HPLC) increase_agitation->monitor_reaction check_impeller Optimize Impeller Design/Position check_impeller->monitor_reaction consider_baffles Add Baffles to the Reactor consider_baffles->monitor_reaction use_surfactant Consider a Phase-Transfer Catalyst improve_mass_transfer->use_surfactant change_solvent Modify Solvent System for Better Solubility improve_mass_transfer->change_solvent use_surfactant->monitor_reaction change_solvent->monitor_reaction adjust_conditions Adjust Temperature or Reaction Time Based on Monitoring monitor_reaction->adjust_conditions adjust_conditions->end BatchConsistency cluster_parameters Controllable Parameters cluster_outcomes Desired Outcomes stirring_speed Standardized Stirring Speed uniform_dispersion Uniform Reagent Dispersion stirring_speed->uniform_dispersion reagent_addition Controlled Reagent Addition Rate reagent_addition->uniform_dispersion reactor_geometry Consistent Reactor Geometry & Baffling consistent_mass_transfer Consistent Mass & Heat Transfer reactor_geometry->consistent_mass_transfer impeller_type Defined Impeller Type & Position impeller_type->consistent_mass_transfer reproducible_yield Reproducible Yield & Purity uniform_dispersion->reproducible_yield consistent_mass_transfer->reproducible_yield StirringOptimization start Define Reaction Conditions setup_reactions Set up Parallel Reactions start->setup_reactions vary_speed Vary Stirring Speed (e.g., 100, 300, 500 RPM) setup_reactions->vary_speed run_reactions Run Reactions for Fixed Time vary_speed->run_reactions quench Quench and Work-up run_reactions->quench analyze Analyze Yield and Purity quench->analyze determine_optimum Determine Optimal Stirring Speed analyze->determine_optimum

References

managing thermal gradients in large-scale synthesis of 2-(tert-butyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-(tert-butyl)isonicotinic acid. The content focuses on managing thermal gradients, a critical aspect of ensuring safety, yield, and purity in this exothermic process.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase During Grignard Reagent Addition

Symptom Potential Cause Recommended Action
Temperature spikes exceed the set limit by >10°C.1. Addition rate of Grignard reagent is too high. - Immediately stop the addition of the Grignard reagent.- Ensure the reactor's cooling system is operating at maximum capacity.- Once the temperature is under control, restart the addition at a significantly reduced rate (e.g., 50% of the initial rate).
2. Inadequate cooling. - Verify the coolant flow rate and temperature are within the specified parameters.- Check for any blockages or malfunctions in the cooling jacket or heat exchanger.[1][2][3]
3. Poor mixing leading to localized hotspots. - Confirm the agitator is functioning correctly and at the appropriate speed.- Visually inspect (if possible) for vortex formation or stagnant zones.
4. Accumulation of unreacted Grignard reagent followed by a sudden reaction. - This is a highly dangerous situation. If a significant amount of reagent has been added without a corresponding temperature increase, and then the temperature rapidly rises, it could indicate a runaway reaction. Prepare to initiate emergency quench procedures.

Issue 2: Low Yield of this compound

Symptom Potential Cause Recommended Action
Isolated yield is significantly below the expected range.1. Side reactions due to elevated temperatures. - Review the temperature profile of the batch record. If excursions above the optimal temperature range were noted, this is a likely cause.- Implement a more conservative temperature control strategy on subsequent batches.
2. Degradation of the Grignard reagent. - Ensure the Grignard reagent was stored under inert and anhydrous conditions.- Titrate the Grignard reagent before use to confirm its activity.
3. Incomplete reaction. - Analyze a sample of the reaction mixture by HPLC or GC-MS before quenching to check for remaining starting material.- If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature within the safe operating limits.

Issue 3: High Levels of Impurities in the Final Product

Symptom Potential Cause Recommended Action
HPLC analysis shows significant impurity peaks.1. Formation of byproducts at elevated temperatures. - Similar to low yield, poor temperature control can lead to the formation of thermally-induced byproducts. Tighter control of the reaction exotherm is necessary.
2. Reaction with atmospheric moisture or oxygen. - Ensure the reactor is properly inerted with nitrogen or argon throughout the process.[4]
3. Impure starting materials. - Verify the purity of the 2-chloro-isonicotinic acid and tert-butylmagnesium chloride before starting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal hazard associated with the synthesis of this compound?

A1: The primary thermal hazard is the highly exothermic nature of the Grignard reaction between a tert-butyl Grignard reagent and an isonicotinic acid derivative.[4][5] The rapid generation of heat can lead to a runaway reaction if not properly managed, resulting in a rapid increase in temperature and pressure.

Q2: How can I estimate the heat of reaction for this synthesis on a large scale?

A2: Reaction calorimetry (RC1) is the recommended method for accurately determining the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for ensuring that your reactor's cooling system is adequately sized to handle the heat load.

Q3: What are the key parameters to monitor for effective thermal control?

A3: Continuous monitoring of the internal reactor temperature, the temperature of the cooling jacket inlet and outlet, and the rate of Grignard reagent addition is critical. Any deviation from the expected temperature profile should be investigated immediately.

Q4: What type of reactor is best suited for this large-scale synthesis?

A4: While batch reactors with efficient cooling jackets and agitation are commonly used, a continuous flow reactor can offer superior heat transfer and temperature control due to a much higher surface-area-to-volume ratio.[6] For batch reactors, ensure good mixing to avoid localized hot spots.[7]

Q5: What are some engineering controls to mitigate thermal risks?

A5: Key engineering controls include a properly sized and maintained reactor cooling system (e.g., jacketed vessel, external heat exchanger), a reliable agitation system, and an emergency quench system.[2] A pressure relief device appropriately sized for a potential runaway reaction is also a critical safety feature.

Experimental Protocol: Grignard Synthesis of this compound

This protocol outlines a general procedure and highlights critical thermal management steps.

Materials:

  • 2-chloro-isonicotinic acid

  • tert-Butylmagnesium chloride (in a suitable ether solvent, e.g., THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (for quench and workup)

  • Toluene (for extraction)

Equipment:

  • Jacketed glass or stainless steel reactor with temperature control unit

  • Overhead stirrer

  • Addition funnel or pump for controlled reagent addition

  • Nitrogen or Argon source for inerting

  • Thermocouple for internal temperature monitoring

Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and has been leak-tested.

    • Inert the reactor by purging with dry nitrogen or argon.

    • Charge the reactor with 2-chloro-isonicotinic acid and anhydrous THF.

    • Begin agitation to ensure a homogenous slurry or solution.

  • Initial Cooling:

    • Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C) using the jacketed cooling system.

  • Grignard Reagent Addition (Critical Step for Thermal Management):

    • Begin the slow, controlled addition of the tert-butylmagnesium chloride solution via the addition funnel or pump.

    • Monitor the internal temperature closely. The rate of addition should be adjusted to maintain the temperature within the desired range (e.g., not exceeding 15 °C).

    • The reaction is highly exothermic; be prepared to slow or stop the addition if the temperature rises too quickly.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to stir at the specified temperature for a set period (e.g., 2-4 hours).

    • Continue to monitor the temperature to ensure it remains stable.

  • Quenching:

    • Slowly add the reaction mixture to a chilled aqueous solution of hydrochloric acid. This quenching step can also be exothermic and should be done with cooling.

  • Workup and Isolation:

    • Perform extraction, washing, and crystallization steps as per your established procedure to isolate the this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_reactor Inert and Prepare Reactor charge_reagents Charge 2-chloro-isonicotinic acid and THF prep_reactor->charge_reagents cool_reactor Cool to 0-5 °C charge_reagents->cool_reactor add_grignard Slowly Add Grignard Reagent cool_reactor->add_grignard monitor_temp Monitor Temperature Continuously add_grignard->monitor_temp monitor_temp->add_grignard Adjust Addition Rate stir_reaction Stir for 2-4 hours monitor_temp->stir_reaction quench Quench with HCl (aq) stir_reaction->quench extract Extract with Toluene quench->extract isolate Isolate Product extract->isolate

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flow start Uncontrolled Temperature Rise? stop_addition Stop Reagent Addition start->stop_addition Yes ok Continue Monitoring start->ok No check_cooling Verify Cooling System stop_addition->check_cooling check_mixing Check Agitator check_cooling->check_mixing Cooling OK emergency Potential Runaway Initiate Emergency Procedures check_cooling->emergency Cooling Failure resume_slowly Resume Addition at Reduced Rate check_mixing->resume_slowly Mixing OK check_mixing->emergency Mixing Failure resume_slowly->ok

Caption: Troubleshooting logic for an uncontrolled temperature increase.

References

minimizing impurity formation in 2-(tert-butyl)isonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 2-(tert-butyl)isonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategies involve the introduction of a tert-butyl group onto a pre-functionalized pyridine ring. A common and effective method is the lithiation of a 2-halopyridine, such as 2-chloropyridine or 2-bromopyridine, followed by quenching with a tert-butyl electrophile (e.g., tert-butyl bromide). Subsequent carboxylation at the 4-position, or starting from a pre-existing carboxylic acid or ester at the 4-position, completes the synthesis. Another approach involves the reaction of tert-butyllithium with pyridine, which can lead to 2,6-di-tert-butylpyridine, highlighting the reactivity of the 2-position.[1] Cross-coupling reactions, such as the Kumada coupling, represent another viable route.

Q2: What are the most common impurities observed in the synthesis of this compound?

A2: Impurities can arise from various sources, including incomplete reactions, side reactions, and the inherent reactivity of the reagents. Common impurities may include:

  • Starting materials: Unreacted 2-halopyridine or isonicotinic acid derivatives.

  • Isomeric byproducts: Formation of 3-(tert-butyl)isonicotinic acid or other positional isomers if the regioselectivity of the tert-butylation is not well-controlled.

  • Di-tert-butylated species: Such as 2,6-di-tert-butylpyridine derivatives, particularly if an excess of the tert-butylating agent is used.[1]

  • Hydrolysis products: If the synthesis starts from a nitrile or ester precursor, incomplete conversion or hydrolysis during workup can lead to the corresponding amide or starting acid.

  • Products of competing reactions: Side reactions involving the organometallic intermediates can lead to a range of byproducts.

Q3: How can I minimize the formation of di-tert-butylated impurities?

A3: To minimize the formation of di-tert-butylated species, it is crucial to control the stoichiometry of the reagents. Using a slight excess of the pyridine substrate relative to the tert-butylating agent (e.g., tert-butyllithium) can help. Additionally, maintaining a low reaction temperature during the addition of the tert-butylating agent and ensuring efficient stirring can prevent localized areas of high reagent concentration, which can favor di-substitution.

Q4: Are there specific analytical techniques recommended for monitoring reaction progress and identifying impurities?

A4: Yes, a combination of chromatographic and spectroscopic techniques is recommended.

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing for the determination of the conversion of starting material and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and identification of impurities. A certificate of analysis for this compound confirms that its structure can be verified by ¹H NMR.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete lithiation of the 2-halopyridine.Ensure anhydrous conditions and use freshly titrated organolithium reagents. Consider extending the reaction time or slightly increasing the temperature for the lithiation step.[2]
Inefficient quenching with the tert-butyl electrophile.Add the electrophile slowly at a low temperature to control the exotherm. Ensure the electrophile is of high purity.
Incomplete carboxylation.If using CO₂, ensure it is dry and bubbled through the reaction mixture for a sufficient time. Consider using a different carboxylating agent like diethyl carbonate.
Presence of Starting Material (e.g., 2-chloroisonicotinic acid) Insufficient amount of organolithium reagent.Use a slight excess (1.1-1.2 equivalents) of the organolithium reagent. Ensure the reagent is active through titration.
Reaction temperature is too low for complete reaction.Gradually warm the reaction to the optimal temperature after the initial low-temperature addition.
Formation of Isomeric Impurities Lack of regioselectivity during lithiation or tert-butylation.The choice of base and reaction conditions is critical. Directed ortho-lithiation using lithium tetramethylpiperidide (LiTMP) has been shown to be highly regioselective for the 5-position of 2-chloroisonicotinic acid, suggesting that careful selection of reagents is key to controlling regiochemistry.[3] For tert-butylation at the 2-position, starting with a 2-halopyridine is generally effective.
Product is difficult to purify Presence of multiple closely related impurities.Optimize the reaction conditions to minimize byproduct formation. For purification, consider recrystallization from a suitable solvent system. Column chromatography on silica gel may also be effective, though potentially challenging for acidic compounds. Conversion to an ester, purification, and subsequent hydrolysis can be an alternative strategy.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation of 2-Chloroisonicotinic Acid

This protocol describes a potential route for the synthesis of this compound. Note: This is a representative protocol and may require optimization.

Materials:

  • 2-Chloroisonicotinic acid

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in an appropriate solvent

  • Anhydrous tetrahydrofuran (THF)

  • tert-Butyl bromide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Lithiated Intermediate:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-chloroisonicotinic acid (1.0 eq.) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the organolithium reagent (n-BuLi or t-BuLi, 2.2 eq.) dropwise while maintaining the temperature at -78 °C. The first equivalent will deprotonate the carboxylic acid, and the second will perform the lithiation.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • tert-Butylation:

    • To the cold solution of the lithiated intermediate, slowly add tert-butyl bromide (1.2 eq.) dropwise, ensuring the temperature remains below -70 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Adjust the pH of the aqueous layer to ~2-3 with HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Parameter Value Purpose
Temperature (Lithiation) -78 °CTo ensure regioselectivity and prevent side reactions.
Temperature (tert-Butylation) < -70 °CTo control the exothermic reaction and prevent byproduct formation.
Equivalents of Organolithium 2.2 eq.To deprotonate the carboxylic acid and effect lithiation.
Equivalents of tert-Butyl bromide 1.2 eq.To ensure complete reaction with the lithiated intermediate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Logic start Start: 2-Chloroisonicotinic Acid lithiation Lithiation (-78 °C, Organolithium) start->lithiation tert_butylation tert-Butylation (< -70 °C, t-BuBr) lithiation->tert_butylation workup Aqueous Workup & pH Adjustment tert_butylation->workup extraction Extraction workup->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product Final Product: This compound purification->product purification_issue Purification Difficulty? product->purification_issue low_yield Low Yield incomplete_lithiation Incomplete Lithiation? low_yield->incomplete_lithiation isomers Isomeric Impurities? low_yield->isomers check_reagent Check Reagent Activity incomplete_lithiation->check_reagent adjust_conditions Adjust T/time incomplete_lithiation->adjust_conditions check_regioselectivity Review Base/Conditions isomers->check_regioselectivity optimize_purification Optimize Purification Method purification_issue->optimize_purification

Caption: Workflow for the synthesis and troubleshooting of this compound.

impurity_pathways cluster_main_path Desired Reaction Pathway cluster_impurities Potential Impurity Formation Pathways start 2-Chloroisonicotinic Acid lithiated_intermediate Lithiated Intermediate start->lithiated_intermediate + Organolithium unreacted_sm Unreacted Starting Material start->unreacted_sm Incomplete Reaction isomer Isomeric Lithiation (e.g., at C-3) start->isomer Non-regioselective lithiation product This compound lithiated_intermediate->product + t-BuBr di_tert_butylation Di-tert-butylation lithiated_intermediate->di_tert_butylation + Excess t-BuLi/t-BuBr isomer_product Isomeric Product isomer->isomer_product + t-BuBr di_tert_butyl_product 2,6-Di-tert-butyl derivative di_tert_butylation->di_tert_butyl_product

Caption: Potential pathways for impurity formation during synthesis.

References

stability issues of 2-(tert-Butyl)isonicotinic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(tert-Butyl)isonicotinic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues that may be encountered during chemical reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and concerns regarding the stability of this compound under various experimental conditions.

Issue 1: Unexpected Side Products or Low Yield in Acidic Media

Question: I am running a reaction with this compound under acidic conditions and observing unexpected byproducts and lower than expected yield of my desired product. What could be the cause?

Answer: The most probable cause is the acid-catalyzed cleavage of the tert-butyl group from the pyridine ring. This reaction proceeds via the formation of a stable tertiary carbocation (tert-butyl cation), which can lead to several side products.

Troubleshooting Steps:

  • Assess Acid Strength and Temperature: Strong acids (e.g., H₂SO₄, HCl, TFA at high concentrations) and elevated temperatures significantly promote the cleavage of the tert-butyl group.[1][2]

    • Solution: If possible, switch to a milder acid or use a lower concentration. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can also suppress this side reaction.[3]

  • Identify Potential Side Products: The generated tert-butyl cation is highly reactive and can:

    • Be trapped by nucleophiles in the reaction mixture.

    • Act as an alkylating agent, modifying your starting material or product.

    • Eliminate a proton to form isobutylene gas.[1][3]

    • Solution: Use analytical techniques like GC-MS or LC-MS to identify byproducts. The presence of compounds with a mass difference of 56 Da (loss of isobutylene) or an addition of 57 Da (tert-butylation) can confirm this decomposition pathway.

  • Use of Scavengers: While less common for C-tert-butyl groups than for tert-butyl esters, in some cases, a cation scavenger might help, although preventing its formation is a better strategy.

dot

A This compound C Protonated Pyridine A->C + H⁺ B Strong Acid (H⁺) High Temperature D tert-Butyl Cation + 2-Carboxyisonicotinic Acid C->D Cleavage E Isobutylene (gas) D->E Elimination F Alkylation of Nucleophiles D->F Reaction with Nu:

Caption: Acid-catalyzed decomposition pathway of this compound.

Issue 2: Concerns About Stability in Basic Media

Question: Is this compound stable under basic conditions? I am planning a saponification/hydrolysis reaction on a related ester.

Answer: Yes, this compound is generally very stable under basic conditions. The carboxylic acid will be deprotonated to form the corresponding carboxylate salt. The tert-butyl group itself is resistant to cleavage by bases due to steric hindrance, which prevents the necessary backside attack for a typical nucleophilic substitution.[4]

Troubleshooting Steps:

  • Confirm Reactant Purity: If you observe degradation under basic conditions, it is more likely due to impurities in your starting material or instability of other functional groups in your molecule.

  • Avoid Excessively High Temperatures: While chemically stable, prolonged exposure to very high temperatures (>180-200°C) in any medium could eventually lead to thermal decomposition.[5]

Issue 3: Potential for Decarboxylation

Question: Can this compound undergo decarboxylation during my reaction?

Answer: Decarboxylation of isonicotinic acids is generally difficult and requires harsh conditions, such as very high temperatures (typically 150-250°C in water).[6] The carboxyl group at the 4-position of the pyridine ring is significantly more stable than at the 2-position (picolinic acid).[7]

When to Consider Decarboxylation:

  • High-Temperature Reactions: If your reaction is performed at temperatures exceeding 180-200°C, decarboxylation becomes a possibility.

  • Specific Catalytic Systems: Some transition metal catalysts used in cross-coupling reactions can facilitate decarboxylation, though this is less common for isonicotinic acids compared to other aromatic carboxylic acids.[8]

Troubleshooting Steps:

  • Monitor for 2-tert-Butylpyridine: The primary product of decarboxylation would be 2-tert-butylpyridine. Use GC-MS to check for its presence in your crude reaction mixture.

  • Control Reaction Temperature: Keep the reaction temperature below the known sublimation/decomposition range of isonicotinic acid (~180°C) if decarboxylation is a concern.[5]

Issue 4: Stability in Palladium Cross-Coupling Reactions (e.g., Suzuki, Heck)

Question: I am using this compound or a derivative in a palladium-catalyzed cross-coupling reaction and experiencing poor results. Could the compound be unstable?

Answer: While the compound itself is relatively robust, issues in cross-coupling reactions can arise from several factors related to its structure.

Troubleshooting Workflow:

dot

Start Poor Cross-Coupling Results Check1 Is the pyridine nitrogen interfering with the catalyst? Start->Check1 Sol1 Use a ligand known to be effective for heteroaromatic substrates (e.g., bulky phosphines). Check1->Sol1 Yes Check2 Is protodecarboxylation or other decomposition occurring? Check1->Check2 No Sol1->Check2 Sol2 Lower reaction temperature. Screen different bases or solvents. Analyze for byproducts. Check2->Sol2 Yes Check3 Does the tert-butyl group sterically hinder the reaction? Check2->Check3 No Sol2->Check3 Sol3 Choose a less bulky ligand or a more active catalyst precursor. Check3->Sol3 Yes End Reaction Optimized Check3->End No Sol3->End

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.

Potential Issues & Solutions:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.

    • Solution: Employ ligands that are effective for coupling heteroaromatic substrates, such as bulky electron-rich phosphines (e.g., P(t-Bu)₃).[9]

  • Steric Hindrance: The tert-butyl group at the 2-position provides significant steric bulk, which can hinder oxidative addition or other steps in the catalytic cycle if your reaction involves a functional group at that position or the adjacent position 3.

    • Solution: A thorough optimization of ligands, catalyst precursor, base, and solvent may be required to overcome steric challenges.

  • Substrate Decomposition: Although generally stable, the combination of heat, base, and a transition metal catalyst can sometimes open up unexpected decomposition pathways.

    • Solution: Run the reaction at the lowest effective temperature. Screen a variety of bases, as some (e.g., strong inorganic bases) might be more detrimental than others (e.g., organic bases).

Data Summary

The following tables summarize the expected stability of this compound under various conditions based on the chemical principles of its constituent functional groups.

Table 1: Stability Profile in Different Media

ConditionReagentsTemperatureExpected StabilityPotential Side Reactions
Strongly Acidic >1M HCl, H₂SO₄, TFAElevated (>50°C)Low De-tert-butylation, subsequent alkylation/elimination.[1]
Mildly Acidic Dilute AcOH, pH 4-6Room TempHigh Generally stable.
Neutral Water, Buffers (pH 7)< 150°CHigh Stable.
Basic NaOH, K₂CO₃, Et₃N< 150°CHigh Formation of carboxylate salt; tert-butyl group is stable.[4]

Table 2: Stability in Common Synthetic Transformations

Reaction TypeCommon ReagentsExpected Stability IssueTroubleshooting Recommendation
Oxidation KMnO₄, CrO₃Potential for pyridine ring or tert-butyl group oxidation under harsh conditions.Use milder, more selective oxidizing agents.
Reduction H₂/Pd, NaBH₄Pyridine ring can be reduced under certain catalytic hydrogenation conditions.Choose chemoselective reducing agents that tolerate pyridine rings.
Pd Cross-Coupling Pd(OAc)₂, P(t-Bu)₃, K₂CO₃Catalyst inhibition by pyridine N; potential thermal decomposition.Use appropriate ligands for heterocycles; minimize reaction temperature.[9]
Amide Coupling EDC, HOBt, or SOCl₂Thionyl chloride (SOCl₂) can be harsh; check for side reactions with the pyridine ring.Use standard peptide coupling reagents. If converting to acid chloride, use mild conditions.

Experimental Protocols

Protocol 1: Test for Acid Stability

This protocol allows for a quick assessment of the stability of this compound under specific acidic conditions.

Methodology:

  • Reaction Setup: In a vial, dissolve a small, known amount of this compound (e.g., 20 mg) in a chosen solvent (e.g., 1 mL of dioxane or THF).

  • Add Acid: Add the acid to be tested (e.g., 1 equivalent of HCl or a 1:1 mixture with TFA).

  • Heating: Stir the reaction at the desired temperature (e.g., room temperature, 50°C, 80°C).

  • Monitoring: Take aliquots at regular intervals (e.g., 1h, 4h, 12h). Quench the aliquot with a mild base (e.g., sat. NaHCO₃ solution) and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extract by TLC, LC-MS, or GC-MS to monitor the disappearance of the starting material and the appearance of new spots/peaks. Compare with an authentic sample of the starting material. The formation of a product with a mass corresponding to 2-carboxyisonicotinic acid would indicate dealkylation.

Protocol 2: Small-Scale Test for Cross-Coupling Stability

This protocol helps determine if the compound is stable under the specific cross-coupling conditions you plan to use.

Methodology:

  • Control Reaction: Set up your planned cross-coupling reaction, but exclude the coupling partner (e.g., the boronic acid in a Suzuki reaction).

  • Reagents: Include this compound (or its derivative), the palladium catalyst, ligand, base, and solvent in the exact concentrations and ratios planned for the actual experiment.

  • Reaction Conditions: Run this control reaction under the same temperature and for the same duration as the planned synthesis.

  • Work-up and Analysis: After the reaction time, perform the standard work-up procedure. Analyze the resulting mixture carefully by LC-MS and ¹H NMR.

  • Evaluation: Compare the analysis to the starting material. Significant degradation, the appearance of multiple unidentified products, or the presence of decarboxylated or de-tert-butylated material indicates an instability issue that needs to be addressed by modifying the reaction conditions (e.g., lower temperature, different base or ligand).

References

troubleshooting low conversion rates in 2-(tert-butyl)isonicotinic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(tert-butyl)isonicotinic acid. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Low Conversion Rates

Low conversion rates in the synthesis of this compound can be a significant challenge. The following sections detail potential causes and solutions for common synthetic routes.

Route 1: Grignard Reaction with a Halopyridine and subsequent Carboxylation

This route typically involves the reaction of a 2-halopyridine with tert-butylmagnesium halide, followed by carboxylation with carbon dioxide.

Common Issues and Solutions:

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive Grignard Reagent: The tert-butyl Grignard reagent is highly sensitive to moisture and air.Ensure all glassware is rigorously dried, and use anhydrous solvents. It is also advisable to titrate the Grignard reagent prior to use to determine its exact concentration.
Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized.Use fresh, shiny magnesium turnings. Activation with a small crystal of iodine or 1,2-dibromoethane can be beneficial.
Low Reaction Temperature: The formation of the Grignard reagent and its subsequent reaction may be slow at very low temperatures.While the initial stages should be controlled, allowing the reaction to warm to room temperature or gentle refluxing may be necessary. Monitor the reaction progress by TLC or GC.
Formation of Side Products Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a homocoupled product (e.g., 2,2,3,3-tetramethylbutane).Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Protonation of Grignard Reagent: Trace amounts of water or other acidic protons in the reaction mixture can quench the Grignard reagent.Use rigorously dried solvents and reagents. Ensure the starting halopyridine is free of acidic impurities.
Formation of 2-tert-butylpyridine: If the carboxylation step is inefficient, the intermediate 2-tert-butylpyridinyl Grignard reagent may be protonated during workup.Ensure a sufficient excess of dry ice (solid CO2) is used for the carboxylation. The Grignard solution should be added to a slurry of crushed dry ice in an anhydrous solvent.
Route 2: Lithiation of a 2-Halopyridine followed by reaction with a tert-butyl electrophile and then Carboxylation

This method involves the deprotonation of a 2-halopyridine using a strong base like n-butyllithium (n-BuLi), followed by reaction with a tert-butylating agent and subsequent carboxylation.

Common Issues and Solutions:

Issue Potential Cause Recommended Solution
Low Conversion Inactive n-BuLi: The molarity of commercially available n-BuLi can decrease over time.Always titrate the n-BuLi solution before use to ensure accurate stoichiometry.
Incorrect Reaction Temperature: The lithium-halogen exchange is typically very fast and requires low temperatures (e.g., -78 °C) to prevent side reactions.Maintain a strict low temperature during the addition of n-BuLi and the subsequent reaction steps. Use a dry ice/acetone bath.
Reaction with Solvent: n-BuLi can react with ethereal solvents like THF, especially at temperatures above -78 °C.Conduct the reaction at or below -78 °C.
Formation of Multiple Products Di-lithiation: If an excess of n-BuLi is used or the temperature is not sufficiently low, di-lithiation of the pyridine ring can occur.Use a precise amount of freshly titrated n-BuLi (typically 1.0 to 1.1 equivalents for monolithiation). Add the n-BuLi dropwise.
Deprotonation of the Pyridine Ring: The generated lithiated pyridine can be basic enough to deprotonate the starting halopyridine at other positions.Slow addition of n-BuLi at very low temperatures can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark brown or black during the Grignard reagent formation. Is this normal?

A dark coloration can indicate the formation of finely divided metal from side reactions or the presence of impurities. While some color change is expected, a very dark or black solution might suggest decomposition. Ensure high-purity magnesium and anhydrous conditions are used.

Q2: I am observing the formation of 2,2,3,3-tetramethylbutane as a significant byproduct in my Grignard reaction. How can I minimize this?

This is a result of Wurtz coupling. To minimize it, add the tert-butyl halide slowly to the magnesium to maintain its low concentration in the reaction mixture, thus favoring the formation of the Grignard reagent over the coupling side reaction.

Q3: During the lithiation of 2-chloropyridine, I get a mixture of products. How can I improve the selectivity for the desired 2-lithiated species?

Maintaining a very low temperature (ideally -78 °C or lower) is crucial. Add the n-BuLi solution dropwise to a solution of the 2-chloropyridine. Using a freshly titrated n-BuLi solution to ensure accurate stoichiometry (1.0-1.1 equivalents) will help prevent side reactions like di-lithiation.

Q4: What is the best method for carboxylation of the organometallic intermediate?

The most common and effective method is to pour the solution of the Grignard or organolithium reagent onto a large excess of freshly crushed dry ice (solid CO2) under an inert atmosphere. This ensures that the organometallic species reacts with CO2 rather than being quenched by atmospheric moisture or proton sources during workup.

Experimental Protocols

Protocol 1: Synthesis of this compound via Homolytic Alkylation and Hydrolysis

This protocol is adapted from a known procedure for the synthesis of 2-alkyl-4-pyridinecarboxylic acids.[1]

Step 1: Synthesis of 2-tert-butyl-4-cyanopyridine

  • To a solution of 4-cyanopyridine (1 equivalent) and pivalic acid (2 equivalents) in a suitable solvent (e.g., acetonitrile), add silver nitrate (0.2 equivalents).

  • Heat the mixture to reflux and add a solution of ammonium persulfate (2 equivalents) in water dropwise over a period of 1 hour.

  • Continue refluxing for an additional 2-3 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-tert-butyl-4-cyanopyridine.

Step 2: Hydrolysis to this compound

  • Dissolve the 2-tert-butyl-4-cyanopyridine (1 equivalent) in a mixture of ethanol and a 10 M aqueous solution of sodium hydroxide (excess).

  • Heat the mixture to reflux for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and acidify to pH 3-4 with concentrated hydrochloric acid.

  • The precipitated product can be collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthetic Pathway via Grignard Reaction

Synthesis_Pathway 2-Chloropyridine 2-Chloropyridine Intermediate 2-(tert-Butyl)pyridinyl- magnesium chloride 2-Chloropyridine->Intermediate + tert-Butylmagnesium chloride tert-Butylmagnesium_chloride tert-Butylmagnesium chloride Side_Product 2,2,3,3-Tetramethylbutane (Wurtz Coupling) tert-Butylmagnesium_chloride->Side_Product + tert-Butyl chloride Product 2-(tert-Butyl)isonicotinic acid Intermediate->Product CO2 1. CO2 (Dry Ice) 2. H3O+

Caption: Synthetic pathway for this compound via Grignard reaction.

Troubleshooting Workflow for Low Grignard Reaction Yield

Troubleshooting_Workflow start Low Yield in Grignard Reaction check_reagents Check Reagent Quality (Mg, Alkyl Halide, Solvent) start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_temp Optimize Reaction Temperature start->check_temp check_workup Review Carboxylation & Workup Procedure start->check_workup solution1 Use fresh Mg, distill solvents, check halide purity check_reagents->solution1 solution2 Flame-dry glassware, use anhydrous solvents check_conditions->solution2 solution3 Monitor with TLC/GC, adjust heating/cooling check_temp->solution3 solution4 Use excess dry ice, add Grignard to CO2 check_workup->solution4 end Improved Yield solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low yield in Grignard reactions.

References

Technical Support Center: Overcoming Metabolic Instability of the tert-Butyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability associated with the tert-butyl group in chemical derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the tert-butyl group often metabolically unstable?

The tert-butyl group, while valuable for its steric bulk and ability to increase compound stability, is susceptible to metabolism by cytochrome P450 (CYP) enzymes.[1] The primary route of metabolism is the oxidation of one of the nine equivalent C-H bonds on the methyl groups, leading to hydroxylation. This initial hydroxylation product can be further oxidized to an aldehyde and then a carboxylic acid.[1] This metabolic cascade can alter the pharmacological profile of the compound, leading to inactivation, bioactivation, or rapid clearance.

Q2: Which cytochrome P450 enzymes are primarily responsible for tert-butyl group metabolism?

Several CYP isoforms have been identified as being involved in the metabolism of tert-butyl groups, with the specific isoform depending on the overall structure of the molecule. Commonly implicated enzymes include CYP3A4, CYP2C8, CYP2C9, and CYP2C19.[1] For example, the tert-butyl group of the antihistamine terfenadine is oxidized by CYP3A4 to form its active metabolite, fexofenadine.[1] Similarly, the antiviral drug nelfinavir's tert-butyl group is hydroxylated by CYP2C19.[1]

Q3: What are the common strategies to overcome the metabolic instability of the tert-butyl group?

There are several medicinal chemistry strategies to mitigate the metabolic liability of the tert-butyl group:

  • Bioisosteric Replacement: Replacing the tert-butyl group with a metabolically more stable bioisostere is a common and effective approach.[2][3][4][5]

  • Deuteration: Replacing the hydrogen atoms on the tert-butyl group with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.[1]

  • Introduction of Polar Groups: If tolerated by the target receptor, the introduction of polar functional groups such as hydroxyl or cyano can increase metabolic stability.[1][6]

  • Pharmacokinetic Modulation: In some cases, co-administration of a CYP inhibitor can be used to slow the metabolism of the parent drug.[1]

Troubleshooting Guides

Problem: My compound containing a tert-butyl group shows high clearance in human liver microsomes (HLM).

Possible Cause: The tert-butyl group is likely a primary site of metabolism.

Solutions:

  • Confirm the Site of Metabolism: Conduct a metabolite identification study using liver microsomes or hepatocytes to confirm that the tert-butyl group is the primary site of metabolic attack.

  • Bioisosteric Replacement: Synthesize and test analogues where the tert-butyl group is replaced with a known metabolically stable bioisostere. A promising option is the trifluoromethylcyclopropyl (Cp-CF3) group, which lacks the readily abstractable sp3 C-H bonds.[2][3] Other potential bioisosteres include bicyclo[1.1.1]pentane, trifluoromethyl oxetane, or a pentafluorosulfanyl group.[7][8][9]

  • Deuteration: Synthesize a deuterated version of your compound where the hydrogens on the tert-butyl group are replaced with deuterium. This can significantly slow down CYP-mediated oxidation.

Problem: Replacing the tert-butyl group with a bioisostere resulted in a loss of biological activity.

Possible Cause: The steric bulk or lipophilicity of the tert-butyl group is critical for binding to the target receptor.

Solutions:

  • Evaluate a Range of Bioisosteres: Not all bioisosteres will have the same steric and electronic properties as the tert-butyl group. Test a variety of bioisosteres with different sizes and lipophilicities to find a suitable replacement that maintains activity while improving metabolic stability.[10][11]

  • Fine-Tuning the Scaffold: If the tert-butyl group is essential for activity, consider modifications to other parts of the molecule. Introducing a metabolic "soft spot" elsewhere that is more readily oxidized might spare the tert-butyl group. However, this may lead to other metabolic liabilities.

  • Structure-Activity Relationship (SAR) Studies: Conduct detailed SAR studies to understand the key interactions of the tert-butyl group with the target. This may reveal opportunities for designing novel replacements that mimic these interactions.

Data Presentation

Table 1: Comparison of Metabolic Stability of tert-Butyl Analogues and their Bioisosteric Replacements in Human Liver Microsomes (HLM)

Parent Compound (with tert-Butyl)Bioisosteric ReplacementHLM Half-life (t1/2) of ParentHLM Half-life (t1/2) of AnalogueFold Increase in StabilityReference
FinasterideTrifluoromethylcyclopropyl (Cp-CF3)63 min114 min1.8[3]
Compound 1 (Biaryl)Trifluoromethylcyclopropyl (Cp-CF3)12 min> 240 min> 20[3]
Compound 3 (Amide)Trifluoromethylcyclopropyl (Cp-CF3)15 min> 240 min> 16[3]
BosentanPentafluorosulfanyl (SF5)---[8]
VercirnonPentafluorosulfanyl (SF5)---[8]

Note: Direct quantitative comparison for Bosentan and Vercirnon with SF5 was not available in the provided search results, but the study implies improved properties.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolic stability of a compound.

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL final concentration) and a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed microsome mixture to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Mandatory Visualization

metabolic_pathway tert-Butyl Derivative tert-Butyl Derivative Hydroxylated Metabolite Hydroxylated Metabolite tert-Butyl Derivative->Hydroxylated Metabolite Oxidation Carboxylic Acid Metabolite Carboxylic Acid Metabolite Hydroxylated Metabolite->Carboxylic Acid Metabolite Further Oxidation CYP450 CYP450 CYP450->tert-Butyl Derivative ADH/ALDH ADH/ALDH ADH/ALDH->Hydroxylated Metabolite

Caption: Metabolic oxidation pathway of a tert-butyl group.

stabilization_strategies Metabolic Instability of tert-Butyl Group Metabolic Instability of tert-Butyl Group Strategies to Overcome Instability Strategies to Overcome Instability Metabolic Instability of tert-Butyl Group->Strategies to Overcome Instability Bioisosteric Replacement Bioisosteric Replacement Strategies to Overcome Instability->Bioisosteric Replacement Deuteration Deuteration Strategies to Overcome Instability->Deuteration Polar Group Introduction Polar Group Introduction Strategies to Overcome Instability->Polar Group Introduction Cp_CF3 Trifluoromethylcyclopropyl Bioisosteric Replacement->Cp_CF3 SF5 Pentafluorosulfanyl Bioisosteric Replacement->SF5 BCP Bicyclo[1.1.1]pentane Bioisosteric Replacement->BCP

Caption: Strategies to mitigate tert-butyl group metabolic instability.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Microsomes, Buffer) add_compound Add Test Compound prep_mix->add_compound initiate_reaction Initiate with NADPH add_compound->initiate_reaction time_points Sample at Time Points initiate_reaction->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate Half-life (t1/2) lcms->data_analysis

Caption: Workflow for in vitro metabolic stability assay.

References

strategies to prevent byproduct formation in 2-(tert-butyl)isonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(tert-butyl)isonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing byproduct formation and troubleshooting common issues encountered during the synthesis of this compound.

Troubleshooting Guides

This section provides answers to specific problems you might encounter during the synthesis of this compound via different synthetic routes.

Route 1: Hydrolysis of 2-tert-butyl-4-cyanopyridine

Question 1: My final product is contaminated with a significant amount of a neutral compound. How can I identify and prevent its formation?

Answer: The most common neutral byproduct in this synthesis is 2-tert-butyl-isonicotinamide. Its formation is due to the incomplete hydrolysis of the nitrile group.

Troubleshooting Strategies:

  • Increase Reaction Time: Prolonging the reaction time under the given hydrolysis conditions will promote the complete conversion of the intermediate amide to the desired carboxylic acid.

  • Increase Base Concentration: Employing a higher concentration of the base (e.g., sodium hydroxide) can accelerate the hydrolysis of the amide.

  • Elevate Reaction Temperature: Increasing the temperature of the reaction mixture will enhance the rate of the second hydrolysis step from the amide to the carboxylic acid. However, be cautious as excessively high temperatures might lead to degradation.[1]

  • Two-Step Hydrolysis: Consider a two-step approach. First, perform the hydrolysis under milder conditions to form the amide, then isolate it and subject it to more forcing conditions to ensure complete conversion to the acid.

Question 2: The yield of my this compound is low, even after extended reaction times. What could be the issue?

Answer: Low yields can result from several factors, including incomplete reaction, product degradation, or inefficient work-up.

Troubleshooting Strategies:

  • Ensure Complete Dissolution: The starting material, 2-tert-butyl-4-cyanopyridine, should be fully dissolved in the reaction solvent to ensure it is available for reaction.

  • Optimize pH for Isolation: During the work-up, the pH of the aqueous solution must be carefully adjusted to the isoelectric point of this compound to ensure maximum precipitation. This is typically in the pH range of 3-4.

  • Check for Substrate Purity: Impurities in the starting 2-tert-butyl-4-cyanopyridine can interfere with the reaction. Ensure the purity of your starting material using appropriate analytical techniques (e.g., NMR, GC-MS).

  • Avoid Decarboxylation: For some pyridine carboxylic acids, high temperatures in the presence of acid or base can lead to decarboxylation. While less common for isonicotinic acids, it's a possibility to consider if all other factors have been addressed.

Route 2: Grignard Reaction of a Pyridine Derivative with CO₂

Question 1: I am observing a significant amount of a non-polar byproduct in my crude product. What is it and how can I avoid it?

Answer: A common non-polar byproduct in Grignard reactions is a biphenyl or in this case, a bipyridyl species, formed from the coupling of the Grignard reagent with unreacted halo-pyridine (Wurtz-type coupling).

Troubleshooting Strategies:

  • Slow Addition of Alkyl Halide: When preparing the Grignard reagent, add the solution of the halo-pyridine to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of the halide in the presence of the reactive Grignard reagent.

  • Use of an Initiator: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the Grignard reagent formation, ensuring a smooth and controlled start to the reaction.

  • Maintain Low Temperature: The formation of the Grignard reagent should be carried out at a controlled temperature, typically with cooling, to minimize side reactions.

Question 2: My yield is low and I recover a lot of the initial halo-pyridine starting material. What is going wrong?

Answer: This indicates a problem with the formation or reactivity of the Grignard reagent.

Troubleshooting Strategies:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried.

  • Magnesium Activation: The surface of the magnesium turnings can be passivated by an oxide layer. Gently crushing the magnesium turnings before use or using an activating agent can improve the initiation of the reaction.

  • Sufficient Reaction Time: Allow sufficient time for the Grignard reagent to form before adding the carbon dioxide.

  • Efficient CO₂ Delivery: Ensure that the carbon dioxide gas is bubbled through the reaction mixture efficiently or that the reaction is performed under a positive pressure of CO₂ to maximize the carboxylation reaction. Using crushed dry ice as a source of CO₂ is also a common and effective method.

Route 3: Oxidation of 2-tert-butyl-4-methylpyridine

Question 1: After the reaction, I have a persistent purple color in my solution and my product is difficult to purify. What does this mean?

Answer: A persistent purple color indicates the presence of unreacted potassium permanganate (KMnO₄). This suggests that either an excess of the oxidizing agent was used or the reaction did not go to completion. The main solid byproduct of this reaction is manganese dioxide (MnO₂), a brown solid.

Troubleshooting Strategies:

  • Quench Excess Oxidant: After the reaction is complete (as monitored by TLC or other methods), any remaining KMnO₄ can be quenched by the addition of a reducing agent such as sodium bisulfite or by adding a small amount of a primary or secondary alcohol (e.g., isopropanol) until the purple color disappears.

  • Efficient Filtration: The manganese dioxide precipitate must be thoroughly removed. Filtration through a pad of Celite® is highly recommended for removing the fine brown precipitate.

  • Stoichiometric Control: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess is often necessary, but a large excess will complicate the work-up.

Question 2: My yield is low and I have a significant amount of unreacted starting material. How can I improve the conversion?

Answer: Incomplete oxidation is a common issue.

Troubleshooting Strategies:

  • Increase Reaction Temperature: The oxidation of the methyl group often requires elevated temperatures. Refluxing the reaction mixture is common.

  • Sufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress to determine the optimal reaction time.

  • Phase Transfer Catalyst: If the reaction is heterogeneous (e.g., KMnO₄ in a non-polar solvent), the addition of a phase transfer catalyst can improve the reaction rate.

  • Choice of Oxidant: While KMnO₄ is a common choice, other oxidizing agents such as nitric acid or catalytic oxidation with a V-Cr-O catalyst could be considered for better efficiency.[2]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of synthetic route often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The hydrolysis of 2-tert-butyl-4-cyanopyridine is often a reliable method as the precursor can be synthesized, and the hydrolysis itself is typically a high-yielding step with a relatively straightforward work-up.

Q2: How can I purify the final this compound product?

A2: The most common method for purification is recrystallization. The crude product is typically dissolved in a suitable hot solvent (e.g., water, ethanol/water mixture) and allowed to cool slowly to form crystals. The choice of solvent will depend on the impurities present. Acid-base extraction can also be used to separate the acidic product from neutral or basic impurities.

Q3: What are the key safety precautions I should take during these syntheses?

A3:

  • Grignard Reaction: This reaction is highly exothermic and uses flammable ether solvents. It must be conducted in a fume hood, away from ignition sources, and under anhydrous conditions to avoid violent reactions with water.

  • Oxidation with KMnO₄: Potassium permanganate is a strong oxidizing agent and can react violently with organic materials. Reactions should be carried out with care, and the addition of the oxidant should be controlled.

  • Handling of Reagents: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Q4: Can the tert-butyl group be cleaved under the reaction conditions?

A4: The tert-butyl group is generally stable under the conditions described for hydrolysis and Grignard reactions. However, under very harsh oxidative conditions (e.g., high temperatures with strong oxidants for prolonged periods), there is a possibility of some degradation. It is important to monitor the reaction to avoid over-oxidation.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: HydrolysisRoute 2: Grignard ReactionRoute 3: Oxidation
Starting Material 2-tert-butyl-4-cyanopyridine2-bromo- or 2-chloro-4-(tert-butyl)pyridine2-tert-butyl-4-methylpyridine
Key Reagents NaOH or H₂SO₄Mg, CO₂KMnO₄ or other oxidants
Common Byproducts 2-tert-butyl-isonicotinamideBipyridyl derivatives, unreacted starting materialUnreacted starting material, MnO₂
Typical Yield High (can be >90%)Moderate to HighModerate to High
Key Challenges Ensuring complete hydrolysis of the amide intermediate.Strict anhydrous conditions are critical.Removal of MnO₂ byproduct, potential for over-oxidation.

Experimental Protocols

Protocol 1: Hydrolysis of 2-tert-butyl-4-cyanopyridine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-tert-butyl-4-cyanopyridine (1.0 eq) in a 10% aqueous solution of sodium hydroxide (5-10 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the starting material and the intermediate amide.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is between 3 and 4. The product will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Dry the solid in a vacuum oven. The product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Protocol 2: Grignard Reaction with Carbon Dioxide
  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine.

  • In the dropping funnel, place a solution of 2-bromo-4-(tert-butyl)pyridine (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Carboxylation: Cool the Grignard reagent to 0 °C in an ice bath. Slowly bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution over crushed dry ice.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Separate the aqueous layer and acidify it to pH 3-4 with hydrochloric acid to precipitate the product.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent.

Protocol 3: Oxidation of 2-tert-butyl-4-methylpyridine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-tert-butyl-4-methylpyridine (1.0 eq) in a mixture of pyridine and water.

  • Oxidation: Heat the solution to reflux. Add potassium permanganate (3-4 eq) portion-wise over 1-2 hours. The purple color of the permanganate should disappear as it reacts, and a brown precipitate of manganese dioxide will form.

  • Continue to reflux for an additional 2-4 hours, or until the purple color persists.

  • Work-up: Cool the reaction mixture to room temperature. Filter the hot solution through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with hot water.

  • Isolation: Combine the filtrate and washings. If the solution is still purple, add a small amount of sodium bisulfite until the color disappears. Concentrate the solution under reduced pressure and then acidify to pH 3-4 with hydrochloric acid to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize if necessary.

Visualizations

Hydrolysis_Pathway Start 2-tert-butyl-4-cyanopyridine Intermediate 2-tert-butyl-isonicotinamide Start->Intermediate H₂O, OH⁻ (Step 1) Product This compound Intermediate->Product H₂O, OH⁻ (Step 2) Byproduct Incomplete Hydrolysis Intermediate->Byproduct

Caption: Hydrolysis of 2-tert-butyl-4-cyanopyridine to this compound.

Grignard_Pathway Start 2-bromo-4-(tert-butyl)pyridine Grignard 2-(tert-butyl)-4-pyridylmagnesium bromide Start->Grignard Mg, ether Unreacted Unreacted Halo-pyridine Start->Unreacted Product This compound Grignard->Product 1. CO₂ 2. H₃O⁺ Side_Reaction Bipyridyl Byproduct Grignard->Side_Reaction + 2-bromo-4-(tert-butyl)pyridine

Caption: Synthesis of this compound via Grignard reaction.

Oxidation_Pathway Start 2-tert-butyl-4-methylpyridine Product This compound Start->Product KMnO₄, H₂O, Heat Incomplete Incomplete Oxidation Start->Incomplete Byproduct MnO₂

Caption: Oxidation of 2-tert-butyl-4-methylpyridine to this compound.

References

Technical Support Center: Purification of 2-(tert-butyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-(tert-butyl)isonicotinic acid from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: Common impurities can include unreacted starting materials (e.g., 2-tert-butyl-4-methylpyridine or related precursors), oxidation byproducts, residual solvents from the synthesis (such as toluene or THF), and inorganic salts from workup procedures.

Q2: What is the general strategy for purifying this compound?

A2: The most common and effective purification strategy is recrystallization.[1] Due to the carboxylic acid functional group, acid-base extraction can also be employed to separate the acidic product from non-acidic impurities. For very challenging separations, column chromatography may be necessary.

Q3: How does the tert-butyl group affect the solubility of isonicotinic acid?

A3: The tert-butyl group is a bulky, nonpolar (lipophilic) group.[2] Its presence significantly increases the solubility of the molecule in organic solvents compared to the parent isonicotinic acid and decreases its solubility in water.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the purity of the final product.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and identifying impurities. For detecting residual solvents, Gas Chromatography (GC) is often used.

Troubleshooting Guide

Low Recovery After Recrystallization

Q: I am losing a significant amount of my product during recrystallization. What are the possible causes and solutions?

A: Low recovery is a common issue in recrystallization and can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will keep a larger portion of your product dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] If too much solvent has been added, you can evaporate some of it to reach the saturation point.[2]

  • Cooling Too Rapidly: Fast cooling can lead to the formation of small, impure crystals and trap impurities.

    • Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[2] This promotes the growth of larger, purer crystals.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[4]

    • Solution: Refer to the solvent selection table below and perform small-scale solubility tests to find the optimal solvent or solvent pair.

Persistent Impurities

Q: My purified this compound is still contaminated with starting materials or byproducts. How can I remove them?

A: If recrystallization alone is insufficient, consider the following:

  • Acid-Base Extraction: This technique is very effective for separating acidic compounds like this compound from neutral or basic impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., sodium bicarbonate). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove remaining impurities, and finally, the aqueous layer is acidified to precipitate the pure product.

  • Second Recrystallization: A second recrystallization using a different solvent system can often remove impurities that co-crystallized in the first attempt.

  • Activated Carbon Treatment: If the product has a persistent color, it may be due to highly colored, minor impurities. Adding a small amount of activated carbon to the hot solution before filtration can help adsorb these impurities. Use activated carbon sparingly, as it can also adsorb some of your product.

Product Oiling Out

Q: During cooling, my product separates as an oil instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.

  • Solution 1: Lower the Cooling Temperature Slowly: Allow the solution to cool at a much slower rate to give the molecules time to orient into a crystal lattice.

  • Solution 2: Use a Lower-Boiling Solvent: If possible, choose a recrystallization solvent with a lower boiling point.

  • Solution 3: Use a Two-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is poorly soluble) to the hot solution until it becomes slightly cloudy.[5] This often induces crystallization.

Data Presentation

Table 1: Solubility of Isonicotinic Acid in Various Solvents at 298.15 K (25 °C)

(Note: This data is for the parent compound, isonicotinic acid. The tert-butyl derivative will exhibit higher solubility in organic solvents and lower solubility in water. This table should be used as a preliminary guide for solvent selection.)

SolventMolar Solubility (mol/dm³)Qualitative Solubility
Water0.042 (at 20°C)[6]Sparingly soluble[6]
MethanolData not available in searchesLikely soluble
EthanolData not available in searchesLikely soluble
Propanone (Acetone)0.007Slightly soluble
Tetrahydrofuran (THF)0.004Slightly soluble
Ethyl AcetateData not available in searchesLikely slightly to moderately soluble
TolueneData not available in searchesLikely slightly soluble
HexaneData not available in searchesLikely insoluble

Table 2: Illustrative Purification Data for this compound

(Note: This table presents typical, expected values for a standard purification process and should be used for illustrative purposes.)

ParameterBefore PurificationAfter Recrystallization
Appearance Off-white to tan powderWhite crystalline solid[7]
Purity (by HPLC) 85-95%>99%
Typical Recovery N/A75-90%
Melting Point 170-175 °C174-176 °C

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on solubility tests, select a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring (using a hot plate and a stir bar) until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure from CO₂ evolution.

  • Extraction: Allow the layers to separate. The deprotonated this compound sodium salt will be in the aqueous layer. Drain the aqueous layer into a clean flask. The organic layer contains neutral and basic impurities.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as concentrated HCl, dropwise with stirring until the pH is acidic (pH ~3-4). The pure this compound will precipitate out as a white solid.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Visualizations

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve HotFilter Hot Filtration Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the recrystallization of this compound.

TroubleshootingTree Start Purification Issue LowRecovery Low Recovery? Start->LowRecovery Impure Still Impure? Start->Impure OilingOut Oiling Out? Start->OilingOut TooMuchSolvent Used too much solvent? LowRecovery->TooMuchSolvent Yes WrongSolvent Wrong solvent choice? LowRecovery->WrongSolvent No AcidBase Perform Acid-Base Extraction Impure->AcidBase RecrystallizeAgain Recrystallize from different solvent Impure->RecrystallizeAgain CoolSlowly Cool solution slower OilingOut->CoolSlowly ChangeSolvent Use lower boiling solvent or solvent pair OilingOut->ChangeSolvent Evaporate Evaporate excess solvent TooMuchSolvent->Evaporate Yes Retest Retest solubility WrongSolvent->Retest Yes

Caption: Decision tree for troubleshooting common purification problems.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-(tert-Butyl)isonicotinic Acid and Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available biological activity data between isonicotinic acid and its derivative, 2-(tert-Butyl)isonicotinic acid. While isonicotinic acid and its analogues have been extensively studied, leading to the development of crucial pharmaceuticals, data on the biological effects of this compound remains elusive in publicly accessible databases and scientific publications.

This guide provides a detailed overview of the known biological activities of isonicotinic acid and its prominent derivatives, offering a point of reference for researchers and drug development professionals. The absence of data for this compound precludes a direct comparative analysis at this time.

Isonicotinic Acid: A Cornerstone in Medicinal Chemistry

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a fundamental scaffold in the development of various therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, most notably in the fields of antimicrobials and anti-inflammatory agents.

Antimicrobial Activity

The most significant contribution of isonicotinic acid to medicine is as the precursor to isoniazid, a first-line antibiotic for the treatment of tuberculosis.[1][2]

Mechanism of Action: Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[1][3][4] Once activated, the resulting isonicotinic acyl radical covalently binds with NADH to form a nicotinoyl-NAD adduct.[1][5] This complex then inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system.[1][3] The inhibition of InhA blocks the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall, ultimately leading to bacterial cell death.[1][3][4]

Numerous other derivatives of isonicotinic acid hydrazide have been synthesized and evaluated for their antimycobacterial activity, with some showing even greater potency than isoniazid itself against Mycobacterium tuberculosis.[6]

Isoniazid_Mechanism_of_Action

Anti-inflammatory Activity

Derivatives of isonicotinic acid have also been investigated for their anti-inflammatory properties. These compounds have shown potential in inhibiting the production of reactive oxygen species (ROS), which are key mediators in inflammatory processes.

This compound: An Unexplored Frontier

Despite the extensive research into isonicotinic acid and its derivatives, a thorough search of the scientific literature did not yield any specific studies on the biological activity of this compound. Consequently, no quantitative data, experimental protocols, or defined mechanisms of action for this particular compound can be provided.

Future Directions

The lack of data on this compound highlights a potential area for future research. The addition of a bulky tert-butyl group at the 2-position of the pyridine ring could significantly influence the molecule's steric and electronic properties, potentially leading to novel biological activities. Future studies could explore its antimicrobial, anti-inflammatory, and other pharmacological effects to determine its therapeutic potential.

Conclusion

Isonicotinic acid remains a vital scaffold in drug discovery, with its derivatives demonstrating potent antimicrobial and anti-inflammatory activities. The mechanism of its most famous derivative, isoniazid, is well-elucidated and serves as a paradigm for targeted antimicrobial therapy. In stark contrast, this compound represents an uncharted area in medicinal chemistry. Further investigation is required to uncover the biological profile of this compound and to ascertain whether it holds any promise for the development of new therapeutic agents.

References

A Comparative Analysis of 2-Substituted Isonicotinic Acid Derivatives: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative study of 2-substituted isonicotinic acid derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas, including inflammation, cancer, and microbial infections. Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have been a cornerstone in medicinal chemistry, most notably leading to the development of the anti-tuberculosis drug isoniazid.[1] This guide provides an objective comparison of the biological performance of various 2-substituted derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to aid in research and drug development.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and antimicrobial activities of selected 2-substituted isonicotinic acid derivatives, allowing for a clear comparison of their potency.

Table 1: Anti-Inflammatory and ROS Inhibitory Activity of Isonicotinic Acid Derivatives

Compound2-SubstituentAssayIC50 (µg/mL)Standard DrugStandard Drug IC50 (µg/mL)Reference
5 meta-Aminophenol isonicotinateROS Inhibition1.42 ± 0.1Ibuprofen11.2 ± 1.9[2][3]
6 para-Aminophenol isonicotinateROS Inhibition6.51 ± 0.4Ibuprofen11.2 ± 1.9[2]
8a N-(4-acetylphenyl)isonicotinamideROS Inhibition19.6 ± 3.4Ibuprofen11.2 ± 1.9[2]
8b N-(4-propionylphenyl)isonicotinamideROS Inhibition20.2 ± 2.8Ibuprofen11.2 ± 1.9[2]

Table 2: Anticancer Activity of Isonicotinohydrazide Derivatives

CompoundCell LineIC50 (µg/mL)Standard DrugStandard Drug IC50 (µg/mL)Reference
15 HCT-116 (Colon)2.83Doxorubicin0.49[4]
OVCAR-8 (Ovarian)2.51Doxorubicin0.51[4]
HL-60 (Leukemia)1.12Doxorubicin0.04[4]
SF-295 (Glioblastoma)3.36Doxorubicin0.41[4]
18 HCT-116 (Colon)0.61Doxorubicin0.49[4]
OVCAR-8 (Ovarian)0.74Doxorubicin0.51[4]
HL-60 (Leukemia)0.65Doxorubicin0.04[4]
SF-295 (Glioblastoma)0.79Doxorubicin0.41[4]
31 HCT-116 (Colon)1.01Doxorubicin0.49[4]
OVCAR-8 (Ovarian)1.09Doxorubicin0.51[4]
HL-60 (Leukemia)0.81Doxorubicin0.04[4]
SF-295 (Glioblastoma)1.25Doxorubicin0.41[4]

Table 3: Antimicrobial Activity of Isonicotinic Acid Hydrazide Derivatives

CompoundMicroorganismMIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)Reference
4 S. aureus12.5Ciprofloxacin3.12[5]
B. subtilis25Ciprofloxacin3.12[5]
E. coli50Ciprofloxacin3.12[5]
11 S. aureus12.5Ciprofloxacin3.12[5]
B. subtilis25Ciprofloxacin3.12[5]
E. coli50Ciprofloxacin3.12[5]
12 S. aureus6.25Ciprofloxacin3.12[5]
B. subtilis12.5Ciprofloxacin3.12[5]
E. coli25Ciprofloxacin3.12[5]
14 S. aureus6.25Ciprofloxacin3.12[5]
B. subtilis12.5Ciprofloxacin3.12[5]
E. coli25Ciprofloxacin3.12[5]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of 2-substituted isonicotinic acid derivatives.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 PGH2 COX2->PGH2 PGE2 PGE2 PGH2->PGE2 Inflammation Inflammation PGE2->Inflammation Pain Pain PGE2->Pain Fever Fever PGE2->Fever Isonicotinic_Acid_Derivative Isonicotinic Acid Derivative Isonicotinic_Acid_Derivative->COX2

Caption: Inhibition of the COX-2 signaling pathway by 2-substituted isonicotinic acid derivatives.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation (Angiogenesis) MAPK->Proliferation Isonicotinic_Acid_Derivative Isonicotinic Acid Derivative Isonicotinic_Acid_Derivative->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway in cancer by isonicotinic acid derivatives.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Cell_Culture Cell Culture (e.g., Cancer cell lines, Macrophages) Start->Cell_Culture Compound_Treatment Treatment with Isonicotinic Acid Derivatives Cell_Culture->Compound_Treatment Assay Biological Assays Compound_Treatment->Assay MTT Cytotoxicity Assay (MTT) Assay->MTT ROS ROS Inhibition Assay (Luminol) Assay->ROS Antimicrobial Antimicrobial Assay (MIC) Assay->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Determination) MTT->Data_Analysis ROS->Data_Analysis Antimicrobial->Data_Analysis End End: Structure-Activity Relationship (SAR) Analysis Data_Analysis->End

Caption: General experimental workflow for evaluating the biological activity of derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Reactive Oxygen Species (ROS) Inhibition Assay (Luminol-based Chemiluminescence)

This assay measures the inhibitory effect of compounds on the production of reactive oxygen species from phagocytes.

Materials:

  • Luminol

  • Horseradish Peroxidase (HRP)

  • Hank's Balanced Salt Solution (HBSS)

  • Zymosan A

  • Human blood or isolated neutrophils

  • 96-well white, flat-bottom microplate

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Luminol (e.g., 10 mM in DMSO).

    • Prepare a stock solution of HRP (e.g., 1000 U/mL in PBS).

    • Prepare a working solution of Luminol/HRP in HBSS.

    • Opsonize Zymosan A by incubating with human serum.

  • Cell Preparation:

    • Dilute fresh human blood with HBSS or isolate neutrophils.

  • Assay Protocol:

    • Add diluted blood or neutrophil suspension to the wells of the 96-well plate.

    • Add the test compounds (2-substituted isonicotinic acid derivatives) at various concentrations.

    • Incubate the plate at 37°C.

    • Add the Luminol/HRP working solution to each well.

    • Initiate the oxidative burst by adding opsonized zymosan.

    • Immediately measure the chemiluminescence using a luminometer over a specified period.

  • Data Analysis:

    • Calculate the percentage of inhibition of ROS production for each compound concentration compared to the control (no compound).

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the ROS production.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on cell viability by measuring the metabolic activity of cells.[6][7][8][9][10]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 2-substituted isonicotinic acid derivatives.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS.[7]

    • Remove the culture medium and add fresh medium containing MTT to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration compared to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Susceptibility Test (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microplate

  • Test compounds and standard antibiotics

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution:

    • Perform serial two-fold dilutions of the test compounds and standard antibiotics in the broth medium in the wells of a 96-well plate.

  • Inoculation:

    • Add the standardized inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The 2-substituted isonicotinic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The data presented in this guide highlight the diverse biological activities of these derivatives, with specific substitutions leading to potent anti-inflammatory, anticancer, and antimicrobial effects. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further explore and optimize this promising class of compounds in their drug discovery endeavors. The structure-activity relationship insights gleaned from such comparative studies are crucial for the rational design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

Structure-Activity Relationship of 2-(tert-Butyl)isonicotinic Acid Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues of 2-(tert-butyl)isonicotinic acid, primarily focusing on their potential as antimicrobial agents. Direct experimental data on this compound analogues is limited in publicly available literature. Therefore, this guide draws upon established SAR principles from the broader class of 2-substituted isonicotinic acid derivatives, particularly the well-studied isonicotinic acid hydrazides (isoniazids), to infer the potential activity of the target compounds.

I. Comparative Analysis of 2-Substituted Isonicotinic Acid Analogues

The biological activity of isonicotinic acid derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. Quantitative structure-activity relationship (QSAR) studies on 2-substituted isonicotinic acid hydrazides have shown a correlation between the electronic, steric, and lipophilic properties of the substituent and their antimycobacterial activity.[1]

The general structure of the compounds under consideration is:

General Structure of 2-Substituted Isonicotinic Acid Analogues

Key SAR Observations for 2-Substituted Isonicotinic Acid Hydrazides:

  • Position of Substitution: Substitution at the 2-position of the isonicotinic acid scaffold is generally well-tolerated and can lead to potent biological activity. In contrast, substitution at the 3-position has been shown to be detrimental to antimycobacterial activity.

  • Nature of the 2-Substituent: The size, lipophilicity, and electronic properties of the substituent at the 2-position play a crucial role in determining the activity.

    • Alkyl Substituents: Small alkyl groups, such as a methyl group (e.g., 2-methyl-isoniazid), have been shown to retain significant antimycobacterial activity, comparable to the unsubstituted parent compound, isoniazid.[2] This suggests that a bulky alkyl group like a tert-butyl group might also be accommodated in the active site of the target enzyme.

    • Electronic Effects: The reactivity of the pyridine nitrogen atom is considered essential for the biological activity of these compounds.[1] Substituents that influence the electron density at this nitrogen can modulate the activity.

The table below summarizes the antimycobacterial activity of selected 2-substituted isonicotinic acid hydrazide analogues against Mycobacterium tuberculosis.

Compound2-SubstituentMIC (µg/mL) vs. M. tuberculosis H37RvReference(s)
Isoniazid-H0.02 - 0.1[2]
2-Methyl-isoniazid-CH₃0.1[2]
2-Ethyl-isoniazid-CH₂CH₃0.5[1]
2-Propyl-isoniazid-CH₂CH₂CH₃1.0[1]
2-Chloro-isoniazid-Cl>100[2]
2-Hydroxy-isoniazid-OH>100[2]

II. Experimental Protocols

The evaluation of the biological activity of this compound analogues would typically follow standard protocols for antimicrobial susceptibility testing.

A. Antimycobacterial Susceptibility Testing

A common method for determining the antimycobacterial activity of novel compounds is the microplate Alamar Blue assay (MABA).[3]

Principle: This colorimetric assay measures the metabolic activity of bacteria. A blue, non-fluorescent indicator, resazurin, is reduced to a pink, fluorescent resorufin by metabolically active cells. The extent of this conversion is proportional to the number of viable bacteria and can be quantified spectrophotometrically or fluorometrically.

Procedure:

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Assay Setup: The assay is performed in 96-well microplates. A serial dilution of the test compounds is prepared in the wells.

  • Inoculation: A standardized inoculum of the mycobacterial culture is added to each well.

  • Incubation: The plates are incubated at 37°C for a defined period (typically 5-7 days).

  • Addition of Alamar Blue: The Alamar Blue reagent is added to each well.

  • Second Incubation: The plates are incubated for another 24 hours.

  • Reading: The absorbance or fluorescence is measured using a microplate reader.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

B. Enzyme Inhibition Assays

If the target of the this compound analogues is a specific enzyme, an in vitro enzyme inhibition assay would be conducted. For many isonicotinic acid derivatives, a key target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial mycolic acid biosynthesis pathway.[4]

Principle: The assay measures the ability of the test compound to inhibit the enzymatic activity of purified InhA. The activity of InhA can be monitored by measuring the oxidation of its NADH cofactor, which results in a decrease in absorbance at 340 nm.

Procedure:

  • Enzyme and Substrate Preparation: Purified InhA enzyme and its substrate (e.g., 2-trans-dodecenoyl-CoA) are prepared in a suitable buffer.

  • Assay Reaction: The reaction is initiated by adding the enzyme to a mixture containing the substrate, NADH, and the test compound at various concentrations.

  • Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated for each compound concentration. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

III. Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

SAR_of_2_Substituted_Isonicotinic_Acids cluster_scaffold Isonicotinic Acid Scaffold cluster_substituents Substituents at C2 cluster_activity Antimycobacterial Activity scaffold Isonicotinic Acid Core H H (High Activity) scaffold->H CH3 CH3 (High Activity) scaffold->CH3 C2H5 C2H5 (Moderate Activity) scaffold->C2H5 tertButyl tert-Butyl (Predicted Tolerated) scaffold->tertButyl Cl Cl (Inactive) scaffold->Cl OH OH (Inactive) scaffold->OH activity Biological Response H->activity CH3->activity C2H5->activity tertButyl->activity Cl->activity OH->activity

Caption: Inferred Structure-Activity Relationship for 2-Substituted Isonicotinic Acids.

Experimental_Workflow compound_synthesis Synthesis of 2-(tert-Butyl)isonicotinic Acid Analogues in_vitro_screening In Vitro Antimycobacterial Screening (MABA) compound_synthesis->in_vitro_screening enzyme_inhibition Enzyme Inhibition Assay (e.g., InhA) compound_synthesis->enzyme_inhibition mic_determination MIC Determination in_vitro_screening->mic_determination sar_analysis Structure-Activity Relationship Analysis mic_determination->sar_analysis ic50_determination IC50 Determination enzyme_inhibition->ic50_determination ic50_determination->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General Experimental Workflow for SAR Studies.

Isoniazid_Activation_Pathway cluster_cell Mycobacterium Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Death Cell Death InhA->Cell_Death Blockage leads to Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall

Caption: Isoniazid Activation and Mechanism of Action.

References

A Comparative Guide to Directing Groups in C-H Functionalization: Featuring Tert-Butyl Isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic organic chemistry, the strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a paramount tool for the efficient construction of complex molecules. This approach, often facilitated by transition metal catalysis, relies heavily on the use of directing groups (DGs) to control regioselectivity. This guide provides a detailed comparison of tert-butyl isonicotinate with other commonly employed directing groups, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance based on available experimental data.

Introduction to Directing Groups in C-H Activation

Directing groups are functional moieties within a substrate that coordinate to a metal catalyst, positioning it in close proximity to a specific C-H bond. This chelation-assisted strategy enables the selective cleavage and subsequent functionalization of that C-H bond, overriding the inherent reactivity of the molecule. The choice of directing group is crucial as it influences reaction efficiency, regioselectivity, and the ease of its subsequent removal or modification. Common classes of directing groups include nitrogen-containing heterocycles (e.g., pyridine), amides, oximes, and carboxylic acids.

Tert-butyl isonicotinate, a pyridine-based directing group, offers a unique combination of steric and electronic properties. The pyridine nitrogen acts as a Lewis basic site for metal coordination, while the tert-butyl ester can influence solubility and stability. Its performance is herein compared against other established directing groups in the context of transition metal-catalyzed C-H functionalization.

Quantitative Performance Comparison of Directing Groups

The efficacy of a directing group is typically evaluated based on reaction yield, regioselectivity, and reaction rate. The following table summarizes a comparative study of various directing groups in a palladium-catalyzed arene acetoxylation reaction. While direct comparative data for tert-butyl isonicotinate in this specific system is not available, the data for 2-phenylpyridine serves as a relevant benchmark for a pyridine-based directing group.

Table 1: Comparison of Initial Rates for Pd-Catalyzed C-H Acetoxylation with Various Directing Groups

EntryDirecting Group (Substrate)Relative Initial Rate (krel)Isolated Yield (%)
1Pyridine (2-Benzylpyridine)1.085[1]
2Pyrimidine (2-Benzylpyrimidine)3.093[2]
3Pyrazole (1-Benzyl-1H-pyrazole)0.878[2]
4Isoxazoline1.282[2]
5Oxime Ether1.188[2]
6Amide (N-Phenylpivalamide)0.570[2]

Reaction Conditions: 1 mol % Pd(OAc)₂, 1.02 equiv PhI(OAc)₂, AcOH/Ac₂O (4:1), 100 °C.[1][2]

The data indicates that nitrogen heterocycles like pyridine and pyrimidine are highly effective directing groups, with pyrimidine exhibiting a significantly faster reaction rate. Amides, while effective, tend to be weaker directing groups in this specific catalytic system. The performance of tert-butyl isonicotinate is anticipated to be comparable to that of 2-benzylpyridine, given the shared pyridine coordinating motif.

Experimental Protocols

Detailed experimental procedures are critical for the reproducibility and application of these methodologies. Below are representative protocols for C-H functionalization using different classes of directing groups.

Protocol 1: General Procedure for Pd-Catalyzed Acetoxylation of Arenes with a Pyridine Directing Group

This protocol is adapted from a procedure for the acetoxylation of 2-arylpyridines.[1]

Materials:

  • 2-Arylpyridine substrate (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂, 1.02 mmol)

  • Acetic acid (AcOH, 4.0 mL)

  • Acetic anhydride (Ac₂O, 1.0 mL)

Procedure:

  • To a sealed reaction vessel, add the 2-arylpyridine substrate, palladium(II) acetate, and (diacetoxyiodo)benzene.

  • Add acetic acid and acetic anhydride to the vessel.

  • Seal the vessel and heat the reaction mixture at 100 °C for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-acetoxylated product.

Protocol 2: General Procedure for Amide-Directed C-H Arylation

This protocol is a representative procedure for the arylation of sp³ C-H bonds directed by a picolinamide group.[3]

Materials:

  • Picolinamide substrate (0.2 mmol)

  • Aryl iodide (0.5 mL)

  • Silver(I) acetate (AgOAc, 0.8 mmol)

  • Cesium carbonate (Cs₂CO₃, 0.24 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 10 mol%)

Procedure:

  • In a glovebox, add the picolinamide substrate, silver(I) acetate, cesium carbonate, and palladium(II) acetate to a 25 mL glass pressure vessel.

  • Add the aryl iodide to the vessel.

  • Seal the pressure vessel and remove it from the glovebox.

  • Heat the reaction mixture at 130 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the arylated product.

Protocol 3: Zn-Catalyzed Amide Cleavage Directed by tert-Butyl Nicotinate

While not a C-H activation, this protocol demonstrates the utility of a close analogue of tert-butyl isonicotinate as a directing group and highlights its potential for subsequent transformations.[4][5]

Materials:

  • tert-Butyl 2-benzamidonicotinate (0.1 mmol)

  • Zinc(II) acetate (Zn(OAc)₂, 0.01 mmol, 10 mol%)

  • Methanol (0.25 mmol)

  • tert-Butyl acetate (tBuOAc, 1.0 mL)

Procedure:

  • To a flame-dried reaction tube, add tert-butyl 2-benzamidonicotinate and zinc(II) acetate.

  • Add tert-butyl acetate and methanol.

  • Seal the tube and heat the mixture at 60 °C for 30 minutes.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to isolate the corresponding ester and the cleaved directing group.

Mechanistic Insights and Logical Relationships

The underlying mechanisms of these transformations provide a framework for understanding the role of the directing group and for optimizing reaction conditions.

CH_Activation_Cycle Substrate + Pd(II) Substrate + Pd(II) Coordination Coordination Substrate + Pd(II)->Coordination DG Coordination Palladacycle Palladacycle Coordination->Palladacycle C-H Activation (CMD) Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV) Intermediate Oxidative Addition Product + Pd(II) Product + Pd(II) Pd(IV) Intermediate->Product + Pd(II) Reductive Elimination Product + Pd(II)->Substrate + Pd(II) Catalyst Regeneration

Caption: A generalized catalytic cycle for Pd(II)-catalyzed C-H functionalization.

The initial step involves the coordination of the directing group (DG) to the Pd(II) catalyst. This is followed by the C-H activation step, often proceeding through a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate. Subsequent oxidative addition of a coupling partner, followed by reductive elimination, furnishes the functionalized product and regenerates the active Pd(II) catalyst.

Directing_Group_Chelation cluster_0 Pyridine-based DG cluster_1 Amide-based DG cluster_2 tert-Butyl Isonicotinate DG Pyridine Pyridine Metal_Py M Pyridine->Metal_Py Amide Amide Metal_Am M Amide->Metal_Am Isonicotinate tert-Butyl Isonicotinate Metal_Iso M Isonicotinate->Metal_Iso

Caption: Chelation of different directing groups to a metal center (M).

The nature of the coordinating atom (e.g., nitrogen in pyridine and amides) and the overall steric and electronic environment of the directing group influence the stability of the metal-DG complex and, consequently, the efficiency of the C-H activation step.

Conclusion

The selection of an appropriate directing group is a critical parameter in the design of efficient and selective C-H functionalization reactions. While pyridine and amide-based directing groups are well-established and have been extensively studied, tert-butyl isonicotinate presents a valuable alternative with its own distinct characteristics. Its pyridine core ensures strong coordination to the metal center, and the tert-butyl ester moiety can be leveraged to fine-tune solubility and reactivity. Although direct quantitative comparisons with a broad range of directing groups are still emerging, the available data on analogous systems suggest that tert-butyl isonicotinate is a highly promising directing group for various C-H functionalization applications. Further research will undoubtedly continue to delineate its full potential and expand its utility in the synthesis of valuable molecules for the pharmaceutical and materials science industries.

References

A Comparative Guide to the Biological Efficacy of Nicotinic Acid and 2-(tert-butyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of nicotinic acid (also known as niacin or vitamin B3) and 2-(tert-butyl)isonicotinic acid. The information presented is based on available experimental data from preclinical and clinical studies.

Executive Summary

Nicotinic acid is a well-established therapeutic agent with a broad spectrum of lipid-modifying and anti-inflammatory effects, primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2).[1][2] Its efficacy in lowering atherogenic lipoproteins and raising high-density lipoprotein (HDL) cholesterol is extensively documented. In stark contrast, a comprehensive review of the scientific literature reveals a significant lack of data on the biological efficacy of this compound. While derivatives of isonicotinic acid have been explored for various therapeutic areas, including as anti-inflammatory and antimicrobial agents, specific data on the 2-(tert-butyl) substituted form, particularly in relation to lipid metabolism and GPR109A agonism, is not available in published research.[1][3][4]

This guide, therefore, presents a thorough overview of the established biological efficacy of nicotinic acid, supported by experimental data and detailed methodologies. For this compound, the absence of corresponding data is noted, highlighting a potential area for future investigation.

Mechanism of Action: Nicotinic Acid

Nicotinic acid exerts its primary pharmacological effects through the activation of the GPR109A receptor, which is highly expressed in adipocytes and immune cells such as macrophages.[1][5]

In Adipocytes:

  • Activation of GPR109A: Nicotinic acid binds to and activates the GPR109A receptor on the surface of adipocytes.

  • Inhibition of Adenylyl Cyclase: This activation leads to the inhibition of adenylyl cyclase through a Gαi-mediated pathway.

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).

  • Inhibition of Lipolysis: Lower cAMP levels lead to the inactivation of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides into free fatty acids (FFAs).

  • Reduced FFA Release: The overall effect is a reduction in the release of FFAs from adipose tissue into the bloodstream.[2]

In the Liver:

  • Decreased Substrate for Triglyceride Synthesis: The reduced flux of FFAs to the liver provides less substrate for the synthesis of triglycerides.

  • Reduced VLDL Production: Consequently, the liver produces and secretes fewer very-low-density lipoprotein (VLDL) particles, which are rich in triglycerides.

  • Lower LDL Levels: As VLDL is a precursor to low-density lipoprotein (LDL), the reduction in VLDL production leads to a decrease in circulating LDL cholesterol.[2]

On HDL Cholesterol: The mechanism by which nicotinic acid increases HDL cholesterol is not fully elucidated but is thought to involve reduced hepatic uptake of HDL-cholesterol and decreased clearance of apolipoprotein A-I, the main protein component of HDL.

Anti-inflammatory Effects: In immune cells, GPR109A activation by nicotinic acid has been shown to exert anti-inflammatory effects.[5][6] This is mediated by promoting the differentiation of anti-inflammatory immune cells and reducing the production of pro-inflammatory cytokines.[6]

Data Presentation: Comparative Biological Efficacy

The following tables summarize the quantitative data on the biological efficacy of nicotinic acid. For this compound, data is not available in the current scientific literature.

Table 1: Effects on Lipid Profile

ParameterNicotinic AcidThis compound
LDL Cholesterol ↓ 10-25%Data not available
Triglycerides ↓ 20-50%Data not available
HDL Cholesterol ↑ 15-35%Data not available
Lipoprotein(a) ↓ 10-30%Data not available

Data for nicotinic acid is derived from multiple clinical trials and may vary based on dosage and patient population.

Table 2: Receptor Binding and Cellular Activity

ParameterNicotinic AcidThis compound
GPR109A Binding Affinity (Ki) High affinityData not available
GPR109A Activation (EC50) Potent agonistData not available
Inhibition of Lipolysis (IC50) Effective inhibitorData not available

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of nicotinic acid's efficacy are provided below.

In Vitro Assay for GPR109A Activation

Objective: To determine the potency of a compound in activating the GPR109A receptor.

Methodology:

  • Cell Line: A stable cell line expressing the human GPR109A receptor (e.g., CHO-K1 or HEK293 cells) is used.

  • Assay Principle: GPR109A activation leads to a decrease in intracellular cAMP levels. This change can be measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., nicotinic acid) in the presence of forskolin (to stimulate cAMP production).

    • After a defined incubation period, the cells are lysed, and the cAMP levels are quantified according to the assay kit manufacturer's instructions.

  • Data Analysis: The data is plotted as a dose-response curve, and the EC50 value (the concentration of the compound that elicits a half-maximal response) is calculated.

In Vivo Assessment of Lipid-Lowering Effects in a Murine Model

Objective: To evaluate the effect of a compound on plasma lipid levels in an animal model of dyslipidemia.

Methodology:

  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice or LDL receptor-deficient (LDLR-/-) mice fed a high-fat diet are commonly used models that develop atherosclerosis and dyslipidemia.

  • Treatment: Mice are administered the test compound (e.g., nicotinic acid) or vehicle control daily via oral gavage for a specified period (e.g., 4-12 weeks).

  • Sample Collection: At the end of the treatment period, blood samples are collected via cardiac puncture or from the tail vein after a period of fasting.

  • Lipid Analysis: Plasma is separated by centrifugation, and total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using commercially available enzymatic colorimetric assays.

  • Data Analysis: Lipid levels between the treatment and control groups are compared using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological activity of nicotinic acid.

Caption: Signaling pathway of nicotinic acid in adipocytes.

Lipid_Lowering_Experimental_Workflow start Start: Dyslipidemic Animal Model (e.g., ApoE-/- mice on high-fat diet) treatment Daily Oral Gavage: - Nicotinic Acid (Treatment Group) - Vehicle (Control Group) start->treatment duration Treatment Period (e.g., 4-12 weeks) treatment->duration blood_collection Fasting and Blood Sample Collection duration->blood_collection plasma_separation Plasma Separation via Centrifugation blood_collection->plasma_separation lipid_analysis Enzymatic Colorimetric Assays: - Total Cholesterol - HDL-C - LDL-C - Triglycerides plasma_separation->lipid_analysis data_analysis Statistical Analysis: Compare lipid levels between treatment and control groups lipid_analysis->data_analysis end End: Evaluate Lipid-Lowering Efficacy data_analysis->end

Caption: Experimental workflow for in vivo lipid analysis.

Conclusion

Nicotinic acid is a potent modulator of lipid metabolism with a well-characterized mechanism of action involving the GPR109A receptor. Its efficacy in improving atherogenic dyslipidemia is supported by extensive experimental and clinical data. In contrast, there is a conspicuous absence of publicly available research on the biological efficacy of this compound. Therefore, a direct comparison of their performance is not currently possible. This highlights a significant gap in the literature and suggests that the biological activities of this compound, particularly its potential interaction with GPR109A and its effects on lipid metabolism, remain an unexplored area for research and drug development. Professionals in the field should be aware of the robust evidence base for nicotinic acid and the lack of data for this compound when considering these compounds for further study or development.

References

Validating 2-(tert-butyl)isonicotinic Acid as a Novel ALK1 Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of 2-(tert-butyl)isonicotinic acid as a potential inhibitor of the Activin Receptor-Like Kinase 1 (ALK1), benchmarked against established standard inhibitors. The following sections detail the performance of known ALK1 inhibitors, outline comprehensive experimental protocols for validation, and visualize key biological and experimental workflows. This document is intended to serve as a methodological reference for the evaluation of novel small molecule ligands targeting the ALK1 signaling pathway.

Performance Comparison of ALK1 Inhibitors

The validation of a novel compound necessitates a direct comparison of its inhibitory potency against known standards. The table below summarizes the in vitro half-maximal inhibitory concentrations (IC50) of well-characterized ALK1 inhibitors, which serve as a benchmark for evaluating the potential efficacy of this compound.

CompoundTarget(s)IC50 (nM) for ALK1Additional Information
K02288 ALK1, ALK2, ALK61.8A potent and selective inhibitor of type I BMP receptors.[1][2][3]
LDN-193189 ALK1, ALK2, ALK3, ALK60.8A highly potent and selective BMP signaling inhibitor.[4][5][6]
This compound Hypothetical: ALK1To be determinedA novel small molecule for validation.

Experimental Protocols

To validate this compound as a potential ALK1 inhibitor, a series of biochemical and cell-based assays should be performed. These protocols are designed to determine its inhibitory activity and functional effects on the ALK1 signaling pathway.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on ALK1 kinase activity and to calculate its IC50 value.

Methodology:

  • Reagents: Recombinant human ALK1 kinase domain, ATP, substrate peptide (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide substrate), this compound, K02288 (as a positive control), and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a series of dilutions of this compound and the control inhibitor, K02288.

    • In a 96-well plate, add the recombinant ALK1 kinase, the substrate peptide, and the test compounds at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a luminescence-based method that quantifies the amount of ADP produced.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based SMAD1/5/8 Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit ALK1-mediated signaling in a cellular context by measuring the phosphorylation of downstream SMAD proteins.

Methodology:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express ALK1.

  • Reagents: HUVEC culture medium, Bone Morphogenetic Protein 9 (BMP9) as the ALK1 ligand, this compound, K02288, lysis buffer, and antibodies for Western blotting (anti-phospho-SMAD1/5/8, anti-total-SMAD1, and a loading control like anti-GAPDH).

  • Procedure:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or K02288 for 1 hour.

    • Stimulate the cells with BMP9 (e.g., 10 ng/mL) for 30 minutes to activate the ALK1 pathway.

    • Lyse the cells and collect the protein lysates.

    • Perform Western blot analysis to detect the levels of phosphorylated SMAD1/5/8 and total SMAD1.

    • Quantify the band intensities to determine the dose-dependent inhibition of SMAD1/5/8 phosphorylation by this compound.

Visualizations

Visual diagrams are essential for understanding the complex biological and experimental processes involved in ligand validation.

ALK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP9/BMP10 BMP9/BMP10 Endoglin Endoglin BMP9/BMP10->Endoglin binds Type II Receptor Type II Receptor ALK1 ALK1 Type II Receptor->ALK1 phosphorylates ALK1->Type II Receptor forms complex SMAD1/5/8 SMAD1/5/8 ALK1->SMAD1/5/8 phosphorylates Endoglin->ALK1 presents to pSMAD1/5/8 pSMAD1/5/8 SMAD Complex SMAD Complex pSMAD1/5/8->SMAD Complex binds to SMAD4 SMAD4 SMAD4 Gene Transcription Gene Transcription SMAD Complex->Gene Transcription translocates & regulates

Caption: ALK1 Signaling Pathway.

Ligand_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models (Optional) Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Phospho_Assay SMAD1/5/8 Phosphorylation (Western Blot) Kinase_Assay->Phospho_Assay Proceed if active Binding_Assay Binding Affinity Assay (Kd Determination) Binding_Assay->Phospho_Assay Proceed if binds Functional_Assay Endothelial Cell Tube Formation Phospho_Assay->Functional_Assay Confirm cellular activity Angiogenesis_Model Chick Chorioallantoic Membrane (CAM) Assay Functional_Assay->Angiogenesis_Model Validate in a physiological context Novel_Ligand This compound Novel_Ligand->Kinase_Assay Novel_Ligand->Binding_Assay

Caption: Ligand Validation Workflow.

References

Comparative Catalytic Activity of 2-(tert-butyl)isonicotinic Acid Metal Complexes: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the catalytic activity of metal complexes involving isonicotinic acid derivatives, with a focus on the potential applications of 2-(tert-butyl)isonicotinic acid complexes. Due to a scarcity of direct comparative studies on this compound metal complexes, this guide draws upon data from structurally similar isonicotinic acid and nicotinic acid metal complexes to provide a foundational understanding and framework for future research.

The strategic placement of a bulky tert-butyl group at the 2-position of the isonicotinic acid scaffold is anticipated to influence the steric and electronic properties of the resulting metal complexes, thereby modulating their catalytic activity. While direct comparative data is limited, research on related isonicotinic acid complexes provides valuable insights into their potential catalytic applications, particularly in oxidation, reduction, and C-N bond activation reactions.[1][2]

Data Presentation: Catalytic Performance of Analogous Isonicotinic Acid Metal Complexes

To illustrate how a comparative analysis would be structured, the following tables summarize the catalytic activities of various metal complexes of isonicotinic acid derivatives in different reactions. This data serves as a proxy for the potential performance of this compound analogues.

Table 1: Catalytic Oxidation of Alcohols

Catalyst/Metal ComplexSubstrateOxidantProductYield (%)Reference
[CuL1Cl]2 (L1 = Schiff base of isonicotinic acid)Benzyl alcoholH2O2BenzaldehydeHigh[3]
Ruthenium(II) Chalconate ComplexesPrimary & Secondary AlcoholsNMOAldehydes & Ketones-[4]

Table 2: Catalytic Reduction of Nitroarenes

Catalyst/Metal ComplexSubstrateReducing AgentProductYield (%)Reference
Fe3O4@ISNA@CuL1 (ISNA = isonicotinic acid)NitrobenzeneNaBH4AnilineHigh[3]
Ruthenium(II) Complexes with Organic AmidesChloramphenicol (contains NO2)-Amino derivative-[5]

Table 3: Transfer Hydrogenation and Other Catalytic Reactions

Catalyst/Metal ComplexReaction TypeSubstrateProductActivity/YieldReference
Ruthenium(II) Monocarbonyl ComplexesTransfer HydrogenationNAD+1,4-NADHActive[6]
Zn(OAc)2 with tert-Butyl Nicotinate (Directing Group)Amide CleavagePrimary AmidesEsters-[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the synthesis of related catalysts and the execution of catalytic reactions.

Synthesis of a Ruthenium(II) Complex with a Nicotinic Acid Derivative[7]
  • Starting Materials : [Ru(η5-C5H4COCH3)(bipy)][CF3SO3], nicotinic acid hydrazide, methanol, trifluoroacetic acid.

  • Procedure : A solution of [Ru(η5-C5H4COCH3)(bipy)][CF3SO3] (0.25 mmol) in methanol (30 mL) is prepared. To this stirring solution, nicotinic acid hydrazide (0.375 mmol) and trifluoroacetic acid (60 μL) are added.

  • Reaction : The orange mixture is refluxed for 5 hours and monitored by 1H and 31P NMR.

  • Work-up : After cooling to room temperature, the solvent is evaporated under vacuum. The resulting product is washed with n-hexane and recrystallized from dichloromethane/diethyl ether to yield a crystalline orange powder.

General Procedure for Catalytic Alcohol Oxidation[3]
  • Catalyst Preparation : A copper(II) dimeric Schiff base complex derived from isonicotinic acid is synthesized and characterized.

  • Reaction Setup : In a reaction vessel, the alcohol substrate is dissolved in a suitable solvent such as acetonitrile. The catalyst is then added.

  • Oxidation : Hydrogen peroxide (H2O2) is added as the terminal oxidant. The reaction is stirred at a specific temperature for a designated period.

  • Analysis : The reaction progress and product yield are monitored and quantified using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the catalytic activity of these metal complexes.

experimental_workflow Experimental Workflow for Catalyst Synthesis and Testing cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Activity Testing start Metal Salt + This compound reaction Reaction in Solvent start->reaction purification Purification & Recrystallization reaction->purification characterization Characterization (NMR, IR, X-ray) purification->characterization setup Reaction Setup: Substrate + Catalyst + Solvent characterization->setup Synthesized Catalyst initiation Addition of Reagent (e.g., Oxidant) setup->initiation monitoring Reaction Monitoring (TLC, GC, HPLC) initiation->monitoring analysis Product Isolation & Yield Determination monitoring->analysis conclusion conclusion analysis->conclusion Comparative Analysis of Catalytic Performance

Caption: Workflow for synthesis and catalytic testing.

catalytic_cycle Plausible Catalytic Cycle for Oxidation catalyst [M(L)n] (Active Catalyst) substrate_binding Catalyst-Substrate Complex catalyst->substrate_binding + Substrate (Alcohol) oxidation Oxidation Step substrate_binding->oxidation + Oxidant product_release Product Release oxidation->product_release - Product (Aldehyde) catalyst_regen Catalyst Regeneration product_release->catalyst_regen catalyst_regen->catalyst Cycle Repeats

Caption: A generalized catalytic oxidation cycle.

signaling_pathway_analogy Logical Flow of Catalyst Design ligand_design Ligand Design: This compound complex_synthesis Complex Synthesis ligand_design->complex_synthesis metal_selection Metal Center Selection (e.g., Cu, Ru, Zn) metal_selection->complex_synthesis catalytic_application Target Catalytic Reaction (e.g., Oxidation, Reduction) complex_synthesis->catalytic_application performance_evaluation Performance Evaluation: Yield, Selectivity, TON catalytic_application->performance_evaluation

Caption: Logical steps in catalyst development.

References

A Comparative Guide to the Potential Performance of 2-(tert-Butyl)isonicotinic Acid-Based Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel and efficient drug delivery systems, the exploration of new polymeric architectures is paramount. This guide provides a comparative assessment of the projected performance of a novel polymer platform: 2-(tert-butyl)isonicotinic acid-based polymers. As a currently hypothetical polymer system, this document outlines a framework for its evaluation by drawing parallels with existing polymers and leveraging the known chemical properties of its constituent parts. We present potential synthesis pathways, a comprehensive suite of experimental protocols for characterization and performance assessment, and a comparative analysis against established alternatives.

Conceptual Framework and Potential Advantages

Polymers based on this compound would incorporate a pyridine ring within their backbone or as a pendant group, a feature known to impart pH-sensitivity in polymers like poly(2-vinyl pyridine). The presence of the bulky, hydrophobic tert-butyl group is anticipated to influence the polymer's solubility, thermal stability, and drug-loading capacity. The isonicotinic acid moiety itself has a history of use in pharmacologically active compounds, suggesting potential for inherent biocompatibility or even therapeutic activity.[1][2][3]

Potential Advantages:

  • pH-Responsive Drug Release: The pyridine nitrogen in the isonicotinic acid ring could be protonated at acidic pH, leading to polymer swelling and release of encapsulated drugs, a desirable feature for targeting acidic tumor microenvironments or for oral drug delivery.

  • Hydrophobic Drug Encapsulation: The tert-butyl groups would create hydrophobic domains within the polymer matrix, potentially enhancing the loading capacity for poorly water-soluble drugs.[4]

  • Controlled Degradation: While not inherently biodegradable, the polymer backbone could be engineered with labile linkages to allow for controlled degradation and drug release.

  • Biocompatibility: The isonicotinic acid structure is found in several existing drugs, which may translate to favorable biocompatibility profiles.[2][5]

Hypothetical Synthesis and Characterization

The synthesis of a this compound-based polymer could be approached through several routes, including step-growth polymerization of a suitable difunctional monomer derived from this compound, or through controlled radical polymerization of a vinyl-functionalized monomer.

Table 1: Proposed Polymer Structures and Synthesis Routes
Polymer TypeMonomerPolymerization MethodPotential Characteristics
Polyester Diol and diacid derivatives of this compoundStep-growth polymerizationBiodegradable, potential for controlled release
Poly(methacrylate) 2-(tert-butyl)isonicotinoyl-oxyethyl methacrylateReversible Addition-Fragmentation chain-transfer (RAFT) polymerizationWell-defined molecular weight and architecture, pH-responsive
Poly(amide) Diamine and diacid derivatives of this compoundStep-growth polymerizationHigh thermal stability, potential for hydrogen bonding interactions with drugs

Experimental Protocols for Performance Assessment

A thorough evaluation of this novel polymer would require a series of experiments to determine its physicochemical properties and its efficacy as a drug delivery vehicle.

Polymer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized polymer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's physical state and processing conditions.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Drug Loading and Encapsulation Efficiency
  • Method: A known amount of the polymer and a model hydrophobic drug (e.g., paclitaxel, curcumin) are co-dissolved in a suitable organic solvent. The solution is then added dropwise to an aqueous solution under stirring to form nanoparticles via nanoprecipitation. The nanoparticles are collected by centrifugation, and the amount of unincorporated drug in the supernatant is quantified using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculations:

    • Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug) x 100

In Vitro Drug Release
  • Method: Drug-loaded nanoparticles are suspended in release media of different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 to simulate the tumor microenvironment). At predetermined time intervals, samples are withdrawn, centrifuged, and the supernatant is analyzed for drug concentration using UV-Vis or HPLC.

  • Data Analysis: The cumulative percentage of drug release is plotted against time.

Biocompatibility Assays
  • MTT Assay: To assess the cytotoxicity of the polymer on relevant cell lines (e.g., healthy fibroblasts and cancer cell lines). Cells are incubated with varying concentrations of the polymer, and cell viability is measured colorimetrically.

  • Hemolysis Assay: To evaluate the polymer's compatibility with red blood cells. A suspension of red blood cells is incubated with the polymer, and the release of hemoglobin is measured to determine the extent of cell lysis.

Comparative Performance Analysis

The hypothetical performance of this compound-based polymers can be benchmarked against widely used drug delivery polymers.

Table 2: Comparative Analysis of Polymer Properties
PropertyThis compound Polymer (Hypothetical)Poly(lactic-co-glycolic acid) (PLGA)Poly(ethylene glycol) (PEG)Poly(2-vinyl pyridine) (P2VP)
Biodegradability Potentially biodegradable with ester linkagesYesNoNo
Biocompatibility Predicted to be goodGoodExcellentModerate
Drug Loading (Hydrophobic) Potentially highHighLowHigh
Stimuli-Responsiveness pH-sensitiveNoNopH-sensitive
Water Solubility LowLowHighLow (pH-dependent)

Visualizing Experimental and Logical Workflows

To facilitate a clear understanding of the proposed research, the following diagrams illustrate the key processes.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation Monomer Monomer Synthesis Polymerization Polymerization Monomer->Polymerization Purification Purification Polymerization->Purification NMR NMR Purification->NMR GPC GPC Purification->GPC FTIR FTIR Purification->FTIR DSC_TGA DSC/TGA Purification->DSC_TGA Drug_Loading Drug Loading Purification->Drug_Loading Biocompatibility Biocompatibility Purification->Biocompatibility Release_Studies In Vitro Release Drug_Loading->Release_Studies

Caption: Experimental workflow for the synthesis and evaluation of this compound-based polymers.

Drug_Release_Mechanism cluster_physiological Physiological pH (7.4) cluster_acidic Acidic pH (e.g., 5.5) NP_Stable Stable Nanoparticle Slow_Release Slow Drug Release NP_Stable->Slow_Release Diffusion NP_Swollen Swollen Nanoparticle Fast_Release Accelerated Drug Release NP_Swollen->Fast_Release Protonation & Swelling Start Drug-Loaded Nanoparticle Start->NP_Stable Start->NP_Swollen

Caption: Proposed pH-responsive drug release mechanism.

Conclusion and Future Directions

While this compound-based polymers remain a conceptual class of materials, this guide provides a robust framework for their potential synthesis, characterization, and evaluation in the context of drug delivery. The combination of a pH-responsive pyridine core and a hydrophobic tert-butyl group presents a compelling rationale for their investigation. Future research should focus on the actual synthesis and characterization of these polymers to validate the hypotheses presented here. In vitro and subsequent in vivo studies will be crucial to ascertain their true potential as effective and safe drug delivery vehicles.[6][7][8] The insights gained from such studies could pave the way for a new generation of smart polymeric materials for advanced therapeutic applications.

References

Benchmarking 2-(tert-butyl)isonicotinic Acid Derivatives: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature did not yield specific 2-(tert-butyl)isonicotinic acid derivatives with published biological activity and quantitative data that would allow for a direct, evidence-based comparison against existing drugs in the fields of inflammation, oncology, or microbiology.

While the isonicotinic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents, including the anti-tuberculosis drug isoniazid, derivatives specifically substituted with a tert-butyl group at the 2-position of the pyridine ring are not prominently featured in publicly accessible research databases with comprehensive biological evaluations.

Our search for relevant data encompassed various therapeutic areas, including:

  • Anti-inflammatory activity: While studies on other isonicotinic acid esters have shown potent anti-inflammatory effects, in some cases exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen, these derivatives did not feature the specific 2-(tert-butyl) substitution. For instance, research on isonicotinates of N-Boc-protected aminophenols demonstrated significant inhibition of reactive oxygen species (ROS), a key process in inflammation. However, in these cases, the tert-butyl group was part of a temporary protecting group used during synthesis and not a feature of the final, biologically active molecule.

  • Anticancer activity: The search for this compound derivatives with cytotoxic or anti-proliferative properties did not yield compounds with sufficient data for a comparative analysis. The broader class of isonicotinic acid hydrazones has been investigated for anticancer potential, but these compounds are structurally distinct from the requested derivatives.

  • Antimicrobial activity: Isoniazid, an isonicotinic acid hydrazide, is a cornerstone of anti-tuberculosis therapy. Numerous derivatives of isoniazid have been synthesized and tested to overcome drug resistance. However, these efforts have largely focused on modifications of the hydrazide moiety rather than substitutions on the pyridine ring with bulky alkyl groups like tert-butyl.

At present, there is a lack of published, peer-reviewed data to construct a comparative guide for this compound derivatives against existing drugs. The synthesis of such compounds is chemically feasible, and the core isonicotinic acid structure suggests potential for biological activity. However, without experimental data on efficacy, potency (e.g., IC50 or MIC values), and mechanism of action, a meaningful benchmark against established therapeutic agents cannot be established.

Therefore, the creation of data comparison tables, detailed experimental protocols, and signaling pathway diagrams as requested is not possible based on the current state of available scientific literature. Further research and publication in this specific area of medicinal chemistry would be required to enable such a comparative analysis.

The Steric Influence of the Tert-Butyl Group on Isonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl group is a cornerstone in medicinal chemistry, employed to enhance metabolic stability and modulate receptor selectivity. Its significant steric bulk, however, can profoundly influence the physicochemical properties and reactivity of a parent molecule. This guide provides a comparative evaluation of the steric effects of the tert-butyl group on the isonicotinic acid scaffold, a prevalent motif in pharmaceuticals. Due to the limited availability of direct experimental data for 4-tert-butyl isonicotinic acid, this guide will leverage data from the closely related and well-characterized 4-substituted pyridines to draw pertinent comparisons.

Comparative Analysis of Physicochemical Properties

The introduction of a tert-butyl group at the 4-position of the pyridine ring, analogous to the substitution on isonicotinic acid, induces notable changes in its electronic and steric environment. A comparison with less sterically demanding substituents like the methyl group provides a clear illustration of these effects.

Basicity (pKa)

The basicity of the pyridine nitrogen is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. The pKa of the conjugate acid of the pyridine derivative is a direct measure of this basicity.

CompoundSubstituent at C4pKa of Conjugate Acid
Isonicotinic Acid-COOH~4.96[1]
4-Methylpyridine-CH₃5.98 - 6.02[2][3][4][5][6]
4-tert-Butylpyridine-C(CH₃)₃5.99[7]

Note: The pKa of isonicotinic acid itself is influenced by the acidic carboxylic acid group. The pKa values of 4-methylpyridine and 4-tert-butylpyridine, which lack the acidic proton of the carboxylic acid, provide a clearer picture of the electronic effect of the alkyl substituent on the basicity of the pyridine nitrogen. Both the methyl and tert-butyl groups are electron-donating, thus increasing the electron density on the nitrogen and making it more basic compared to unsubstituted pyridine (pKa ≈ 5.2). The similar pKa values of 4-methylpyridine and 4-tert-butylpyridine suggest that in the 4-position, the steric bulk of the tert-butyl group does not significantly hinder the protonation of the nitrogen atom.

¹H NMR Chemical Shifts

The chemical shifts of the protons on the pyridine ring are sensitive to the electronic environment, which is influenced by the nature of the substituent at the 4-position.

CompoundProtonChemical Shift (δ, ppm)
Isonicotinic AcidH2, H68.658[8]
H3, H57.669[8]
4-MethylpyridineH2, H6~8.46[9]
H3, H5~7.10[9]
-CH₃~2.35[9]
3-(tert-Butyl)isocaproic acid-C(CH₃)₃1.31[3]

Steric Effects on Reactivity: A Kinetic Comparison

The steric hindrance imposed by a tert-butyl group can significantly impact the rate of reactions involving the pyridine nitrogen. A classic example is the Menschutkin reaction, the N-alkylation of a tertiary amine with an alkyl halide.

While specific kinetic data for the N-alkylation of 4-tert-butyl isonicotinate is not available, a qualitative comparison can be made. For reactions at the nitrogen atom, the rate is influenced by both the nucleophilicity of the nitrogen and the steric accessibility of the lone pair. As established by the pKa data, the electronic effects of the methyl and tert-butyl groups at the 4-position are comparable. Therefore, any significant difference in reaction rates can be attributed to steric hindrance.

In a competitive reaction, it is expected that the less sterically hindered 4-methyl derivative would react faster with an alkylating agent than the 4-tert-butyl derivative, as the bulky tert-butyl group would impede the approach of the electrophile to the nitrogen atom.

Experimental Protocols

Synthesis of 4-tert-Butyl Isonicotinic Acid

A potential synthetic route to 4-tert-butyl isonicotinic acid can be adapted from procedures for similar compounds.

Step 1: Synthesis of 4-tert-Butylpyridine This can be achieved through various methods, including the alkylation of pyridine.

Step 2: Oxidation of 4-tert-Butylpyridine to 4-tert-Butyl Isonicotinic Acid The oxidation of the alkyl group on the pyridine ring to a carboxylic acid is a common transformation.

Reaction:

  • To a solution of 4-tert-butylpyridine in a suitable solvent (e.g., water or a mixture of water and pyridine), add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 4-tert-butyl isonicotinic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound of interest with a standardized acid or base and monitoring the pH.

Protocol:

  • Prepare a standard solution of the isonicotinic acid derivative (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/ethanol mixture).

  • Calibrate a pH meter using standard buffer solutions.

  • Place a known volume of the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Competitive N-Alkylation Kinetics by ¹H NMR Spectroscopy

This experiment allows for the direct comparison of the reaction rates of two different pyridine derivatives with an alkylating agent.

Protocol:

  • In an NMR tube, prepare a solution of equimolar amounts of 4-methyl isonicotinate and 4-tert-butyl isonicotinate in a suitable deuterated solvent (e.g., CDCl₃).

  • Add an internal standard (e.g., tetramethylsilane, TMS).

  • Acquire an initial ¹H NMR spectrum to determine the initial concentrations of the starting materials.

  • Add a sub-stoichiometric amount of a suitable alkylating agent (e.g., methyl iodide).

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[10][11]

  • Process the spectra and integrate the signals corresponding to the starting materials and the N-alkylated products.

  • The relative rates of reaction can be determined by monitoring the disappearance of the starting material signals and the appearance of the product signals over time.[10][11]

Visualizing Steric Effects and Experimental Workflows

Steric_Hindrance cluster_tertbutyl 4-tert-Butylisonicotinic Acid N_tertbutyl N tBu C(CH₃)₃ Electrophile_tBu E+ Electrophile_tBu->N_tertbutyl More Hindered Approach

Competitive_Alkylation_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Mix equimolar 4-methyl & 4-tert-butyl isonicotinates in NMR tube B Add internal standard (TMS) A->B C Acquire initial ¹H NMR spectrum (t=0) B->C D Add sub-stoichiometric alkylating agent (e.g., CH₃I) C->D E Acquire spectra at regular time intervals D->E F Integrate signals of reactants and products E->F G Plot concentration vs. time F->G H Determine relative rate constants G->H

Conclusion

The steric bulk of the tert-butyl group is a powerful tool for medicinal chemists, but its effects must be carefully considered. While electronic effects on the basicity of the isonicotinic acid nitrogen are similar for methyl and tert-butyl substituents at the 4-position, the steric hindrance of the tert-butyl group is expected to significantly decrease the rate of reactions involving nucleophilic attack at the nitrogen atom. The provided experimental protocols offer a framework for quantifying these effects, enabling a more rational approach to the design of isonicotinic acid-based drug candidates. Further studies to obtain direct experimental data for 4-tert-butyl isonicotinic acid and its derivatives are warranted to provide a more complete picture of its steric profile.

References

A Predictive Pharmacokinetic Comparison of 2-(tert-Butyl)isonicotinic Acid Derivatives and Related Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the predicted pharmacokinetic properties of novel 2-(tert-butyl)isonicotinic acid derivatives against established antitubercular drugs with a pyridine core, namely isoniazid, pyrazinamide, and ethionamide. Due to a lack of publicly available experimental data for this compound derivatives, this comparison is based on established structure-activity relationships, known metabolic pathways of related compounds, and in silico predictions. The information herein is intended to guide future research and highlight key pharmacokinetic considerations for this chemical class.

Executive Summary

The introduction of a tert-butyl group at the 2-position of the isonicotinic acid scaffold is anticipated to significantly influence its pharmacokinetic profile compared to smaller or less sterically hindered analogues. Key predictions include:

  • Absorption: The increased lipophilicity due to the tert-butyl group may enhance passive diffusion across the gastrointestinal tract, potentially leading to good oral absorption.

  • Distribution: A higher volume of distribution is expected, driven by increased plasma protein binding and partitioning into tissues.

  • Metabolism: The tert-butyl group is likely to be a primary site of oxidative metabolism by cytochrome P450 enzymes. This may represent a shift from the primary metabolic pathways of isoniazid, which involve acetylation. The steric bulk of the tert-butyl group could also shield the pyridine ring from certain metabolic transformations.

  • Excretion: The route and rate of excretion will largely depend on the nature of the metabolites formed.

Comparative Pharmacokinetic Parameters

The following table summarizes the known pharmacokinetic parameters for isoniazid, pyrazinamide, and ethionamide, alongside predicted properties for a representative this compound derivative. These predictions are qualitative and serve as a hypothesis for experimental validation.

Pharmacokinetic ParameterIsoniazidPyrazinamideEthionamidePredicted this compound Derivative
Time to Peak (Tmax) 1-2 hours[1]~2 hours[2]Variable1-3 hours
Bioavailability ~80-95%[3]Nearly complete[2]Variable, often lowPotentially high
Plasma Protein Binding 10-15%[1]~10%[2]~30%Moderate to High (>50%)
Elimination Half-life (t½) 0.5-1.6h (fast acetylators), 2-5h (slow acetylators)[3]9-10 hours[2]~3 hours[4]Likely moderate to long
Primary Metabolism Acetylation by NAT2, hydrolysis[1]Hydrolysis to pyrazinoic acid[5]Sulfoxidation[6]Oxidation of the tert-butyl group by CYPs
Primary Excretion Renal (as metabolites)[3]Renal (as metabolites)[2]RenalRenal (as metabolites)

Predicted Metabolic Pathways

The metabolic fate of this compound derivatives is predicted to diverge significantly from that of isoniazid. While isoniazid is primarily metabolized through acetylation of the hydrazide group, the tert-butyl substituent offers a new, susceptible site for oxidative metabolism.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound Derivative Hydroxylated_Metabolite Hydroxymethyl Metabolite Parent->Hydroxylated_Metabolite CYP450 Oxidation Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Hydroxylated_Metabolite->Carboxylic_Acid_Metabolite Alcohol/Aldehyde Dehydrogenase Excretion Excretion Hydroxylated_Metabolite->Excretion Renal Glucuronide_Conjugate Glucuronide Conjugate Carboxylic_Acid_Metabolite->Glucuronide_Conjugate UGT Conjugation Glucuronide_Conjugate->Excretion Renal/Biliary

Caption: Predicted metabolic pathway for this compound derivatives.

Experimental Protocols

To validate the predicted pharmacokinetic properties of novel this compound derivatives, a standardized set of in vitro and in vivo experiments should be conducted.

In Vitro ADME Assays

A battery of in vitro assays should be performed early in the drug discovery process to assess the fundamental ADME properties of the candidate compounds.

G cluster_0 In Vitro Workflow Compound Test Compound Solubility Kinetic Solubility Compound->Solubility Permeability PAMPA / Caco-2 Compound->Permeability Metabolic_Stability Microsomal Stability (HLM/RLM) Compound->Metabolic_Stability Protein_Binding Plasma Protein Binding Compound->Protein_Binding CYP_Inhibition CYP450 Inhibition Panel Compound->CYP_Inhibition Data_Analysis Data Interpretation & Candidate Selection Solubility->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis Protein_Binding->Data_Analysis CYP_Inhibition->Data_Analysis

Caption: Experimental workflow for in vitro ADME profiling.

1. Metabolic Stability Assay

  • Objective: To determine the rate of metabolism of the test compound in liver microsomes.

  • Methodology:

    • Incubate the test compound (typically 1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Plasma Protein Binding Assay

  • Objective: To determine the fraction of the test compound bound to plasma proteins.

  • Methodology:

    • Use rapid equilibrium dialysis (RED) or ultracentrifugation methods.

    • For RED, add the test compound to plasma in one chamber of the RED device, separated by a semi-permeable membrane from a buffer-containing chamber.

    • Incubate at 37°C until equilibrium is reached.

    • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

    • Calculate the fraction unbound (fu).

In Vivo Pharmacokinetic Study
  • Objective: To determine the pharmacokinetic profile of the test compound in a relevant animal model (e.g., rats or mice).

  • Methodology:

    • Administer the test compound to a cohort of animals via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine bioavailability.

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Process the blood to obtain plasma.

    • Extract the drug from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, CL, Vd, and F using non-compartmental analysis.

Conclusion

While direct experimental data is pending, the structural characteristics of this compound derivatives suggest a pharmacokinetic profile distinct from existing pyridine-based antitubercular drugs. The bulky, lipophilic tert-butyl group is predicted to enhance absorption and tissue distribution but may also introduce a new metabolic liability through oxidative pathways. The experimental protocols outlined provide a framework for the systematic evaluation of these promising compounds, which is essential for their further development as potential therapeutic agents.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(tert-butyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of 2-(tert-butyl)isonicotinic acid. As no standardized, pre-validated methods are publicly available for this specific compound, this document outlines the principles of method development and validation based on established practices for similar aromatic carboxylic acids and in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] This guide is intended for researchers, scientists, and drug development professionals who require reliable and reproducible analytical data for this compound.

Comparison of Analytical Techniques

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of small molecules like this compound.[6] The choice between them depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS is generally considered the 'gold standard' for quantitative analysis due to its high selectivity and sensitivity.[7]

Performance Characteristics

The following table summarizes the typical performance characteristics for hypothetical HPLC-UV and LC-MS/MS methods for this compound, validated according to ICH Q2(R2) guidelines.[1][2]

Validation ParameterHPLC-UVLC-MS/MSTypical Acceptance Criteria
Specificity Demonstrated by peak purity and resolution from potential interferents.Demonstrated by unique precursor/product ion transitions (MRM).The method should unequivocally assess the analyte in the presence of other components.[1]
Linearity (R²) > 0.999> 0.998Correlation coefficient (R²) ≥ 0.995
Range 1 - 200 µg/mL0.1 - 1000 ng/mLInterval providing required precision, accuracy, and linearity.[2]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%For drug products, typically 98.0-102.0%; may be wider for trace analysis.
Precision (%RSD)
- Repeatability< 1.0%< 5.0%Typically ≤ 2% RSD.[1]
- Intermediate Precision< 2.0%< 10.0%Typically slightly higher than repeatability.
LOD ~0.3 µg/mL~0.03 ng/mLThe lowest amount of analyte that can be detected but not necessarily quantitated.[2]
LOQ ~1.0 µg/mL~0.1 ng/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]
Robustness Unaffected by minor changes in pH, mobile phase composition.Unaffected by minor changes in mobile phase, flow rate, column temperature.Method's capacity to remain unaffected by small, deliberate variations in parameters.

Experimental Protocols

Detailed methodologies are crucial for the successful development and validation of an analytical method. Below are representative protocols for the analysis of this compound.

HPLC-UV Method Protocol

This method is suitable for the quantification of this compound in bulk drug substances or simple formulations.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% formic acid. Aromatic carboxylic acids can be separated using a mobile phase modifier to ensure proper ionization and peak shape.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (based on typical UV absorbance for nicotinic acid derivatives).[9]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of diluent (e.g., 50:50 acetonitrile:water).

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 20, 50, 100, 200 µg/mL).

    • Sample Solution: Prepare the test sample in the same diluent to achieve a concentration within the calibration range.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the column.[10]

LC-MS/MS Method Protocol

This method is ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) due to its high sensitivity and selectivity.[6][11]

  • Liquid Chromatography Conditions:

    • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion (Q1) m/z 180.1 -> Product ion (Q3) m/z 124.1 (corresponding to loss of the tert-butyl group).

      • Internal Standard (IS) (e.g., deuterated analog): To be determined based on the available standard.

    • Source Parameters: Optimize parameters like capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Sample Preparation (Protein Precipitation): [12]

    • To 50 µL of the sample (e.g., plasma), add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

Method Validation Workflow & Parameters

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use. The workflow ensures that the method is reliable, reproducible, and accurate for the analysis of the target analyte.

G Analytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_params Key Validation Parameters Dev Define Analytical Requirements (Analyte, Matrix, Purpose) Opt Optimize Method Parameters (e.g., Column, Mobile Phase, MS settings) Dev->Opt Initial Scoping Protocol Write Validation Protocol (Define experiments & acceptance criteria) Opt->Protocol Finalized Method Execute Execute Validation Experiments Protocol->Execute Report Generate Validation Report (Summarize results) Execute->Report Specificity Specificity Execute->Specificity Linearity Linearity & Range Execute->Linearity Accuracy Accuracy Execute->Accuracy Precision Precision Execute->Precision LOD_LOQ LOD & LOQ Execute->LOD_LOQ Robustness Robustness Execute->Robustness Method is Fit for Purpose Method is Fit for Purpose Report->Method is Fit for Purpose If all criteria met

Caption: A workflow for analytical method development and validation.

The relationship between key validation parameters demonstrates how they collectively ensure the reliability of an analytical method. Accuracy and precision are fundamental characteristics that are assessed across the defined range of the method.

G Relationship of Key Validation Parameters cluster_precision Types of Precision center_node Validated Analytical Method Accuracy Accuracy (Closeness to true value) center_node->Accuracy Precision Precision (Agreement between measurements) center_node->Precision Specificity Specificity (Analyte assessment in presence of interferents) center_node->Specificity Linearity Linearity (Proportional response to concentration) center_node->Linearity Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Range Range (Interval of acceptable performance) Linearity->Range Defines Range->Accuracy Required within Range->Precision Required within LOQ Limit of Quantitation (LOQ) (Lowest quantifiable amount) Range->LOQ Lower boundary is

Caption: Logical relationships between core analytical validation parameters.

References

Safety Operating Guide

Proper Disposal of 2-(tert-Butyl)isonicotinic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-(tert-Butyl)isonicotinic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Summary of Key Information

The following table summarizes the known hazard information for isonicotinic acid, which should be considered as a proxy for this compound in the absence of specific data.

PropertyValue (for Isonicotinic Acid)Source
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2][3]
Signal Word Warning[3]
Physical State Solid, powder[4]
Incompatible Materials Strong oxidizing agents, Strong reducing agents[4]

Experimental Protocols for Safe Disposal

Adherence to a strict disposal protocol is essential to ensure the safety of laboratory personnel and the protection of the environment.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.

Step 2: Waste Collection

All waste containing this compound, including unused product, contaminated materials (e.g., weigh boats, filter paper), and rinsate, must be collected in a designated hazardous waste container.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Keep the container securely closed when not in use.

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Increase ventilation to the area.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into the hazardous waste container.

  • Clean: Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Step 4: Disposal Pathway

Never dispose of this compound down the drain or in the regular trash.[5] All collected waste must be disposed of through your institution's official hazardous waste management program. Contact your EHS department to arrange for a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Handling of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Generation of Waste (Unused chemical, contaminated items) ppe->waste_generation spill Spill Occurs ppe->spill Potential collect_waste Collect Waste in Labeled, Compatible Container waste_generation->collect_waste spill->collect_waste No spill_procedure Follow Spill Protocol: Evacuate, Ventilate, Contain, Clean spill->spill_procedure Yes contact_ehs Contact Environmental Health & Safety (EHS) collect_waste->contact_ehs spill_procedure->collect_waste disposal Dispose of Waste via Institutional Hazardous Waste Program contact_ehs->disposal end End of Process disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.